molecular formula C29H56O14 B11825886 m-PEG12-2-methylacrylate

m-PEG12-2-methylacrylate

Cat. No.: B11825886
M. Wt: 628.7 g/mol
InChI Key: VQLSSHIHTBAUOZ-UHFFFAOYSA-N
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Description

M-PEG12-2-methylacrylate is a useful research compound. Its molecular formula is C29H56O14 and its molecular weight is 628.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H56O14

Molecular Weight

628.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C29H56O14/c1-28(2)29(30)43-27-26-42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36-13-12-35-11-10-34-9-8-33-7-6-32-5-4-31-3/h1,4-27H2,2-3H3

InChI Key

VQLSSHIHTBAUOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of m-PEG12-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of m-PEG12-2-methylacrylate, a monodisperse polyethylene (B3416737) glycol (PEG) derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in leveraging the unique characteristics of PEG linkers.

Core Chemical Properties

This compound is a hydrophilic molecule featuring a terminal methoxy (B1213986) group and a reactive methacrylate (B99206) group, separated by a 12-unit ethylene (B1197577) glycol chain. This structure imparts both flexibility and hydrophilicity, making it a valuable building block in various biomedical applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C29H56O14[1]
Molecular Weight 628.75 g/mol [1]
CAS Number 2867-46-1[1]
IUPAC Name 2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl methacrylate[1]
Purity >95%[1]
Appearance To be determined[1]
Storage Conditions Dry, dark, and at 0 - 4 °C for short term[1]

Table 2: Spectroscopic Data (Characteristic Peaks for Similar Structures)

Spectroscopic TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR CH2=C(CH3)-~5.5-6.1 ppm
-OCH2CH2O-~3.6 ppm (s, broad)
-COOCH2-~4.3 ppm
CH3O-~3.3 ppm
C=C(CH3)-~1.9 ppm
FT-IR C=O (ester)~1720 cm⁻¹
C=C (alkene)~1638 cm⁻¹
C-O-C (ether)~1100 cm⁻¹ (strong, broad)

Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of this compound is not publicly available. However, a general method for the synthesis of methacrylate-terminated poly(ethylene glycol) involves the esterification of the corresponding PEG alcohol with methacryloyl chloride.

Generalized Synthesis Protocol:

  • Dissolution: Dissolve m-PEG12-OH (methoxy-polyethylene glycol with 12 ethylene glycol units) and a stoichiometric excess of a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution in an ice bath (0 °C). Add methacryloyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the triethylamine (B128534) hydrochloride salt. Wash the filtrate with a mild aqueous acid (e.g., saturated ammonium (B1175870) chloride solution), followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and mass spectrometry.

Applications in Drug Delivery

The methacrylate group on this compound allows it to be readily polymerized or co-polymerized to form a variety of macromolecular structures, such as hydrogels and nanoparticles. These materials are of significant interest in the field of drug delivery. The PEG chain enhances the biocompatibility and solubility of the resulting drug delivery system.[3][4]

Logical Workflow for Application in Drug Delivery:

The following diagram illustrates a generalized workflow for the utilization of this compound in the development of a drug delivery vehicle.

G cluster_synthesis Monomer Synthesis & Polymerization cluster_formulation Drug Formulation cluster_application In Vitro / In Vivo Application Monomer This compound Polymerization Polymerization / Co-polymerization Monomer->Polymerization Formulation Nanoparticle / Hydrogel Formation Polymerization->Formulation Drug Therapeutic Agent Encapsulation Drug Encapsulation / Conjugation Drug->Encapsulation Formulation->Encapsulation Delivery Drug Delivery Vehicle Encapsulation->Delivery Administration Administration (e.g., Injection) Delivery->Administration Targeting Passive / Active Targeting Administration->Targeting Release Controlled Drug Release Targeting->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for this compound in drug delivery.

Role of PEGylation in Biological Systems

While no specific signaling pathways involving this compound have been documented, the general principles of PEGylation are well-established in enhancing the therapeutic efficacy of drugs. The covalent attachment of PEG chains to a therapeutic agent or a drug carrier can significantly improve its pharmacokinetic and pharmacodynamic properties.

Diagram of PEGylation Benefits:

The following diagram illustrates the key advantages conferred by PEGylation in a biological context.

G cluster_drug Unmodified Drug / Carrier cluster_peg PEGylated Drug / Carrier Drug Drug / Nanoparticle Degradation Enzymatic Degradation Drug->Degradation Clearance Renal Clearance Drug->Clearance Immunogenicity Immune Recognition Drug->Immunogenicity PEG_Drug PEGylated Drug / Nanoparticle Drug->PEG_Drug PEGylation Solubility Increased Solubility PEG_Drug->Solubility Circulation Prolonged Circulation PEG_Drug->Circulation Stealth Reduced Immunogenicity ('Stealth Effect') PEG_Drug->Stealth

Caption: Benefits of PEGylation for therapeutic agents.

The "stealth" effect provided by the hydrophilic PEG chains shields the drug or carrier from the host's immune system, reducing immunogenicity and subsequent clearance.[5] This leads to a longer circulation half-life, allowing for greater accumulation at the target site through passive mechanisms like the enhanced permeability and retention (EPR) effect in tumors. Furthermore, the high water solubility of the PEG chain can improve the solubility of hydrophobic drugs.[3]

References

An In-Depth Technical Guide to m-PEG12-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of m-PEG12-2-methylacrylate, a monodisperse polyethylene (B3416737) glycol (PEG) derivative of significant interest in the fields of drug delivery and materials science. The document details the molecule's structure, physicochemical properties, and a representative synthetic protocol. Furthermore, it explores its critical role as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced PEGylation strategies in their work.

Chemical Structure and Properties

This compound is a heterobifunctional molecule characterized by a methoxy-terminated polyethylene glycol chain of twelve ethylene (B1197577) glycol units, which is ester-linked to a methacrylate (B99206) group. The PEG chain imparts hydrophilicity and biocompatibility, while the methacrylate moiety serves as a reactive handle for polymerization or conjugation.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, analytical characterization, and formulation development.

PropertyValueCitation(s)
IUPAC Name 2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl methacrylate[1]
CAS Number 2867-46-1[1][2]
Chemical Formula C₂₉H₅₆O₁₄[1]
Molecular Weight 628.75 g/mol [1]
Exact Mass 628.3700[1]
Elemental Analysis C, 55.40%; H, 8.98%; O, 35.62%[1]
Purity Typically >95%[1]
Appearance To be determined (often a colorless to pale yellow liquid or solid)
Storage Conditions Short term at 0 - 4 °C; long term at -20°C, dry and dark[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of the terminal hydroxyl group of methoxy-PEG12-alcohol (m-PEG12-OH) with an activated form of methacrylic acid, such as methacryloyl chloride or methacrylic anhydride. The use of methacryloyl chloride in the presence of a non-nucleophilic base is a common and efficient method.[3][4]

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway for the esterification of m-PEG12-OH.

Synthesis_Workflow Reactant1 m-PEG12-OH (Methoxy-PEG12-alcohol) Reaction Reactant1->Reaction Reactant2 Methacryloyl Chloride Reactant2->Reaction Base Triethylamine (Base) Base->Reaction Solvent (e.g., DCM) 0°C to RT Product This compound Byproduct Triethylammonium (B8662869) Chloride (Salt) Reaction->Product Esterification Reaction->Byproduct

Caption: Synthetic route for this compound via esterification.

Detailed Experimental Protocol (Representative)

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • m-PEG12-OH (1.0 eq)[5][6][7]

  • Methacryloyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Inhibitor (e.g., hydroquinone (B1673460) monomethyl ether, MEHQ)

Procedure:

  • Reaction Setup: A flame-dried, round-bottom flask is charged with m-PEG12-OH and a magnetic stirrer. The flask is sealed with a septum and purged with dry nitrogen gas.

  • Dissolution: Anhydrous DCM is added via syringe to dissolve the m-PEG12-OH. The solution is cooled to 0°C in an ice bath.

  • Base Addition: Triethylamine is added dropwise to the stirred solution.

  • Acylation: Methacryloyl chloride, dissolved in a small amount of anhydrous DCM, is added dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains close to 0°C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. It is stirred for 12-16 hours under a nitrogen atmosphere. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is transferred to a separatory funnel and washed sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and a small amount of inhibitor (MEHQ) is added to prevent polymerization. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the final this compound product.

Applications in Drug Development: The PROTAC Linker

A primary application of this compound and similar PEG derivatives is in the construction of Proteolysis Targeting Chimeras (PROTACs).[8][9] PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[10]

The linker connecting the POI-binding ligand and the E3-binding ligand is a critical component of any PROTAC.[11] PEG-based linkers, like the one derived from this compound, are widely used due to several advantageous properties:

  • Enhanced Solubility: The hydrophilic PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[8][9]

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for enabling the optimal orientation of the POI and E3 ligase, which is necessary for efficient ternary complex formation and subsequent ubiquitination.[]

  • Improved Permeability: PEG linkers can influence cell permeability. Their flexibility allows the PROTAC to adopt conformations that may shield polar surface area, facilitating passage across cell membranes.[8]

Logical Diagram of PROTAC Mechanism

The diagram below illustrates the fundamental mechanism of action for a PROTAC, highlighting the central role of the linker.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule p_poi Ligand for POI p_linker PEG Linker (e.g., m-PEG12-acrylate) p_poi->p_linker POI Target Protein (POI) p_poi->POI binds p_e3 Ligand for E3 Ligase p_linker->p_e3 E3 E3 Ubiquitin Ligase p_e3->E3 binds Proteasome Proteasome POI->Proteasome Degraded E3->POI Ubiquitinates Ub Ubiquitin (Ub) Ub->E3

Caption: Role of a PEG linker in the PROTAC-mediated degradation of a target protein.

The methacrylate group on this compound allows for its incorporation into a PROTAC structure, typically via Michael addition with a nucleophilic group (like a thiol or amine) on one of the ligands, or through further chemical modification. Copolymers based on methyl methacrylate are also widely explored for various drug delivery systems, including transdermal patches and nanoparticles.[13][14]

References

Solubility of m-PEG12-2-methylacrylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of m-PEG12-2-methylacrylate in various organic solvents. Due to the limited availability of precise quantitative public data for this specific molecule, this document outlines its expected solubility based on the known behavior of similar poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMEMA) compounds. Furthermore, it furnishes detailed experimental protocols for researchers to quantitatively determine solubility in their own laboratories.

Core Concepts in Polymer Solubility

The dissolution of a polymer, such as this compound, is a complex process governed by the principle of "like dissolves like." This principle is dictated by the intermolecular forces between the polymer and the solvent. The structure of this compound includes a hydrophobic methacrylate group and a hydrophilic poly(ethylene glycol) (PEG) chain. This amphipathic nature results in a nuanced solubility profile, with miscibility depending on the solvent's polarity, hydrogen bonding capacity, and overall chemical structure.

Qualitative and Illustrative Quantitative Solubility Data

Based on the general characteristics of PEGMEMA polymers, this compound is expected to be soluble in a range of polar organic solvents. Protic solvents capable of hydrogen bonding with the ether oxygens of the PEG chain, and aprotic polar solvents, are generally effective. Conversely, nonpolar solvents are less likely to be effective.

The following table summarizes the expected qualitative solubility and includes an illustrative quantitative data point for a structurally similar compound, m-PEG12-Thiol, to provide a preliminary benchmark.

Organic SolventChemical ClassExpected Qualitative Solubility of this compoundIllustrative Quantitative Solubility of m-PEG12-Thiol
Dimethyl Sulfoxide (DMSO)SulfoxideSoluble100 mg/mL[1]
Dimethylformamide (DMF)AmideSolubleData not available
Dichloromethane (DCM)Chlorinated HydrocarbonSolubleData not available
Chloroform (CHCl₃)Chlorinated HydrocarbonSolubleData not available
Tetrahydrofuran (THF)EtherSolubleData not available
MethanolAlcohol (Protic)SolubleData not available
EthanolAlcohol (Protic)SolubleData not available
TolueneAromatic HydrocarbonLess SolubleData not available
HexaneAlkane (Nonpolar)Insoluble/PrecipitatesData not available
Diethyl EtherEtherInsoluble/PrecipitatesData not available
IsopropanolAlcohol (Protic)Precipitates (especially at low temperatures)Data not available

Experimental Protocols for Determining Solubility

To obtain precise quantitative solubility data for this compound, the following experimental protocols can be employed.

Protocol 1: Gravimetric Method for Saturation Solubility

This method determines the maximum mass of solute that can dissolve in a given volume of solvent at a specific temperature.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials.

  • Solvent Addition: To each vial, add a precise volume of the test organic solvent (e.g., 1 mL).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator until equilibrium is reached. This may take several hours to days. To ensure equilibrium, samples should be agitated until no further change in the amount of undissolved solid is observed.

  • Phase Separation: Centrifuge the vials to pellet any undissolved solid.

  • Supernatant Analysis: Carefully transfer a known volume of the clear supernatant to a pre-weighed vial.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the polymer.

  • Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: The solubility (in mg/mL) is calculated by dividing the mass of the dried solute by the volume of the supernatant taken.

Protocol 2: Visual Assessment for Miscibility (Qualitative)

This is a rapid method to assess whether a substance is soluble or insoluble in a particular solvent at a given concentration.

Methodology:

  • Sample Preparation: Weigh a specific amount of this compound (e.g., 10 mg) into a clear glass vial.

  • Solvent Addition: Add a known volume of the test solvent (e.g., 1 mL) to the vial.

  • Mixing: Vigorously vortex or shake the vial for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect the solution against a dark background for any signs of undissolved particles, cloudiness, or phase separation.

  • Classification:

    • Soluble: A clear, homogenous solution is formed.

    • Partially Soluble: The solution is cloudy or contains suspended particles.

    • Insoluble: The solid remains undissolved or forms a distinct separate phase.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships influencing its dissolution in organic solvents.

G Factors Influencing this compound Solubility Solubility Solubility Polymer_Properties Polymer Properties Polymer_Properties->Solubility Molecular_Weight Molecular Weight Polymer_Properties->Molecular_Weight PEG_Chain_Length PEG Chain Length Polymer_Properties->PEG_Chain_Length End_Group End Group (Methylacrylate) Polymer_Properties->End_Group Solvent_Properties Solvent Properties Solvent_Properties->Solubility Polarity Polarity Solvent_Properties->Polarity Hydrogen_Bonding Hydrogen Bonding Capacity Solvent_Properties->Hydrogen_Bonding Molecular_Size Molecular Size Solvent_Properties->Molecular_Size Environmental_Factors Environmental Factors Environmental_Factors->Solubility Temperature Temperature Environmental_Factors->Temperature Pressure Pressure Environmental_Factors->Pressure

Caption: Key factors affecting the solubility of this compound.

References

An In-Depth Technical Guide to m-PEG12-2-methylacrylate as a Linker for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to m-PEG12-2-methylacrylate: A Versatile Linker in Bioconjugation and Drug Delivery

This compound is a heterobifunctional linker that plays a crucial role in the development of advanced therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker is composed of a monodisperse polyethylene (B3416737) glycol (PEG) chain with twelve repeating ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group at one end and a reactive 2-methylacrylate group at the other. The PEG component imparts favorable physicochemical properties such as increased hydrophilicity, reduced aggregation, and improved pharmacokinetic profiles of the conjugated molecules. The 2-methylacrylate moiety serves as a reactive handle for the covalent attachment of biomolecules, most commonly through a Michael addition reaction with thiol groups.

Core Functions and Applications

The primary function of this compound is to act as a flexible and hydrophilic spacer arm, connecting a targeting moiety (like an antibody or a small molecule ligand) to a payload (such as a cytotoxic drug or a protein degrader). This strategic connection is fundamental to the efficacy and safety of the resulting conjugate.

In Antibody-Drug Conjugates (ADCs): The PEG12 linker can be used to attach potent cytotoxic drugs to monoclonal antibodies. The hydrophilicity of the PEG chain helps to counterbalance the often hydrophobic nature of the payload, which can mitigate aggregation and improve the overall stability and solubility of the ADC.[1][2] The defined length of the PEG12 chain provides a specific distance between the antibody and the drug, which can be critical for optimal biological activity and to minimize steric hindrance.[1]

In PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of the PROTAC's efficacy. PEG linkers, including those with a 12-unit chain, are frequently employed in PROTAC design to enhance aqueous solubility and cell permeability.[3][4][5] The length and flexibility of the PEG12 linker are crucial for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][5]

Physicochemical Properties and Quantitative Data

The incorporation of a PEG linker significantly influences the properties of the resulting bioconjugate. While specific quantitative data for this compound is often context-dependent on the conjugated molecules, the following tables summarize representative data on the effects of PEGylation in ADCs and the general properties of the linker.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C29H56O14
Molecular Weight 628.75 g/mol
Appearance Liquid
Solubility Soluble in water and most organic solvents

Table 2: Impact of PEGylation on Antibody-Drug Conjugate (ADC) Properties

PropertyEffect of PEGylationQuantitative Example (Representative)
Solubility IncreasedPEGylation can significantly improve the solubility of hydrophobic drug-linkers.
Aggregation ReducedAmide-coupled ADCs with two pendant 12-unit PEG chains showed better stability against aggregation compared to those with a linear 24-unit PEG.[6]
Plasma Stability Generally IncreasedNon-cleavable linkers, often used with PEG, provide enhanced plasma stability.[1]
Pharmacokinetics Improved half-life and slower clearanceADCs with pendant PEG12 linkers exhibited slower clearance rates in mice compared to those with linear PEG linkers.[6]
In Vitro Cytotoxicity Can be moderately reducedModification with PEG chains can sometimes lead to a slight decrease in in-vitro cytotoxicity, which is often compensated by improved in-vivo efficacy.[7]

Experimental Protocols

The conjugation of this compound to biomolecules typically involves a Michael addition reaction, where a nucleophile, such as the thiol group of a cysteine residue, attacks the β-carbon of the methylacrylate group.

Protocol 1: General Procedure for Thiol-Michael Addition to this compound

This protocol describes the general steps for conjugating a thiol-containing molecule (e.g., a protein with a free cysteine) to this compound.

Materials:

  • Thiol-containing molecule (e.g., protein, peptide)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.5-8.5

  • Reducing agent (optional, for reducing disulfide bonds): e.g., Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of the Thiol-containing Molecule:

    • If the thiol group is part of a disulfide bond in a protein, it may need to be reduced. Dissolve the protein in the reaction buffer and add a 5-10 fold molar excess of TCEP. Incubate at room temperature for 1-2 hours.

    • Remove the excess reducing agent by buffer exchange using a desalting column.

  • Conjugation Reaction:

    • Immediately after preparing the thiol-containing molecule, add this compound to the solution. A molar excess of the linker (e.g., 5-20 fold) is typically used.

    • The reaction is generally performed at room temperature or 4°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the thiol.[8][9]

    • The pH of the reaction buffer is crucial; a pH between 7.5 and 8.5 is often optimal for the thiol-Michael addition, as it favors the formation of the more nucleophilic thiolate anion.[9]

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a small molecule with a free thiol, such as β-mercaptoethanol or N-acetylcysteine, to react with the excess this compound.

  • Purification of the Conjugate:

    • Remove the unreacted linker and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound Linker (Illustrative)

This protocol outlines the conceptual steps for creating an ADC where a thiol-containing drug is conjugated to an antibody with engineered cysteine residues.

Materials:

  • Monoclonal antibody (mAb) with engineered cysteine residues

  • Thiol-containing cytotoxic drug

  • This compound

  • Reaction Buffer: PBS, pH 7.4

  • Purification system: SEC

Procedure:

  • Antibody Preparation:

    • Reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP to expose the engineered cysteine thiols.

    • Purify the partially reduced mAb from the reducing agent.

  • Drug-Linker Conjugation:

    • In a separate reaction, conjugate the thiol-containing drug to this compound via Michael addition as described in Protocol 1. This step creates a drug-linker intermediate.

  • ADC Formation:

    • This step depends on the other functional group of the linker. If the this compound was first attached to the antibody via another reactive group (not present in the specified molecule, but common in heterobifunctional linkers), the drug's thiol would then be reacted with the methylacrylate.

    • Alternatively, if a bifunctional linker with a methylacrylate at one end and an NHS ester at the other is used, the NHS ester would first react with lysine (B10760008) residues on the antibody, followed by the Michael addition of the thiol-containing drug to the methylacrylate.

  • Purification and Characterization:

    • Purify the ADC from unreacted drug-linker and unconjugated antibody using SEC.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like HIC-HPLC, SEC, and mass spectrometry.

Visualizations: Workflows and Mechanisms

To better illustrate the processes involving this compound, the following diagrams are provided in the DOT language for Graphviz.

Michael_Addition Thiol Thiol-containing Molecule (e.g., Cysteine on a protein) Conjugate Stable Thioether Bond (Covalent Conjugate) Thiol->Conjugate Nucleophilic Attack Linker This compound Linker->Conjugate Catalyst Base Catalyst (e.g., pH 7.5-8.5) Catalyst->Thiol Deprotonation

Caption: Mechanism of Michael Addition for Bioconjugation.

ADC_Synthesis_Workflow cluster_antibody_prep 1. Antibody Preparation cluster_conjugation 2. Conjugation cluster_purification 3. Purification & Analysis Antibody Monoclonal Antibody Reduction Reduction of Disulfides (e.g., with TCEP) Antibody->Reduction Reduced_Ab Antibody with Free Thiols Reduction->Reduced_Ab Reaction Michael Addition Reaction Reduced_Ab->Reaction Drug_Linker Drug-Linker Intermediate (this compound + Drug) Drug_Linker->Reaction ADC Antibody-Drug Conjugate Reaction->ADC Purification Purification (e.g., SEC) ADC->Purification Analysis Characterization (DAR, Purity, etc.) Purification->Analysis Final_ADC Purified ADC Analysis->Final_ADC

Caption: General Workflow for ADC Synthesis with a Thiol-Reactive Linker.

PROTAC_Mechanism POI Target Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC Molecule (with this compound linker) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruitment PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: Mechanism of Action for a PROTAC Utilizing a PEG Linker.

References

The Strategic Role of m-PEG12-2-methylacrylate in PROTAC Development: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by co-opting the body's own cellular machinery.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[1] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique and advantageous properties.[1] This guide provides an in-depth technical examination of the role of a specific PEG linker, m-PEG12-2-methylacrylate, in the development of potent and effective PROTACs.

Core Principles of this compound in PROTACs

The this compound linker is a monodisperse polyethylene glycol derivative with twelve repeating ethylene (B1197577) glycol units, capped with a methyl ether at one end and a methylacrylate group at the other. This specific structure imparts a combination of hydrophilicity, flexibility, and defined length, which are crucial for optimizing PROTAC performance.

Enhancing Solubility and Physicochemical Properties

A significant challenge in PROTAC development is their often large size and lipophilicity, which can lead to poor aqueous solubility and hinder their therapeutic application. The twelve ethylene glycol units in the this compound linker introduce a high degree of hydrophilicity, which can significantly improve the solubility of the resulting PROTAC molecule.[2] This enhanced solubility is critical for formulation, administration, and overall bioavailability.

PropertyValueSource
Chemical Formula C29H56O14[3]
Molecular Weight 628.75 g/mol [3]
Appearance To be determined[3]
Purity >95%[3]
Modulating Cell Permeability

The relationship between PEGylation and cell permeability is complex. While the hydrophilicity of PEG linkers can sometimes reduce passive diffusion across the cell membrane, their flexibility can be a significant advantage.[1] The this compound linker can adopt various conformations, potentially shielding the more polar regions of the PROTAC and facilitating its passage through the lipid bilayer.[1] However, the optimal PEG length is crucial, as excessive PEGylation can negatively impact cellular uptake.

Optimizing Ternary Complex Formation

The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex.[4] A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from coming together effectively. Conversely, a linker that is too long might lead to a non-productive complex where ubiquitination cannot occur efficiently. The 12-unit length of the this compound linker provides a significant degree of spatial separation and flexibility, which can be optimal for certain POI-E3 ligase pairs.

Quantitative Impact of PEG Linker Length on PROTAC Performance

The following tables summarize data from various studies illustrating the critical impact of PEG linker length on the degradation efficiency of PROTACs, as measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation). While this data does not specifically use this compound, it provides valuable insights into the performance of PROTACs with 12-atom and similarly sized PEG linkers.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths [2]

Linker Length (atoms)DC50 (nM)Dmax (%)
9>1000<20
12 ~500 ~60
16~100>80
19~250~70
21~500~50

Table 2: Comparative Efficacy of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Varying Linker Lengths [2]

Linker Length (atoms)DC50 (nM)Dmax (%)
<12No degradation0
12-29 Submicromolar >90

Table 3: Comparative Efficacy of Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs with Varying Linker Lengths [2]

Linker TypeDC50 (nM)Dmax (%)
Short PEG>1000<10
Medium PEG (similar to PEG12) ~250 ~80
Long PEG~500~60

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PROTACs, with a focus on incorporating a PEG12 linker. The following protocol is adapted from a synthesis utilizing a structurally similar Hydroxy-PEG12-acid linker and can be modified for this compound.[1]

Synthesis of a PROTAC using a PEG12 Linker

This protocol outlines a two-step process for synthesizing a PROTAC, starting with the conjugation of the POI ligand to the linker, followed by the attachment of the E3 ligase ligand.

Step 1: Synthesis of the POI-Linker Intermediate

This step involves forming a stable bond between the POI ligand and the this compound linker. The methylacrylate group can react with a nucleophilic group (e.g., a thiol or amine) on the POI ligand via a Michael addition reaction.

  • Materials:

    • POI ligand with a thiol or amine functionality

    • This compound

    • A suitable aprotic solvent (e.g., DMF or DMSO)

    • A mild base (e.g., DIPEA)

    • Reaction vessel and stirring apparatus

    • LC-MS for reaction monitoring

    • Preparative HPLC for purification

  • Procedure:

    • Dissolve the POI ligand (1.0 equivalent) and this compound (1.2 equivalents) in the chosen solvent.

    • Add the mild base (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by LC-MS until the starting materials are consumed.

    • Upon completion, quench the reaction with a suitable reagent if necessary.

    • Purify the crude product by preparative HPLC to obtain the POI-PEG12-linker intermediate.

Step 2: Synthesis of the Final PROTAC

The second step involves conjugating the E3 ligase ligand to the other end of the POI-linker intermediate. This typically involves activating the methyl ether end of the PEG linker, which would require a different starting PEG12 material with a reactive handle, or by utilizing a bifunctional PEG12 linker from the outset. For a more direct synthesis, a bifunctional PEG12 linker with orthogonal reactive groups is often preferred.

Evaluation of PROTAC Activity

Western Blot for Target Protein Degradation

This is a standard method to quantify the extent of target protein degradation induced by the PROTAC.

  • Procedure:

    • Culture cells of interest and treat them with varying concentrations of the synthesized PROTAC for a specified time.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of protein degradation.

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Procedure:

    • Label the POI and E3 ligase with a FRET donor and acceptor pair.

    • In a microplate, combine the labeled proteins with a serial dilution of the PROTAC.

    • Incubate to allow for complex formation.

    • Measure the FRET signal, which will be proportional to the amount of ternary complex formed.

Visualizations

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Step1 Step 1: Conjugate POI Ligand to this compound Step2 Step 2: Conjugate E3 Ligase Ligand Step1->Step2 Purification Purification (HPLC) Step2->Purification Degradation_Assay Western Blot for Protein Degradation Purification->Degradation_Assay Ternary_Assay Ternary Complex Formation Assay (TR-FRET) Purification->Ternary_Assay Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability

References

The Core Principles of PEGylation with m-PEG12-2-methylacrylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, and small-molecule drugs.[1][2] This bioconjugation technique is a cornerstone in pharmaceutical development, primarily aimed at enhancing the therapeutic properties of a parent molecule. The addition of a PEG chain can significantly improve a drug's pharmacokinetic and pharmacodynamic profile.

The key benefits of PEGylation are extensive and include:

  • Enhanced Solubility: The hydrophilic nature of PEG can increase the solubility of hydrophobic molecules, making them more amenable to aqueous formulations for parenteral administration.

  • Increased Stability: PEG chains can sterically hinder the approach of proteolytic enzymes, thereby protecting the conjugated molecule from degradation and increasing its stability in biological environments.[3]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[4]

  • Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of therapeutic proteins, diminishing the likelihood of an immune response.[3]

The specific reagent, m-PEG12-2-methylacrylate, is a methoxy-terminated polyethylene glycol with twelve ethylene (B1197577) glycol repeat units, functionalized with a 2-methylacrylate group. This structure makes it a valuable tool for bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[5][6]

Chemistry of this compound Conjugation

The reactive handle of this compound is the α,β-unsaturated carbonyl system of the 2-methylacrylate group. This functional group primarily reacts with nucleophilic residues on proteins, namely the thiol group of cysteine and the amine group of lysine (B10760008).

The primary reaction mechanism is a Michael addition .

  • Reaction with Cysteine: The thiol group of a cysteine residue is a potent nucleophile that readily undergoes a Michael addition to the double bond of the methacrylate (B99206) moiety. This reaction is highly efficient and forms a stable thioether bond.[7][8] The reaction is most effective in the pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic but the amine groups of lysine are largely protonated and less reactive.[9]

  • Reaction with Lysine: The primary amine of a lysine residue can also act as a nucleophile in a Michael addition reaction with the methacrylate group. This reaction is generally slower than the reaction with cysteine and is favored at a slightly basic pH (typically pH 8.0 and above), where the amine group is deprotonated and more nucleophilic.[10][11]

The selectivity of the conjugation can thus be controlled by careful management of the reaction pH.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[12][13] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[14][15]

The linker is a critical component of a PROTAC's design, influencing its solubility, cell permeability, and the geometry of the ternary complex.[16] PEG linkers, such as this compound, are frequently employed due to their beneficial properties:

  • Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the overall solubility of the PROTAC molecule, which is often a challenge for these relatively large bifunctional compounds.[]

  • Flexibility and Ternary Complex Formation: The flexibility of the PEG linker allows for the necessary conformational adjustments to enable the formation of a stable and productive ternary complex.[18]

The this compound can be used to conjugate either the POI-binding ligand or the E3 ligase-binding ligand, provided the other component has a suitable nucleophile for the Michael addition reaction.

Quantitative Data on PEGylation

Table 1: Illustrative Reaction Efficiency of PEGylation

Target ProteinPEG ReagentMolar Ratio (PEG:Protein)Reaction pHReaction Time (hours)PEGylation Efficiency (%)
Model Protein A (with free Cys)m-PEG12-methacrylate10:17.02> 90
Model Protein B (surface Lys)m-PEG12-methacrylate20:18.54~75
Peptide (with terminal Cys)m-PEG12-methacrylate5:17.21> 95

Table 2: Illustrative Physicochemical Changes Upon PEGylation

PropertyUnmodified ProteinPEGylated Protein
Molecular Weight (kDa)50~50.6
Hydrodynamic Radius (nm)3.55.2
Solubility in aqueous buffer (mg/mL)215
In vivo Half-life (hours)1.512

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to proteins. These should be considered as starting points and require optimization for specific applications.

Protocol 1: Cysteine-Specific PEGylation

Materials:

  • Protein with at least one accessible free cysteine residue.

  • This compound.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed.

  • Reducing agent (optional, for proteins with disulfide bonds): dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Quenching reagent: L-cysteine or β-mercaptoethanol.

  • Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF).

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the target cysteine is in a disulfide bond, reduce the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the reducing agent by dialysis or using a desalting column.

  • PEGylation Reaction:

    • Dissolve this compound in the reaction buffer.

    • Add the this compound solution to the protein solution at a 5- to 20-fold molar excess.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Quenching:

    • Add a 10-fold molar excess of L-cysteine (relative to the PEG reagent) to quench any unreacted this compound. Incubate for 30 minutes.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and quenching reagent using SEC or TFF.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC to determine the degree of PEGylation and purity.[19][20]

Protocol 2: Lysine-Targeted PEGylation

Materials:

  • Protein with accessible lysine residues.

  • This compound.

  • Reaction Buffer: Borate buffer (50 mM), pH 8.5.

  • Quenching reagent: Tris buffer or glycine.

  • Purification system: SEC or ion-exchange chromatography (IEX).

Procedure:

  • Protein Preparation:

    • Exchange the protein into the reaction buffer using dialysis or a desalting column to a final concentration of 1-10 mg/mL.

  • PEGylation Reaction:

    • Dissolve this compound in the reaction buffer.

    • Add the this compound solution to the protein solution at a 10- to 50-fold molar excess.

    • Incubate the reaction mixture at room temperature for 4-6 hours with gentle stirring.

  • Quenching:

    • Add a quenching reagent (e.g., 1 M Tris, pH 8.0) to a final concentration of 50 mM to quench unreacted PEG. Incubate for 30 minutes.

  • Purification:

    • Purify the PEGylated protein using SEC or IEX to separate PEGylated species from the unmodified protein.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to assess the extent of PEGylation.

Visualization of Workflows and Mechanisms

PROTAC Experimental Workflow

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_vivo In Vivo Studies Target Identification Target Identification Ligand Selection Ligand Selection Target Identification->Ligand Selection PROTAC Assembly PROTAC Assembly Ligand Selection->PROTAC Assembly Linker Synthesis This compound Synthesis Linker Synthesis->PROTAC Assembly Binding Assays Binary Binding Assays (SPR, ITC) PROTAC Assembly->Binding Assays Ternary Complex Ternary Complex Formation (TR-FRET, AlphaLISA) Binding Assays->Ternary Complex Degradation Assay Target Degradation (Western Blot, MS) Ternary Complex->Degradation Assay Cell Viability Cell Viability Assays Degradation Assay->Cell Viability PK/PD Studies Pharmacokinetics & Pharmacodynamics Cell Viability->PK/PD Studies Efficacy Studies Efficacy in Animal Models PK/PD Studies->Efficacy Studies PROTAC_Mechanism Target Protein Target Protein Ternary Complex POI-PROTAC-E3 Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC (with m-PEG12 linker) PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination of Target Ternary Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Proteasome Proteasome Proteasome->Degradation Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling

References

In-Depth Technical Guide: m-PEG12-2-methylacrylate for Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theory and practical application of methoxy-poly(ethylene glycol)12-methacrylate (m-PEG12-2-methylacrylate) in the formation of hydrogels for biomedical applications.

Introduction to this compound Hydrogels

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1] Their tissue-like water content and tunable physicochemical properties make them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and as scaffolds for cell culture.[2][3] Poly(ethylene glycol) (PEG)-based hydrogels are particularly attractive due to their excellent biocompatibility, non-immunogenicity, and resistance to protein adsorption.[4][5]

The monomer this compound consists of a methacrylate (B99206) group, which is susceptible to polymerization, and a hydrophilic poly(ethylene glycol) chain with 12 repeating ethylene (B1197577) oxide units, terminated with a methoxy (B1213986) group. The PEG chain imparts hydrophilicity and biocompatibility to the resulting hydrogel, while the methacrylate group allows for the formation of a stable, crosslinked network. The molecular weight of this compound is approximately 600 g/mol .

Core Theory: Hydrogel Formation Mechanism

The formation of hydrogels from this compound typically proceeds via free-radical polymerization. This chain-growth polymerization mechanism can be initiated using various methods, including photoinitiation or redox initiation.[2][]

Redox-Initiated Free-Radical Polymerization

A common and effective method for initiating the polymerization of this compound in an aqueous environment is through a redox initiation system, such as the combination of ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[2][3]

The process begins with the dissociation of the initiator (APS) to form sulfate (B86663) free radicals. The catalyst (TEMED) accelerates this process. These highly reactive sulfate free radicals then attack the carbon-carbon double bond of the methacrylate group on the this compound monomer, creating a monomer radical. This new radical can then react with other monomers, propagating the polymer chain. Crosslinking occurs when a growing polymer chain radical reacts with the methacrylate group of another polymer chain or with a difunctional crosslinking agent, leading to the formation of a three-dimensional network.[3]

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Crosslinking APS Ammonium Persulfate (APS) Sulfate_Radical Sulfate Radical (SO₄⁻•) APS->Sulfate_Radical Dissociation TEMED TEMED (Catalyst) TEMED->Sulfate_Radical Accelerates Monomer_Radical Monomer Radical Sulfate_Radical->Monomer_Radical Attacks Monomer Monomer This compound Monomer Monomer->Monomer_Radical Growing_Chain Growing Polymer Chain Radical Monomer_Radical->Growing_Chain Chain Growth Growing_Chain->Growing_Chain Adds Monomer Hydrogel_Network 3D Hydrogel Network Growing_Chain->Hydrogel_Network Reacts with another chain or crosslinker Another_Monomer Another Monomer Another_Monomer->Growing_Chain Crosslinker Crosslinking Agent (e.g., PEGDMA) Crosslinker->Hydrogel_Network

Caption: Free-radical polymerization of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound hydrogels, based on established protocols for similar PEGMEM hydrogels.[2][3]

Hydrogel Synthesis via Redox Polymerization
  • Preparation of Monomer Solution: Dissolve the desired amount of this compound monomer and a crosslinking agent (e.g., polyethylene (B3416737) glycol dimethacrylate, PEGDMA) in deionized water at room temperature.

  • Addition of Catalyst: Add the catalyst, TEMED, to the monomer solution and mix thoroughly.

  • Initiation of Polymerization: Prepare a fresh solution of the initiator, APS, in deionized water. Add the APS solution dropwise to the monomer solution while stirring.

  • Gelation: Allow the mixture to polymerize at room temperature. Gelation time can vary from minutes to hours depending on the concentrations of initiator and catalyst. The polymerization is an exothermic reaction.[2]

  • Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for several days to remove unreacted monomers, initiator, and catalyst.[2] The water should be changed periodically.

  • Sterilization: Sterilize the purified hydrogels, for example, by exposure to UV light, before use in biological applications.[2]

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_purification Purification & Sterilization cluster_characterization Characterization A 1. Prepare Monomer & Crosslinker Solution in DI Water B 2. Add TEMED (Catalyst) and Mix A->B C 3. Add APS Solution (Initiator) to Start Polymerization B->C D 4. Allow Gelation at Room Temperature C->D E 5. Immerse in DI Water for Several Days (Dialysis) D->E F 6. Sterilize (e.g., UV Exposure) E->F G Swelling Studies F->G H Mechanical Testing (Rheology) F->H I Biocompatibility Assays F->I J Drug Release Studies F->J

Caption: General experimental workflow for hydrogel synthesis and characterization.

Physicochemical Properties and Data Presentation

The properties of this compound hydrogels can be tailored by varying the concentration of the monomer, the type and concentration of the crosslinker, and the initiator/catalyst concentrations.[2][3]

Swelling Behavior

The swelling ratio is a critical parameter that influences the hydrogel's mechanical properties, permeability, and drug release kinetics. It is determined by the hydrophilicity of the polymer and the crosslinking density of the network.

Table 1: Influence of Formulation Parameters on Hydrogel Swelling Ratio

Parameter VariedChangeEffect on Swelling RatioReference
Monomer Concentration IncreaseDecrease[7]
Crosslinker Concentration IncreaseDecrease[2]
PEG Molecular Weight IncreaseIncrease[1][2]
Catalyst (TEMED) Conc. IncreaseIncrease[2]
Mechanical Properties

The mechanical strength of a hydrogel is crucial for its application, especially in tissue engineering where it should mimic the properties of the native tissue. The storage modulus (G') is a measure of the elastic response of the hydrogel.

Table 2: Influence of Formulation Parameters on Hydrogel Storage Modulus (G')

Parameter VariedChangeEffect on Storage Modulus (G')Reference
Monomer Concentration IncreaseIncrease[7]
Crosslinker Concentration IncreaseIncrease[2]
PEG Molecular Weight IncreaseDecrease[7]
Catalyst (TEMED) Conc. IncreaseDecrease[2]

Applications in Drug Delivery and Tissue Engineering

The tunable properties of this compound hydrogels make them highly suitable for various biomedical applications.

Controlled Drug Release

Hydrogels can encapsulate therapeutic agents and release them in a controlled manner. The release kinetics are influenced by the swelling ratio and mesh size of the hydrogel network.[1] For instance, hydrogels with a higher swelling ratio and larger mesh size will typically exhibit a faster drug release rate. The release mechanism is often a combination of diffusion and swelling-controlled release.[8]

Tissue Engineering

In tissue engineering, these hydrogels can serve as scaffolds that mimic the extracellular matrix (ECM), providing a supportive environment for cell growth and tissue regeneration.[5] The bio-inert nature of PEG minimizes non-specific cell adhesion, but the hydrogel can be functionalized with bioactive molecules, such as the RGD peptide, to promote specific cell interactions.[9]

Biocompatibility and Cell Signaling

The biocompatibility of PEG-based hydrogels is generally considered to be high.[4] However, the choice of crosslinker and the presence of unreacted monomers can influence the cellular response. For example, some crosslinkers may induce an inflammatory response.[2][10]

When a biomaterial is implanted, it can trigger a foreign body response, which involves a cascade of signaling pathways. Macrophages play a central role in this process, and their activation can lead to the release of pro-inflammatory cytokines.

Inflammatory_Response cluster_implantation Implantation cluster_cellular_response Cellular Response cluster_tissue_response Tissue Response Hydrogel This compound Hydrogel Protein_Adsorption Protein Adsorption (minimized by PEG) Hydrogel->Protein_Adsorption Macrophage Macrophage Protein_Adsorption->Macrophage Recruitment & Activation Cytokines Pro-inflammatory Cytokines Macrophage->Cytokines Release Inflammation Inflammation Cytokines->Inflammation Fibrous_Capsule Fibrous Capsule Formation Inflammation->Fibrous_Capsule

Caption: General inflammatory response to an implanted hydrogel.

The inherent protein resistance of the PEG chains in this compound hydrogels helps to minimize the initial protein adsorption that triggers the foreign body response, thereby enhancing their biocompatibility.[4] However, complete inertness is rarely achieved, and the specific cellular signaling pathways activated will depend on the cell type and the specific microenvironment created by the hydrogel. For instance, the incorporation of adhesion peptides can activate integrin-mediated signaling pathways, influencing cell phenotype and behavior.[9]

Conclusion

Hydrogels formed from this compound offer a versatile platform for a wide range of biomedical applications. Their properties can be precisely tuned through the careful selection of formulation parameters, allowing for the design of materials with specific swelling, mechanical, and drug release characteristics. The inherent biocompatibility of the PEG component, combined with the potential for functionalization, makes these hydrogels a valuable tool for researchers and professionals in the fields of drug development and tissue engineering. Further research into the specific interactions between these hydrogels and cellular signaling pathways will continue to expand their therapeutic potential.

References

An In-depth Technical Guide to m-PEG12-2-methylacrylate in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy poly(ethylene glycol)-2-methylacrylate (m-PEG12-2-methylacrylate) is a key player in the advancement of drug delivery systems. This macromonomer combines the advantageous properties of polyethylene (B3416737) glycol (PEG) with a reactive methacrylate (B99206) group, offering a versatile platform for the synthesis of novel drug carriers. The PEG component, consisting of 12 ethylene (B1197577) glycol units, imparts hydrophilicity, biocompatibility, and "stealth" properties that help drug carriers evade the immune system, thereby prolonging circulation time. The terminal methacrylate group allows for polymerization, enabling the formation of a wide array of architectures, including hydrogels, nanoparticles, and micelles, for controlled and targeted drug release. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis of drug delivery vehicles, and its role in improving therapeutic outcomes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the rational design of drug delivery systems. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 628.75 g/mol [1]
Chemical Formula C₂₉H₅₆O₁₄[1]
Exact Mass 628.3700[1]
Elemental Analysis C, 55.40%; H, 8.98%; O, 35.62%[1]
Purity >95%[1]

Synthesis and Formulation of Drug Delivery Systems

The methacrylate functionality of this compound allows for its incorporation into various polymer-based drug delivery systems through polymerization.

Experimental Protocol: Synthesis of PEG-methacrylate Copolymers

A general approach to synthesizing copolymers using m-PEG-methacrylate monomers involves free radical polymerization.[2][3]

Materials:

  • m-PEG-methacrylate monomer (e.g., this compound)

  • Co-monomer (e.g., N-acryloxysuccinimide, pentafluorophenyl methacrylate)[2]

  • Initiator (e.g., azobisisobutyronitrile - AIBN)

  • Solvent (e.g., dioxane, THF)[2]

  • Precipitating solvent (e.g., pentane)

Procedure:

  • Dissolve the m-PEG-methacrylate monomer and the co-monomer in the chosen solvent in a reaction vessel.

  • Degas the solution to remove oxygen, which can inhibit polymerization.

  • Heat the solution to the desired reaction temperature (e.g., 60-80 °C).[2]

  • Add the initiator (AIBN) to start the polymerization.

  • Allow the reaction to proceed for a set time (e.g., 4 hours).[2]

  • Precipitate the resulting copolymer by adding the reaction mixture to a precipitating solvent.

  • Filter and dry the polymer under vacuum.

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles via Emulsification-Solvent Evaporation

This method is commonly used to formulate polymeric nanoparticles for drug delivery.[4]

Materials:

  • PEG-methacrylate copolymer

  • Drug to be encapsulated

  • Organic solvent (e.g., dichloromethane, chloroform, ethyl acetate)[4]

  • Aqueous solution containing a surfactant/emulsifying agent (e.g., polyvinyl alcohol - PVA)

Procedure:

  • Dissolve the PEG-methacrylate copolymer and the drug in the organic solvent.

  • Emulsify this organic phase in the aqueous surfactant solution using high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.[4]

  • Evaporate the organic solvent from the emulsion under reduced pressure or by continuous stirring.[4]

  • As the solvent evaporates, the polymer precipitates, entrapping the drug to form nanoparticles.

  • Collect the nanoparticles by centrifugation, wash to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.

Drug Release Mechanisms

Drug release from this compound-based carriers, such as hydrogels, is often governed by a combination of diffusion and swelling. Hydrogels can entrap drug molecules within their crosslinked network. The release kinetics can exhibit a non-Fickian diffusion mechanism, indicating that the rate of drug diffusion is comparable to the rate of polymer chain relaxation and swelling.[5][6][7]

Cellular Uptake and Intracellular Trafficking

The PEG chains on the surface of drug carriers formulated with this compound play a crucial role in their interaction with cells. PEGylation is known to reduce non-specific protein adsorption, which in turn minimizes uptake by the reticuloendothelial system (RES), prolonging circulation time.[8] However, for the drug to be effective, the carrier must be internalized by the target cells.

PEGylated nanoparticles can enter cells through various endocytic pathways.[4][9][10] The specific pathway can be influenced by the physicochemical properties of the nanoparticles (size, shape, surface charge) and the cell type.

Diagram 1: Cellular uptake pathways of PEGylated nanoparticles.

Studies on PEGylated lipid nanoparticles have shown a preference for clathrin-mediated and caveolae-mediated endocytosis.[9] Once inside the cell, the nanoparticles are typically enclosed within endosomes. For the therapeutic agent to reach its target, it must be released from the nanoparticle and, in many cases, escape the endo-lysosomal pathway to avoid degradation.

Biocompatibility

Polymers based on poly(ethylene glycol) methacrylate are generally considered to be biocompatible.[11] The PEG component is well-known for its non-toxic and non-immunogenic properties.[12] In vitro biocompatibility assays, such as the MTT assay, have demonstrated that hydrogels synthesized from PEG methyl ether methacrylate exhibit high cell viability, often exceeding the 70% threshold considered non-cytotoxic.[13] This favorable biocompatibility profile is a significant advantage for the use of this compound in drug delivery applications intended for in vivo use.

Conclusion

This compound is a valuable and versatile building block for the creation of advanced drug delivery systems. Its well-defined structure, combining the benefits of a PEG chain with a polymerizable methacrylate group, allows for the synthesis of a variety of biocompatible drug carriers with controlled release properties. While further research is needed to elucidate the specific signaling pathways affected by drugs delivered using this compound-based systems, the fundamental principles of PEGylated nanoparticle-cell interactions provide a strong basis for their continued development. The ability to tailor the physicochemical properties of the resulting polymers and nanoparticles makes this compound a promising material for developing next-generation therapeutics with improved efficacy and safety profiles.

References

physical and chemical properties of m-PEG12-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of m-PEG12-2-methylacrylate, a versatile macromonomer widely utilized in the fields of biomaterials, drug delivery, and tissue engineering. This document details its synthesis, characterization, and key applications, with a focus on providing practical experimental protocols and data for laboratory use.

Core Properties of this compound

This compound is a hydrophilic polymer building block consisting of a monomethoxy-capped polyethylene (B3416737) glycol (PEG) chain of twelve ethylene (B1197577) glycol repeat units, which is terminated with a methacrylate (B99206) group. This unique structure imparts both water solubility and the ability to undergo radical polymerization, making it an ideal component for the synthesis of biocompatible hydrogels and other polymeric materials.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some physical properties, such as appearance, may be batch-dependent.

PropertyValueReference(s)
CAS Number 2867-46-1[1]
Chemical Formula C₂₉H₅₆O₁₄[1]
Molecular Weight 628.75 g/mol [1]
IUPAC Name 2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl methacrylate[1]
Appearance To be determined (typically a colorless to pale yellow liquid or wax)[1]
Purity >95%[1]
Solubility Soluble in water, DMSO, DCM, DMF
Storage Conditions Dry, dark, and at 0 - 4 °C for short-term storage[1]
Chemical Structure

The chemical structure of this compound is depicted below:

Synthesis and Characterization

The synthesis of this compound typically involves the esterification of monomethoxy-poly(ethylene glycol) (mPEG) with methacrylic acid or one of its derivatives.

Synthetic Protocol

Materials:

  • Methoxy (B1213986) poly(ethylene glycol) (mPEG), molecular weight corresponding to 12 ethylene glycol units

  • Methacrylic acid

  • Dichlorosulfoxide (Thionyl chloride)

  • 4-Dimethylaminopyridine (B28879) (DMAP) - Catalyst

  • Polymerization inhibitor (e.g., hydroquinone)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Nitrogen gas

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve methoxy poly(ethylene glycol) and a polymerization inhibitor in the anhydrous solvent.

  • In a separate flask, prepare a solution of methacrylic acid and dichlorosulfoxide in the same solvent. The molar ratio of methacrylic acid to dichlorosulfoxide to mPEG is typically around 3:3:1.[2]

  • Slowly add the methacrylic acid/dichlorosulfoxide solution to the mPEG solution at room temperature with constant stirring.

  • Add 4-dimethylaminopyridine (catalyst) to the reaction mixture. The amount of catalyst is typically around 1.5% of the mass of the mPEG.[2]

  • Heat the reaction mixture to reflux and maintain for a specified period (e.g., 7-10 hours), monitoring the reaction progress by a suitable technique like thin-layer chromatography.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by filtration to remove any solid byproducts, followed by precipitation in a non-solvent like cold diethyl ether to isolate the final product.

  • Dry the purified this compound under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification mPEG m-PEG12-OH Mixing Mixing under N2 mPEG->Mixing MA Methacrylic Acid MA->Mixing SOCl2 Dichlorosulfoxide SOCl2->Mixing DMAP DMAP (Catalyst) DMAP->Mixing Inhibitor Inhibitor Inhibitor->Mixing Solvent Anhydrous Solvent Solvent->Mixing Reflux Reflux (e.g., 80-110 °C) Mixing->Reflux Esterification Filtration Filtration Reflux->Filtration Precipitation Precipitation Filtration->Precipitation Drying Vacuum Drying Precipitation->Drying Product This compound Drying->Product

Caption: General synthesis workflow for this compound.
Characterization Methods

The successful synthesis and purity of this compound can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the methacrylate group and the PEG backbone. Key expected signals include those for the vinyl protons of the methacrylate group (typically around 5.5-6.1 ppm), the methyl protons of the methacrylate group (around 1.9 ppm), the methylene (B1212753) protons of the PEG backbone (a large peak around 3.6 ppm), and the methoxy terminal group (around 3.4 ppm).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups. Expected peaks include a C=O stretching vibration for the ester group (around 1720 cm⁻¹), C=C stretching for the vinyl group (around 1640 cm⁻¹), and a broad C-O-C stretching for the PEG backbone (around 1100 cm⁻¹).[3]

Experimental Workflows and Applications

A primary application of this compound is in the formation of hydrogels for various biomedical applications, including as scaffolds for tissue engineering and as matrices for controlled drug delivery.[4][5]

Hydrogel Formation via Photopolymerization

Hydrogels can be readily formed from this compound through photo-initiated free-radical polymerization. A typical experimental workflow is described below.[4]

Materials:

  • This compound

  • A crosslinking agent (e.g., poly(ethylene glycol) diacrylate, PEGDA)

  • A photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • UV light source (e.g., 365 nm)

Procedure:

  • Prepare a prepolymer solution by dissolving this compound, the crosslinking agent, and the photoinitiator in PBS or cell culture medium. The concentrations of each component can be varied to control the properties of the resulting hydrogel.

  • If encapsulating cells, they can be gently mixed into the prepolymer solution at this stage.

  • Pipette the prepolymer solution into a mold of the desired shape and size.

  • Expose the solution to UV light for a sufficient duration to initiate polymerization and form the hydrogel. The exposure time will depend on the intensity of the UV source and the concentration of the photoinitiator.

  • The resulting hydrogel can then be washed with PBS to remove any unreacted components.

Hydrogel_Formation_Workflow cluster_preparation Prepolymer Solution Preparation cluster_polymerization Polymerization cluster_post_processing Post-Processing Monomer This compound Molding Pipette into Mold Monomer->Molding Crosslinker Crosslinker (e.g., PEGDA) Crosslinker->Molding Initiator Photoinitiator Initiator->Molding Buffer PBS or Media Buffer->Molding Cells Cells (optional) Cells->Molding UV_Exposure UV Exposure (e.g., 365 nm) Molding->UV_Exposure Initiation Washing Washing with PBS UV_Exposure->Washing Crosslinking Characterization Characterization (Swelling, Mechanical Testing) Washing->Characterization Hydrogel Hydrogel Scaffold Characterization->Hydrogel

Caption: Experimental workflow for hydrogel formation.
Biological Interactions and Signaling Pathways

Hydrogels derived from this compound are generally considered to be bio-inert and non-immunogenic.[4] This property is advantageous for applications where minimal interaction with the biological environment is desired. The PEG chains create a hydrophilic surface that resists protein adsorption and cell adhesion.

Consequently, this compound itself does not directly participate in or modulate specific cellular signaling pathways. Instead, its role is to provide a tunable three-dimensional scaffold. Bioactivity can be conferred upon these hydrogels by copolymerizing the this compound with other monomers that contain bioactive moieties, such as peptides with cell-adhesion domains (e.g., RGD). The diagram below illustrates the logical relationship of how these hydrogels are used in a biological context.

Biological_Interaction_Concept cluster_hydrogel Hydrogel Scaffold PEGMA This compound EncapsulatedCell Encapsulated Cell PEGMA->EncapsulatedCell Provides structural support (Inert scaffold) BioactiveMonomer Bioactive Monomer (e.g., RGD-acrylate) BioactiveMonomer->EncapsulatedCell Presents bioactive cues CellSignaling Cellular Signaling (Adhesion, Proliferation, Differentiation) EncapsulatedCell->CellSignaling Initiates

Caption: Conceptual diagram of biological interaction.

Conclusion

This compound is a valuable macromonomer for the development of advanced biomaterials. Its well-defined structure, combining the hydrophilicity of PEG with the polymerizability of a methacrylate group, allows for the creation of highly tunable hydrogels. This guide provides researchers with the fundamental knowledge and practical workflows to effectively utilize this compound in their research and development efforts. While specific quantitative data for this exact molecule may be limited in the public domain, the provided protocols and characterization methods for similar compounds offer a solid foundation for its application.

References

m-PEG12-2-methylacrylate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for m-PEG12-2-methylacrylate, a valuable bifunctional molecule utilized in bioconjugation, drug delivery, and hydrogel formation. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from data on related polyethylene (B3416737) glycol (PEG) derivatives and methacrylates to establish best-practice safety protocols.

Hazard Identification and Classification

While a generic safety data sheet for various m-PEG-methacrylate compounds suggests they are not hazardous substances, the presence of the methacrylate (B99206) group warrants caution.[1] The parent compound, methyl methacrylate, is classified as a flammable liquid, a skin and respiratory irritant, and may cause an allergic skin reaction.[2][3][4][5] Therefore, it is prudent to handle this compound with the potential for similar, albeit likely attenuated, hazards due to the presence of the larger PEG chain.

Potential Hazards:

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[2][4][6]

  • Eye Irritation: Direct contact with the eyes may cause irritation.

  • Respiratory Tract Irritation: Inhalation of aerosols or dusts may cause respiratory irritation.[2][3][4]

  • Allergic Skin Reaction (Sensitization): May cause an allergic skin reaction in susceptible individuals.[2][4][7]

Exposure Controls and Personal Protection

To minimize exposure and ensure personnel safety, the following engineering controls and personal protective equipment (PPE) are recommended.

Control ParameterRecommendation
Engineering Controls
VentilationWork in a well-ventilated area. Use a chemical fume hood for procedures that may generate aerosols or dusts.[1]
Personal Protective Equipment
Eye/Face ProtectionWear chemical safety goggles or a face shield.[1]
Skin Protection
Hand ProtectionWear compatible chemical-resistant gloves (e.g., nitrile, neoprene).[1]
Body ProtectionWear a laboratory coat.
Respiratory ProtectionIf engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved respirator.

Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectGuideline
Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor, mist, or dust.[1] Keep away from sources of ignition.[2][4]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light. Recommended storage at -20°C for long-term stability.[8]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1][9]

Accidental Release Measures

In case of a spill or release, follow these procedures to mitigate the hazard.

ActionProcedure
Personal Precautions Ensure adequate ventilation. Evacuate personnel to a safe area. Wear appropriate personal protective equipment.
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
Methods for Cleaning Up Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Collect the absorbed material in a suitable container for disposal.[1]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to treat the waste as a hazardous chemical waste.[10][11][12][13]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of a compound.

Methodology:

  • Cell Seeding: Plate cells (e.g., fibroblasts, endothelial cells) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in a suitable solvent (e.g., sterile PBS or cell culture medium). Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding treatment Cell Treatment cell_seeding->treatment compound_prep Compound Preparation compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading solubilization->absorbance data_analysis Calculate Viability & IC50 absorbance->data_analysis

Caption: Workflow for an in vitro cytotoxicity MTT assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ROS Reactive Oxygen Species (ROS) receptor->ROS Oxidative Stress MAPK MAPK Pathway ROS->MAPK NFkB NF-kB Pathway ROS->NFkB transcription Gene Transcription MAPK->transcription NFkB->transcription apoptosis Apoptosis transcription->apoptosis inflammation Inflammation transcription->inflammation methacrylate Methacrylate Monomer methacrylate->receptor

Caption: Potential signaling pathways affected by methacrylate-induced oxidative stress.

References

Potential Research Areas for m-PEG12-2-methylacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential research applications of methoxy-poly(ethylene glycol)12-2-methylacrylate (m-PEG12-2-methylacrylate), a versatile macromonomer at the forefront of biomaterials science and drug delivery. Its unique combination of a hydrophilic, biocompatible PEG chain and a polymerizable methacrylate (B99206) group offers a tunable platform for the development of advanced materials for a range of biomedical applications. This document provides an in-depth overview of its properties, potential uses, and detailed experimental methodologies to facilitate further research and development.

Physicochemical Properties

The physicochemical properties of this compound and related PEG-methacrylates are fundamental to their application. These properties can be tailored by altering the length of the PEG chain.

PropertyValue for this compoundGeneral Observations for PEG-methacrylates
Molecular Weight 628.75 g/mol [1]Varies depending on the number of ethylene (B1197577) glycol repeat units.
Chemical Formula C29H56O14[1]Dependent on the PEG chain length.
Purity >95%[1] or >98%[2]Typically high, as confirmed by analytical techniques.
Appearance To be determined[1]Can range from a viscous liquid to a white solid depending on molecular weight.[3]
Solubility Soluble in water, DMSO, DCM, DMF.[4]Generally soluble in aqueous solutions and most organic solvents.[3]
Storage Conditions Dry, dark, and at 0 - 4 °C for short term; -20°C for long term.[1][2]Typically stored at -20°C, desiccated, and protected from light.[3]

Potential Research Applications and Experimental Frameworks

The unique properties of this compound make it a prime candidate for several cutting-edge research areas. Its ability to form hydrogels through polymerization is central to many of these applications.[5][6]

Controlled Drug Delivery

PEG-methacrylate hydrogels can serve as depots for the sustained release of therapeutics, including small molecules and biologics.[7][8] The mesh size of the hydrogel network, which can be controlled by the concentration of the monomer and crosslinker, governs the release kinetics.[8]

Quantitative Data: Drug Release from PEG-methacrylate Hydrogels

DrugHydrogel CompositionRelease ProfileReference
EstradiolPEG-MA/PEG-DMA (MW 360/550)Non-Fickian diffusion, 100% release.[8]
InsulinPEG-MA/PEG-DMA (MW 360/550)17% fractional release at pH 7.[8]
InsulinPEG-MA/PEG-DMA (MW 526/1000)24% fractional release at pH 2.[8]
SimvastatinPEG-based hydrogelSustained release for promoting osteogenesis.[5]
Tissue Engineering and Regenerative Medicine

The biocompatibility and tunable mechanical properties of PEG-methacrylate hydrogels make them excellent scaffolds for tissue engineering.[9][10] These scaffolds can mimic the native extracellular matrix (ECM), providing structural support and cues for cell growth, proliferation, and differentiation.[10]

Quantitative Data: Mechanical and Swelling Properties of PEG-methacrylate Hydrogels

PEGDA Concentration (wt%)PEGMA Concentration (wt%)Shear Modulus (kPa)Swelling RatioReference
5-200Varies with PEGDA concentrationVaries with PEGDA concentration[9]
5-205-20Increased by up to 167% with PEGMA additionDecreased by up to 42% with PEGMA addition[9]
11 (Mn 750)--8.6 ± 1.0[11]
55 (Mn 750)-1300-[11]
5 (Mn 750) + 10 (Mn 20000)--15 ± 0.40[11]

Experimental Protocols

Synthesis of PEG-methacrylate Hydrogels via Free-Radical Photopolymerization

This protocol describes a general method for fabricating PEG-methacrylate hydrogels.

  • Preparation of Pre-polymer Solution: Dissolve this compound and a crosslinker (e.g., poly(ethylene glycol) diacrylate, PEGDA) in a suitable solvent, such as phosphate-buffered saline (PBS), to the desired concentrations.

  • Addition of Photoinitiator: Add a photoinitiator, such as 2-hydroxy-1-(4-(hydroxyethoxy)phenyl)-2-methyl-1-propanone (Irgacure 2959), to the pre-polymer solution.[12] The concentration of the photoinitiator will affect the polymerization kinetics and final properties of the hydrogel.

  • Polymerization: Expose the solution to UV light (e.g., 365 nm) for a specified duration to initiate polymerization and form the hydrogel.[13] The exposure time will influence the degree of crosslinking.

  • Washing: Swell the resulting hydrogel in PBS or deionized water to remove any unreacted monomers and initiator.

Synthesis of PEG-methacrylate Copolymers via Atom Transfer Radical Polymerization (ATRP)

ATRP allows for the synthesis of well-defined block copolymers with controlled molecular weight and narrow polydispersity.[14][15]

  • Preparation of Reaction Mixture: In a Schlenk flask, dissolve the catalyst (e.g., CuBr2) and ligand (e.g., PMDETA) in a degassed solvent like N,N-dimethylformamide (DMF).[14][15]

  • Addition of Initiator and Monomer: Add a suitable macroinitiator (e.g., a modified PEG) and the this compound monomer to the flask.[14]

  • Initiation and Polymerization: Add a reducing agent, such as ascorbic acid, to initiate the polymerization.[14] The reaction is typically carried out under an inert atmosphere at an elevated temperature (e.g., 70°C).[14][15]

  • Termination and Purification: Terminate the polymerization by exposing the reaction mixture to air. The resulting copolymer can be purified by precipitation in a non-solvent.

Characterization of PEG-methacrylate Polymers
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure of the synthesized polymers and to determine the monomer conversion during polymerization.[14][15]

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers.[16]

Assessment of Cell Viability in 3D Hydrogel Scaffolds
  • Live/Dead Viability/Cytotoxicity Assay: This assay uses calcein-AM to stain live cells green and ethidium (B1194527) homodimer-1 to stain dead cells red.

    • Culture cell-laden hydrogels for the desired time period.

    • Wash the hydrogels with PBS.

    • Incubate the hydrogels in a solution containing calcein-AM and ethidium homodimer-1.

    • Visualize the stained cells using fluorescence microscopy.[17] The percentage of live cells can be calculated by dividing the number of green-staining cells by the total number of cells.[17]

  • MTS Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Culture cell-laden hydrogels for the desired time period.

    • Incubate the hydrogels with the MTS reagent.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm). The absorbance is proportional to the number of viable cells.[17]

Visualizing Workflows and Signaling Pathways

Understanding the experimental workflow and the biological pathways influenced by this compound-based materials is crucial for targeted research.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Monomer This compound + Crosslinker Polymerization UV Photopolymerization Monomer->Polymerization Initiator Photoinitiator Initiator->Polymerization Hydrogel Crude Hydrogel Polymerization->Hydrogel Washing Washing (PBS) Hydrogel->Washing Purified_Hydrogel Purified Hydrogel Washing->Purified_Hydrogel Swelling Swelling Studies Purified_Hydrogel->Swelling Mechanical Mechanical Testing (Rheology, Compression) Purified_Hydrogel->Mechanical Morphology Morphology (SEM) Purified_Hydrogel->Morphology Cell_Culture 3D Cell Culture Purified_Hydrogel->Cell_Culture Drug_Loading Drug Loading Purified_Hydrogel->Drug_Loading Viability Cell Viability Assays (Live/Dead, MTS) Cell_Culture->Viability Drug_Release Drug Release Studies Drug_Loading->Drug_Release

Workflow for PEG-methacrylate Hydrogel Synthesis and Characterization.
Signaling Pathway Modulation

PEG-based biomaterials can be engineered to deliver growth factors or drugs that modulate specific cellular signaling pathways, offering therapeutic potential in regenerative medicine and oncology.

Bone Regeneration: PEG hydrogels can be used for the sustained release of bone morphogenetic protein 2 (BMP-2), which is known to promote osteogenesis through the Smad signaling pathway.[5]

G cluster_nucleus Nuclear Events PEG_Hydrogel This compound Hydrogel + BMP-2 BMP2 BMP-2 Release PEG_Hydrogel->BMP2 Sustained Release BMPR BMP Receptor BMP2->BMPR Binds to pSmad Phosphorylation of Smad1/5/8 BMPR->pSmad Smad4 Smad4 Complex pSmad->Smad4 Nucleus Nucleus Smad4->Nucleus Translocates to Gene_Expression Osteogenic Gene Expression Osteogenesis Osteogenesis Gene_Expression->Osteogenesis

Modulation of the Smad Pathway by a BMP-2 Releasing Hydrogel.

Cancer Therapy: PEGylated nanoparticles can be designed to target cancer cells and deliver chemotherapeutic agents or inhibitors of key signaling pathways, such as the EGFR/Akt pathway, which is often dysregulated in cancer.

G PEG_NP PEGylated Nanoparticle (e.g., with EGFR inhibitor) EGFR EGFR PEG_NP->EGFR Inhibits PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Targeting the EGFR/Akt Signaling Pathway in Cancer.

Conclusion

This compound presents a highly adaptable and promising platform for researchers in drug development and biomaterials science. Its utility in forming biocompatible and tunable hydrogels opens up extensive research avenues in controlled drug release and tissue engineering. The provided experimental frameworks and conceptual signaling pathways serve as a starting point for further investigation into the full potential of this versatile macromonomer. Future research could focus on developing novel copolymers with enhanced functionalities, exploring its application in combination therapies, and further elucidating its interaction with complex biological systems.

References

m-PEG12-2-methylacrylate and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to m-PEG12-methacrylate and its Derivatives: Synthesis, Properties, and Biomedical Applications

Introduction

Poly(ethylene glycol) (PEG) and its derivatives are cornerstones in the field of biomedical materials due to their excellent biocompatibility, non-immunogenicity, and hydrophilicity.[1][2][3] Among these, monofunctional PEG methacrylates, particularly methoxy-terminated oligo(ethylene glycol) methacrylates (m-PEG-MA or OEGMA), have emerged as highly versatile monomers. These molecules feature a methoxy (B1213986) ('m') group at one end of the PEG chain and a polymerizable methacrylate (B99206) group at the other, allowing for the synthesis of well-defined polymers with PEG side chains.

This guide focuses on m-PEG12-2-methylacrylate, a specific OEGMA with twelve ethylene (B1197577) glycol repeat units, and its derivatives. We will explore its synthesis, polymerization techniques, the properties of the resulting polymers, and their significant applications in drug delivery, tissue engineering, and bioconjugation. The ability to tailor polymer architecture—from simple linear homopolymers to complex block and thermoresponsive copolymers—makes this class of monomers invaluable for researchers and drug development professionals.[4]

Core Compound: this compound

Chemical Structure and Properties

This compound consists of a methacrylate group linked to a PEG chain of twelve repeating ethylene glycol units, which is terminated with a stable methoxy group. The methacrylate end allows for polymerization, while the hydrophilic PEG chain imparts water solubility and "stealth" properties that help reduce non-specific protein adsorption.[2][4] These features make it an ideal building block for creating advanced biomaterials.[5][6]

Synthesis and Polymerization

Polymers based on this compound can be synthesized using various techniques, which dictate the final polymer's architecture, molecular weight distribution, and functionality.

Free Radical Polymerization

Free radical polymerization is a common method for synthesizing poly(m-PEG-MA). It typically involves a redox initiation system, such as ammonium (B1175870) persulfate (APS) and a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED), in an aqueous solution.[7] The process begins with the generation of free radicals, which attack the double bond of the methacrylate monomer, initiating a chain reaction that leads to the formation of the polymer backbone.[7] While robust, this method offers limited control over the polymer's molecular weight and dispersity.

G Workflow for Free Radical Polymerization of m-PEG-MA cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer m-PEG12-MA Monomer + Deionized Water Mix Combine Monomer & Initiator Monomer->Mix Initiator Initiator Solution (e.g., APS) Initiator->Mix Catalyst Catalyst (e.g., TEMED) Degas Degas with N2/Ar Mix->Degas AddCat Add Catalyst to start reaction Degas->AddCat Polymerize Polymerization (e.g., Room Temp) AddCat->Polymerize Purify Purification (e.g., Dialysis) Polymerize->Purify Final Final Polymer (e.g., Lyophilization) Purify->Final

Diagram 1: A typical workflow for synthesizing poly(m-PEG-MA) via free radical polymerization.
Controlled Radical Polymerization (CRP)

To achieve polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures, controlled radical polymerization (CRP) techniques are employed.[8][9]

3.2.1 Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful CRP method that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains.[8] This controlled process allows for the synthesis of polymers with predetermined molecular weights and the creation of block copolymers.[9] An oxidatively stable Cu(II) precursor complexed with a ligand like tris[(2-pyridyl)methyl]amine (TPMA) can be used, with a reducing agent such as ascorbic acid generating the active catalyst in situ, a technique known as Activators Generated by Electron Transfer (AGET) ATRP.[8]

G General Mechanism of ATRP Dormant Dormant Species (P-X + Cu(I)/L) Active Active Radical (P• + X-Cu(II)/L) Dormant->Active ka (Activation) Active->Dormant kdeact (Deactivation) Propagation Propagated Chain (P-M•) Active->Propagation kp Monomer Monomer (M)

Diagram 2: The dynamic equilibrium between dormant and active species in ATRP.

3.2.2 Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT is another versatile CRP technique that uses a chain transfer agent to control the polymerization. This method is compatible with a wide range of monomers and reaction conditions and has been successfully used to synthesize block copolymers of PEG-methacrylate and other monomers like methyl methacrylate (MMA).[10]

Key Derivatives and Copolymers

The true utility of this compound lies in its ability to be copolymerized with other monomers to create materials with tailored properties.

  • Homopolymers: Pure poly(m-PEG-MA) polymers are highly hydrophilic and biocompatible.[4] Depending on the PEG side-chain length and overall molecular weight, these brush-like polymers can self-assemble into multimolecular micelles in aqueous solutions.[11]

  • Thermoresponsive Copolymers: When copolymerized with monomers like N-isopropylacrylamide (NIPA) or 2-(2-methoxyethoxy)ethyl methacrylate, the resulting polymers can exhibit a Lower Critical Solution Temperature (LCST), causing them to undergo a phase transition (e.g., forming a hydrogel) in response to temperature changes.[9][12]

  • Amphiphilic Block Copolymers: Synthesizing block copolymers with hydrophobic monomers like methyl methacrylate (PMMA) or ε-caprolactone (PCL) results in amphiphilic macromolecules.[10][13] These can self-assemble into nanoparticles or micelles in aqueous environments, forming a core-shell structure ideal for encapsulating hydrophobic drugs.[13]

  • Functional Copolymers: Incorporating monomers with reactive groups, such as glycidyl (B131873) methacrylate (GMA), allows for post-polymerization modification, enabling the attachment of targeting ligands, drugs, or other functional molecules.[14]

G Copolymer Architectures from m-PEG-MA M1 m-PEG-MA Random Random Copolymer M1->Random Block Block Copolymer M1->Block Graft Graft Copolymer (PEG side chains) M1->Graft M2 Comonomer M2->Random M2->Block

Diagram 3: Different copolymer structures achievable using m-PEG-MA and a comonomer.

Applications in Drug Development and Biomaterials

Hydrogels for Drug Delivery and Tissue Engineering

Polymers derived from this compound can be crosslinked to form hydrogels, which are highly water-absorbent polymer networks.[15] These hydrogels are excellent candidates for drug delivery and tissue engineering scaffolds due to their biocompatibility and tunable properties.[1][2] The swelling ratio, mechanical stiffness (storage modulus), and degradation rate of these hydrogels can be controlled by modifying the monomer concentration, crosslinker type and concentration, and the molecular weight of the PEG chains.[16] This allows for the creation of injectable, in-situ forming hydrogels that can encapsulate cells or drugs and release them in a controlled manner.[16][17]

G Hydrogel Formation and Drug Encapsulation Precursor Polymer Precursors (e.g., P(m-PEG-MA)) + Crosslinker Mix Mixing Precursor->Mix Drug Drug Molecules Drug->Mix Gelation Gelation (e.g., Photopolymerization, Temperature Change) Mix->Gelation Hydrogel Drug-Loaded Hydrogel (3D Network) Gelation->Hydrogel Release Controlled Drug Release Hydrogel->Release

Diagram 4: Process of forming a drug-loaded hydrogel for controlled release applications.
Nanoparticles and Micelles for Targeted Drug Delivery

Amphiphilic block copolymers synthesized with m-PEG-MA are particularly useful for creating nanocarriers.[18] In an aqueous medium, these polymers self-assemble into core-shell micellar nanoparticles, where the hydrophobic block forms the core and the hydrophilic PEG block forms the outer corona.[13] This structure is ideal for encapsulating poorly water-soluble drugs within the hydrophobic core, thereby improving their solubility and stability.[17] The PEG corona provides a "stealth" shield that can reduce clearance by the immune system, prolonging circulation time.[19] The small size of these nanoparticles allows them to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[18]

PEGylation and Bioconjugation

The process of covalently attaching PEG chains to therapeutic proteins or peptides, known as PEGylation, is a clinically validated strategy to improve drug efficacy.[17][19] Polymers made from m-PEG-MA can be synthesized with a reactive end-group, allowing them to be conjugated to biomolecules.[20] This modification can enhance the drug's solubility and stability, protect it from enzymatic degradation, and increase its circulation half-life, which often leads to a reduced dosing frequency.[17][21]

Quantitative Data Summary

The properties of polymers and hydrogels derived from m-PEG-methacrylates are highly tunable. The following tables summarize key quantitative data from relevant studies.

Table 1: Physicochemical Properties of m-PEG-Methacrylate Based Copolymers

Copolymer System Property Value Reference
P(NIPA-co-PEGMEM) Hydrodynamic Diameter (18°C) 26 - 93 nm [12]
P(NIPA-co-PEGMEM) Lower Critical Solution Temp. (LCST) 31 - 33 °C [12]
P(PEGMA-1100) Homopolymer Critical Aggregation Conc. (CAC) ~0.35 mg/mL [11]
P(PEGMA-475) Homopolymer Critical Aggregation Conc. (CAC) ~0.7 mg/mL [11]

| mPEG-PPF Copolymers | Lower Critical Solution Temp. (LCST) | 40 - 60 °C |[22] |

Table 2: Properties of Hydrogels based on m-PEG-Methacrylates

Hydrogel Composition Property Observation Reference
PEGMEM 300 (1 to 2 mmol) Swelling Ratio Increased from 1.5 to 2.8 [16]
PEGMEM (MW 300 to 900) Swelling Ratio Increased from 2.8 to 19.3 [16]
Increasing Crosslinker (PEGDMA) Storage Modulus (G') Increased significantly [16]
Increasing Catalyst (TMED) Storage Modulus (G') Decreased [16]

| PEG-DMA | Water Content | Tunable from 50-90 wt% |[15] |

Experimental Protocols

Protocol: Free Radical Polymerization for Hydrogel Synthesis

This protocol is adapted from the methodology described for PEGMEM-based hydrogels.[7][16]

Materials:

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMEM, e.g., Mn ~550 g/mol for ~12 EG units)

  • Crosslinker (e.g., poly(ethylene glycol) dimethacrylate, PEGDMA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

Procedure:

  • Monomer Solution: In a glass vial, dissolve the desired amount of PEGMEM monomer and PEGDMA crosslinker in deionized water.

  • Initiator Addition: Add the APS solution to the monomer mixture and vortex briefly.

  • Degassing: Purge the solution with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiate Polymerization: Add the catalyst (TEMED) to the solution and vortex immediately to ensure homogeneous mixing. The polymerization will begin, often accompanied by a slight increase in temperature.[7]

  • Gelation: Allow the solution to stand at room temperature until a stable hydrogel is formed.

  • Purification: To remove unreacted monomers and reagents, immerse the hydrogel in a large volume of deionized water. Change the water frequently over 2-3 days. This process also allows the hydrogel to reach its equilibrium swelling state.[16]

  • Drying (Optional): For dry weight measurements or storage, the purified hydrogel can be lyophilized (freeze-dried).

Protocol: Aqueous AGET ATRP of m-PEG-Methacrylate

This protocol is based on the methodology for controlled polymerization of OEOMA.[8]

Materials:

  • Oligo(ethylene glycol) monomethyl ether methacrylate (OEOMA, e.g., m-PEG12-MA)

  • Ethyl α-bromoisobutyrate (EBiB) initiator

  • Copper(II) bromide (CuBr₂)

  • Tris[(2-pyridyl)methyl]amine (TPMA) ligand

  • Ascorbic acid (reducing agent)

  • Deionized water

  • Anisole (B1667542) (internal standard for chromatography)

Procedure:

  • Catalyst Complex Preparation: In a Schlenk flask under argon, add CuBr₂ and TPMA ligand. Add degassed deionized water and stir to form the catalyst complex solution.

  • Reaction Mixture: In a separate Schlenk flask, add the OEOMA monomer, the EBiB initiator, and anisole (as an internal standard). Add degassed deionized water to dissolve the components.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove oxygen.

  • Initiation: Using a gas-tight syringe, transfer the catalyst complex solution to the monomer/initiator flask. Then, add a separately prepared, degassed solution of ascorbic acid to the reaction mixture to initiate the polymerization by generating the Cu(I) activator species.

  • Polymerization: Place the flask in a thermostated oil bath (e.g., 30 °C) and stir.[8]

  • Sampling: Periodically take samples using a degassed syringe to monitor monomer conversion (via GC or NMR) and molecular weight evolution (via GPC/SEC).

  • Termination: To stop the reaction, open the flask to air, which oxidizes the copper catalyst. Dilute the mixture with a suitable solvent like THF.

  • Purification: Pass the polymer solution through a neutral alumina (B75360) column to remove the copper catalyst. The final polymer can then be isolated by precipitation in a non-solvent (e.g., cold hexane) or by dialysis against water followed by lyophilization.

Conclusion

represent a remarkably versatile class of monomers for the synthesis of advanced biomaterials. The ability to control polymerization through techniques like ATRP and RAFT allows for the creation of well-defined polymers with tailored architectures. These polymers are fundamental to the development of "smart" materials such as thermoresponsive hydrogels, self-assembling nanoparticles for drug delivery, and bioconjugates with enhanced therapeutic profiles. The extensive quantitative data available demonstrates the high degree of control researchers have over the final material properties, from mechanical stiffness and swelling to drug release kinetics. As research continues, these PEG-based building blocks will undoubtedly play a central role in the next generation of therapeutics and medical devices.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of m-PEG12-2-methylacrylate-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The linker's composition and length are critical for the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation.[3] Polyethylene glycol (PEG) linkers are commonly used in PROTAC design due to their ability to enhance solubility and cell permeability.[4] This document provides a detailed protocol for the synthesis and evaluation of PROTACs utilizing a linker derived from m-PEG12-2-methylacrylate.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to degrade multiple protein copies.[2]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Protein Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ternary_Complex->PROTAC Released Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ub_POI->Ub Recycled Ub_POI->Proteasome Recognition

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis of a this compound-based PROTAC

This protocol describes a representative two-step synthesis of a PROTAC. It assumes the use of a bifunctional PEG12 linker with a methacrylate (B99206) group at one end and a carboxylic acid at the other, which can be synthesized from this compound. The synthesis involves the sequential conjugation of a POI ligand and an E3 ligase ligand.

Synthetic Workflow

Synthesis_Workflow start Start Materials: - POI Ligand (with amine) - E3 Ligase Ligand (with amine) - this compound-COOH linker step1 Step 1: Amide Coupling (POI Ligand + Linker) start->step1 purification1 Purification 1 (Flash Chromatography) step1->purification1 characterization1 Characterization 1 (LC-MS, NMR) purification1->characterization1 step2 Step 2: Michael Addition (Intermediate + E3 Ligase Ligand) characterization1->step2 purification2 Purification 2 (Preparative HPLC) step2->purification2 characterization2 Final Characterization (LC-MS, NMR, HRMS) purification2->characterization2 final_product Final PROTAC characterization2->final_product Biological_Evaluation_Workflow start Synthesized PROTAC cell_treatment Treat Cancer Cell Lines with PROTAC start->cell_treatment viability_assay Cell Viability Assay (e.g., MTS/MTT) cell_treatment->viability_assay western_blot Western Blot Analysis (Protein Degradation) cell_treatment->western_blot ubiquitination_assay Ubiquitination Assay (Co-IP) cell_treatment->ubiquitination_assay data_analysis Data Analysis (DC50, IC50) viability_assay->data_analysis western_blot->data_analysis ubiquitination_assay->data_analysis conclusion Conclusion on PROTAC Efficacy data_analysis->conclusion

References

Application Notes and Protocols for the Polymerization of m-PEG12-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the polymerization of methoxy (B1213986) poly(ethylene glycol) methyl ether methacrylate (B99206) with 12 ethylene (B1197577) glycol units (m-PEG12-2-methylacrylate), a monomer frequently utilized in the synthesis of biocompatible polymers for drug delivery and other biomedical applications. This document outlines two robust and widely used controlled radical polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Introduction to Controlled Radical Polymerization of PEG-methacrylates

Poly(ethylene glycol) (PEG)-based polymers are of significant interest in the biomedical field due to their biocompatibility, hydrophilicity, and "stealth" properties, which can reduce non-specific protein adsorption and prolong circulation times of drug carriers. This compound, also known as oligo(ethylene glycol) methyl ether methacrylate (OEGMA), is a popular monomer in this class. Controlled radical polymerization techniques, such as ATRP and RAFT, are particularly well-suited for the synthesis of well-defined polymers from this monomer, allowing for precise control over molecular weight, architecture, and functionality.

ATRP is a versatile and robust method for polymerizing a wide range of monomers, including methacrylates. It involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically copper-based. A key advantage of ATRP for OEGMA is the ability to conduct the polymerization in aqueous media at ambient temperature, which is beneficial for biological applications.

RAFT polymerization is another powerful technique that offers excellent control over polymer architecture. It proceeds via a degenerative chain transfer mechanism mediated by a thiocarbonylthio compound, known as the RAFT agent. This method is compatible with a broad array of functional monomers and solvents, providing a high degree of control over the final polymer structure.

This guide provides detailed protocols for both ATRP and RAFT polymerization of this compound, along with data presentation in tabular format and visual workflows to aid researchers in the successful synthesis and characterization of these important polymers.

Atom Transfer Radical Polymerization (ATRP) of this compound

Aqueous ATRP is a particularly attractive method for the polymerization of water-soluble monomers like this compound, as it is environmentally friendly and can be performed under mild conditions. The following protocol is based on established methods for the aqueous ATRP of OEGMA.

Experimental Protocol: Aqueous AGET ATRP

Activators Generated by Electron Transfer (AGET) ATRP is a convenient variation of ATRP that utilizes an air-stable catalyst precursor (e.g., Cu(II)Br2) which is reduced in situ by a reducing agent.

Materials:

  • This compound (OEGMA, Mn ≈ 588 g/mol )

  • Tris(2-pyridylmethyl)amine (TPMA)

  • Copper(II) bromide (CuBr2)

  • Ascorbic acid

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Deionized water

  • Methanol (B129727)

  • Nitrogen gas

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound monomer and the initiator (EBiB) in deionized water.

  • Catalyst Preparation: In a separate vial, prepare the catalyst complex by dissolving CuBr2 and the ligand (TPMA) in a small amount of deionized water. The solution should turn blue.

  • Deoxygenation: Purge the monomer/initiator solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can terminate the polymerization.

  • Initiation: To the deoxygenated monomer solution, add the catalyst solution via a nitrogen-purged syringe.

  • Start of Polymerization: Initiate the polymerization by adding a freshly prepared and deoxygenated solution of the reducing agent (ascorbic acid) to the reaction mixture.

  • Polymerization: Allow the reaction to proceed at room temperature under a nitrogen atmosphere. Monitor the progress of the polymerization by taking samples at regular intervals for analysis (e.g., by 1H NMR to determine monomer conversion).

  • Termination: Once the desired monomer conversion is reached, terminate the polymerization by exposing the reaction mixture to air. The solution will typically turn green, indicating the oxidation of the copper catalyst.

  • Purification: Dilute the reaction mixture with a small amount of deionized water and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Isolation: Precipitate the purified polymer solution into a large excess of a non-solvent, such as cold methanol or a hexane (B92381)/diethyl ether mixture.

  • Drying: Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

Quantitative Data for Aqueous AGET ATRP
ParameterValueReference
MonomerThis compound (OEGMA300)[1]
InitiatorEthyl α-bromoisobutyrate (EBiB)[1]
CatalystCuBr2[1]
LigandTris(2-pyridylmethyl)amine (TPMA)[1]
Reducing AgentAscorbic Acid[1]
SolventWater[1]
Temperature30 °C[1]
Target DP300[1]
Resulting Mw/Mn< 1.3[1]

Experimental Workflow for Aqueous AGET ATRP

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Characterization Monomer_Initiator Dissolve Monomer & Initiator in Water Deoxygenation Deoxygenate Monomer Solution (N2) Monomer_Initiator->Deoxygenation Catalyst_Prep Prepare Catalyst (CuBr2/TPMA) in Water Add_Catalyst Add Catalyst Solution Catalyst_Prep->Add_Catalyst Deoxygenation->Add_Catalyst Add_Reducer Add Reducing Agent (Ascorbic Acid) Add_Catalyst->Add_Reducer Polymerize Polymerize at RT Add_Reducer->Polymerize Termination Terminate by Exposing to Air Polymerize->Termination Purification Remove Catalyst (Alumina Column) Termination->Purification Isolation Precipitate Polymer in Non-Solvent Purification->Isolation Drying Dry Polymer Under Vacuum Isolation->Drying Characterization Characterize Polymer (GPC, NMR) Drying->Characterization

Caption: Workflow for the aqueous AGET ATRP of this compound.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound

RAFT polymerization is a highly versatile technique that can be adapted to a wide range of monomers and solvents. The following protocol describes a typical procedure for the RAFT polymerization of this compound in an organic solvent.

Experimental Protocol: RAFT Polymerization in Organic Solvent

Materials:

  • This compound (OEGMA, Mn ≈ 588 g/mol )

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane or Tetrahydrofuran (B95107) (THF) (solvent)

  • Hexane or Diethyl ether

  • Nitrogen gas

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the this compound monomer, RAFT agent (CPADB), and initiator (AIBN) in the chosen solvent (e.g., THF).

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Alternatively, purge with nitrogen for at least 30 minutes.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

  • Monitoring: Monitor the progress of the polymerization by taking samples at regular intervals for analysis of monomer conversion (e.g., by 1H NMR).

  • Termination: After the desired time or monomer conversion is achieved, stop the polymerization by rapidly cooling the flask in an ice bath and exposing the contents to air.

  • Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a cold non-solvent, such as hexane or diethyl ether.

  • Purification: The precipitated polymer can be further purified by redissolving it in a small amount of the reaction solvent and re-precipitating it.

  • Drying: Collect the final polymer by filtration or centrifugation and dry it in a vacuum oven at room temperature until a constant weight is achieved.

Quantitative Data for RAFT Polymerization
ParameterValueReference
MonomerDi(ethylene glycol) methyl ether methacrylate (DEGMA) & Oligo(ethylene glycol) methyl ether methacrylate (OEGMA)[2]
RAFT Agent4-(aminocarbonyl)phenyl 4-phenylaminocarbonyl)phenyl trithiocarbonate (B1256668) (APP)[2]
Initiator4,4′-Azobis(4-cyanovaleric acid) (ACVA)[2]
SolventTetrahydrofuran (THF)[2]
Temperature70 °C[2]
Monomer:CTA:Initiator Ratio15 mmol total monomers: 0.15 mmol APP: 0.038 mmol ACVA[2]
Reaction Time4 hours[2]

Experimental Workflow for RAFT Polymerization

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Characterization Reactants Dissolve Monomer, RAFT Agent & Initiator in Solvent Deoxygenation Deoxygenate via Freeze-Pump-Thaw Reactants->Deoxygenation Polymerize Polymerize at Elevated Temperature Deoxygenation->Polymerize Termination Terminate by Cooling & Air Exposure Polymerize->Termination Isolation Precipitate Polymer in Non-Solvent Termination->Isolation Drying Dry Polymer Under Vacuum Isolation->Drying Characterization Characterize Polymer (GPC, NMR) Drying->Characterization

Caption: Workflow for the RAFT polymerization of this compound.

Characterization of Poly(this compound)

Accurate characterization of the synthesized polymer is crucial to ensure it meets the desired specifications for its intended application. The following are standard techniques for analyzing poly(this compound).

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI, Mw/Mn) of the polymer.

  • Mobile Phase: A suitable solvent in which the polymer is soluble, such as tetrahydrofuran (THF) or dimethylformamide (DMF), often with a salt like LiBr added to prevent aggregation.

  • Calibration: The instrument is typically calibrated using polymer standards with a known narrow molecular weight distribution, such as polystyrene or poly(methyl methacrylate) (PMMA).

  • Expected Results: A narrow, monomodal peak is indicative of a well-controlled polymerization. The PDI value should ideally be low (typically < 1.3 for controlled radical polymerizations).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR is a powerful tool for determining the chemical structure and monomer conversion.

  • Solvent: A deuterated solvent in which the polymer is soluble, such as deuterated chloroform (B151607) (CDCl3) or deuterated water (D2O).

  • Monomer Conversion: The disappearance of the vinyl proton signals of the monomer (typically in the range of 5.5-6.1 ppm) relative to a stable internal reference peak (e.g., the methoxy protons of the PEG chain at ~3.4 ppm) can be used to calculate the monomer conversion.

  • Polymer Structure: The appearance of broad signals corresponding to the polymer backbone confirms the formation of the polymer.

Signaling Pathway of Controlled Radical Polymerization

The following diagram illustrates the general mechanism of controlled radical polymerization, highlighting the key equilibrium between active and dormant species that enables control over the polymerization process.

CRP_Mechanism Initiator Initiator Radical Primary Radical (I•) Initiator->Radical kd Propagating_Radical Propagating Radical (Pn•) Radical->Propagating_Radical + M Monomer Monomer (M) Propagating_Radical->Propagating_Radical Dormant_Species Dormant Species (Pn-X) Propagating_Radical->Dormant_Species k_deact Dead_Polymer Dead Polymer Propagating_Radical->Dead_Polymer kt Propagating_Radical->Dead_Polymer kt Dormant_Species->Propagating_Radical k_act

Caption: General mechanism of controlled radical polymerization.

Conclusion

This guide provides detailed protocols and supporting information for the synthesis of well-defined poly(this compound) using ATRP and RAFT polymerization techniques. By following these procedures, researchers can reliably produce polymers with controlled molecular weights and narrow polydispersities, which are essential for applications in drug delivery, tissue engineering, and other biomedical fields. The provided workflows and characterization guidelines will further assist in the successful implementation and validation of these polymerization methods.

References

Application Notes and Protocols for Creating Biocompatible Surfaces with m-PEG12-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The creation of biocompatible surfaces is a critical challenge in the development of medical devices, drug delivery systems, and research tools that come into contact with biological systems. Unmodified material surfaces can trigger a cascade of undesirable events, including protein adsorption, cell adhesion, and the foreign body response, ultimately leading to device failure or adverse biological reactions. Surface modification with polyethylene (B3416737) glycol (PEG) derivatives has emerged as a leading strategy to mitigate these issues.

This document provides detailed application notes and protocols for utilizing m-PEG12-2-methylacrylate to create biocompatible, protein-repellent surfaces. This compound is a monomer featuring a methoxy-terminated PEG chain with 12 ethylene (B1197577) glycol repeat units and a terminal methacrylate (B99206) group. This structure allows for polymerization to form dense polymer "brushes" on a variety of substrates. These brushes create a hydrophilic layer that sterically hinders the adsorption of proteins and cells, thereby enhancing biocompatibility.[1][2][3][4][5]

Principle of Action

The biocompatibility of surfaces grafted with poly(this compound) stems from the physicochemical properties of the PEG chains. The hydrophilic PEG chains attract a layer of water molecules, forming a hydration shell that acts as a physical barrier to prevent the adsorption of proteins.[6] This resistance to protein fouling is a crucial first step in preventing subsequent cell adhesion and the inflammatory cascade associated with the foreign body response. The "brush" conformation of the grafted polymers, where the polymer chains are densely packed and extend away from the surface, is particularly effective in creating this protein-repellent barrier.[1][7][8]

Data Presentation

The following tables summarize representative quantitative data for surfaces modified with oligo(ethylene glycol) methacrylates, which are structurally similar to this compound. This data demonstrates the effectiveness of such coatings in reducing protein adsorption and modulating surface properties.

Table 1: Surface Characterization of Oligo(ethylene glycol) Methacrylate Grafted Surfaces

Surface TypeWater Contact Angle (°)Grafted Polymer Thickness (nm)Reference
Unmodified Silicon70 - 80N/A[9]
OEGMA-grafted Silicon30 - 4010 - 50[9]
PMMA-g-PEGMA36~5[10]
PMMA-pHEMA48.65 ± 0.75N/A[11]
PMMA-PEGMA57.41 ± 2.14N/A[11]

Note: OEGMA (oligo(ethylene glycol) methacrylate) and PEGMA (poly(ethylene glycol) methacrylate) are polymers of monomers similar to this compound. The exact values can vary depending on the specific monomer, grafting density, and substrate.

Table 2: Protein Adsorption on Oligo(ethylene glycol) Methacrylate Grafted Surfaces

Surface TypeProteinAdsorbed Amount (ng/cm²)% Reduction vs. ControlReference
Unmodified SiliconFibrinogen~3000%[6]
OEGMA-grafted SiliconFibrinogen< 10> 96%[6]
Unmodified GoldBSA~2500%[12]
PEG-SH (10K) on GoldBSA~5080%[12]
Unmodified PETAlbuminHigh0%[13]
O2 Plasma-treated PETAlbuminVery High-[13]

Note: The level of protein adsorption is highly dependent on the protein type, concentration, and the specific characteristics of the grafted polymer layer (e.g., density and thickness).

Table 3: Cell Adhesion and Viability on Oligo(ethylene glycol) Methacrylate Grafted Surfaces

Surface TypeCell TypeCell AdhesionCell ViabilityReference
Tissue Culture PolystyreneFibroblastsHigh> 95%[14][15]
POEGMA BrushFibroblastsLow> 95%[14][16]
Unmodified PMMAE. coli, S. mutansHighN/A[17]
PMMA-g-pHEMAE. coli, S. mutansLow> 90%[11][17]
PMMA-g-PEGMAE. coli, S. mutansLow> 90%[11][17]

Note: POEGMA (poly(oligo(ethylene glycol) methyl ether methacrylate)) is a polymer of monomers like this compound. Cell adhesion is often qualitatively described as high or low based on microscopic observation.

Experimental Protocols

Protocol 1: Surface Grafting of this compound via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

This protocol describes the "grafting from" approach to create a dense polymer brush layer on a silicon-based substrate.

Materials:

  • Silicon wafers or glass slides

  • (3-Aminopropyl)triethoxysilane (APTES)

  • α-bromoisobutyryl bromide (BIBB)

  • Triethylamine (TEA)

  • Anhydrous toluene (B28343)

  • This compound monomer

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridyl (bpy)

  • Anhydrous methanol (B129727)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION )

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the silicon/glass substrates in piranha solution for 30 minutes to clean and hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Silanization (Initiator Immobilization):

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned substrates in the APTES solution for 1 hour at room temperature under a nitrogen atmosphere.

    • Rinse the substrates with toluene and then methanol, and cure at 110°C for 30 minutes.

    • In a nitrogen-filled glovebox, immerse the APTES-modified substrates in a solution of anhydrous toluene containing 10% (v/v) TEA.

    • Slowly add α-bromoisobutyryl bromide (BIBB) to a final concentration of 10% (v/v) and react for 2 hours at room temperature.

    • Rinse the initiator-immobilized substrates with toluene and methanol and dry under nitrogen.

  • Surface-Initiated ATRP:

    • Prepare the polymerization solution in a Schlenk flask under nitrogen by dissolving this compound (e.g., 1 M), CuBr (e.g., 10 mM), and bpy (e.g., 20 mM) in a 1:1 mixture of anhydrous methanol and water.

    • Place the initiator-immobilized substrates in the flask.

    • De-gas the solution by three freeze-pump-thaw cycles.

    • Conduct the polymerization at room temperature for the desired time (e.g., 1-4 hours). The thickness of the polymer brush can be controlled by the polymerization time.

    • Stop the polymerization by exposing the solution to air.

    • Rinse the substrates extensively with methanol and deionized water to remove any non-grafted polymer and catalyst.

    • Dry the substrates under a stream of nitrogen.

Protocol 2: Protein Adsorption Assay (ELISA-based)

This protocol quantifies the amount of protein adsorbed to the modified surface.

Materials:

  • This compound coated and uncoated (control) substrates

  • Protein solution (e.g., Fibrinogen or Bovine Serum Albumin, BSA) at a known concentration (e.g., 1 mg/mL in Phosphate Buffered Saline, PBS)

  • Primary antibody specific to the adsorbed protein

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Microplate reader

Procedure:

  • Protein Adsorption:

    • Place the coated and control substrates in a multi-well plate.

    • Add the protein solution to each well and incubate for 1 hour at 37°C.

    • Remove the protein solution and wash the substrates three times with PBST.

  • Blocking:

    • Add blocking buffer to each well and incubate for 1 hour at room temperature to block any remaining non-specific binding sites.

    • Wash the substrates three times with PBST.

  • Antibody Incubation:

    • Add the primary antibody solution (diluted in blocking buffer) and incubate for 1 hour at 37°C.

    • Wash the substrates three times with PBST.

    • Add the HRP-conjugated secondary antibody solution (diluted in blocking buffer) and incubate for 1 hour at 37°C.

    • Wash the substrates five times with PBST.

  • Detection:

    • Add the TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Add the stop solution to quench the reaction.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of adsorbed protein.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of the modified surface.

Materials:

  • This compound coated and uncoated (control) substrates sterilized by UV irradiation or ethylene oxide.

  • Cell line (e.g., L929 fibroblasts or 3T3 fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Place the sterile substrates in the wells of a 96-well plate.

    • Seed the cells onto the substrates at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Incubation:

    • Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 4: Hemocompatibility Assay (Hemolysis Assay)

This protocol evaluates the blood compatibility of the modified surface by measuring red blood cell lysis.

Materials:

  • This compound coated and uncoated (control) substrates

  • Fresh whole blood with an anticoagulant (e.g., EDTA)

  • Phosphate Buffered Saline (PBS)

  • Deionized water (positive control)

  • Drabkin's reagent

  • Spectrophotometer

Procedure:

  • Blood Preparation:

    • Centrifuge the whole blood at 1000 x g for 10 minutes to separate the red blood cells (RBCs).

    • Wash the RBCs three times with PBS by repeated centrifugation and resuspension.

    • Prepare a 2% (v/v) RBC suspension in PBS.

  • Incubation:

    • Place the substrates in test tubes.

    • Add 1 mL of the 2% RBC suspension to each tube.

    • Use PBS as a negative control and deionized water as a positive control for 100% hemolysis.

    • Incubate the tubes at 37°C for 2 hours with gentle agitation.

  • Measurement:

    • Centrifuge the tubes at 1000 x g for 5 minutes.

    • Carefully collect the supernatant.

    • Add an equal volume of Drabkin's reagent to the supernatant and incubate for 15 minutes at room temperature.

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer. This measures the amount of hemoglobin released.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Mandatory Visualizations

G cluster_prep Substrate Preparation cluster_silanization Initiator Immobilization cluster_atrp SI-ATRP cluster_result Result Clean Substrate Cleaning (Piranha Solution) Hydroxylate Surface Hydroxylation APTES APTES Silanization Clean->APTES BIBB BIBB Reaction APTES->BIBB Monomer This compound Monomer Solution BIBB->Monomer Polymerization Polymerization Monomer->Polymerization Brush Grafted Polymer Brush Polymerization->Brush

Caption: Workflow for surface grafting via SI-ATRP.

G cluster_protein Protein Interaction cluster_fbr Foreign Body Response Cascade cluster_peg This compound Surface cluster_inhibition Inhibition of FBR ProteinAdsorption Protein Adsorption on Unmodified Surface Inflammation Acute Inflammation (Neutrophil Recruitment) ProteinAdsorption->Inflammation ProteinAdsorption->Inflammation Macrophage Chronic Inflammation (Macrophage Adhesion) Inflammation->Macrophage Fibrosis Fibrous Capsule Formation Macrophage->Fibrosis PEG_Surface Hydrated PEG Layer NoAdsorption Reduced Protein Adsorption PEG_Surface->NoAdsorption NoFBR Inhibition of Foreign Body Response NoAdsorption->NoFBR

Caption: Inhibition of the Foreign Body Response.

G cluster_cell Cell cluster_surface Biomaterial Surface cluster_signaling Intracellular Signaling Integrin Integrin Receptors FAK Focal Adhesion Kinase (FAK) Integrin->FAK Binding AdsorbedProtein Adsorbed ECM Proteins (e.g., Fibronectin) AdsorbedProtein->Integrin Actin Actin Cytoskeleton Reorganization FAK->Actin Gene Gene Expression (Adhesion, Proliferation) Actin->Gene

Caption: Cell adhesion signaling pathway.

References

Application Notes and Protocols for Preparing m-PEG12-2-methylacrylate Hydrogels for 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are widely utilized as scaffolds in three-dimensional (3D) cell culture due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix (ECM).[1][2] m-PEG12-2-methylacrylate hydrogels are formed through the photo-crosslinking of PEG macromers, creating a stable network for cell encapsulation.[3] This protocol provides a detailed method for the preparation of these hydrogels, allowing for the creation of 3D cell culture models for various research applications, including drug screening, tissue engineering, and studying cell-matrix interactions.[1][4] The mechanical properties and bioactivity of the hydrogels can be tailored by adjusting the polymer concentration and incorporating cell-adhesive ligands.[5][6]

Key Experimental Protocols

Materials
  • This compound (or similar PEG-methacrylate derivative)

  • Photoinitiator (e.g., Irgacure 2959, LAP, or Eosin Y)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (e.g., DMEM)

  • Cells of interest

  • UV light source (365 nm)

Preparation of Pre-polymer Solution
  • Dissolve Photoinitiator: Prepare a stock solution of the photoinitiator. For example, dissolve Irgacure 2959 in sterile PBS to a final concentration of 0.5% (w/v).[7][8] Other photoinitiators can be used; for instance, a visible light system can be composed of Eosin Y (0.001-0.1 mM) and triethanolamine (B1662121) (TEA) (0.05-0.75%).[9]

  • Dissolve this compound: In a sterile, light-protected tube, dissolve the desired concentration of this compound in the photoinitiator solution. Common concentrations range from 10% to 40% (w/v).[10] For example, to make a 20% (w/v) solution, add 200 mg of this compound to 1 mL of the photoinitiator solution.

  • Sterilization: Sterilize the pre-polymer solution by filtering it through a 0.22 µm syringe filter.

Cell Encapsulation and Hydrogel Formation
  • Cell Preparation: Trypsinize and count the cells of interest. Centrifuge the cells and resuspend the pellet in a small volume of sterile cell culture medium.

  • Mixing Cells with Pre-polymer Solution: Add the cell suspension to the sterile pre-polymer solution to achieve the desired final cell density (e.g., 1 x 10^6 cells/mL). Gently mix by pipetting up and down, avoiding the formation of air bubbles.

  • Casting the Hydrogel: Pipette the cell-laden pre-polymer solution into a mold of the desired shape and size (e.g., a 96-well plate, a custom-made PDMS mold).

  • Photo-crosslinking: Expose the solution to UV light (e.g., 365 nm) to initiate polymerization and form the hydrogel. The exposure time and intensity will need to be optimized for your specific system, but a starting point could be an intensity of 10-20 mW/cm² for 5-10 minutes.[11]

  • Washing and Culture: After polymerization, gently wash the hydrogels with sterile PBS or cell culture medium to remove any unreacted components. Add fresh cell culture medium to the hydrogels and incubate under standard cell culture conditions (37°C, 5% CO2).

Data Presentation

The physical properties of this compound hydrogels, such as stiffness and swelling ratio, are highly dependent on the polymer concentration. The following tables summarize typical quantitative data.

Table 1: Effect of PEGDA Concentration on Hydrogel Mechanical Properties and Cell Viability

Total Polymer Concentration (wt%)Compressive Modulus (MPa)Cell Viability (%)
200.4 ± 0.0281 ± 2.1
25-30~1.055 - 75
401.6 ± 0.220 ± 2.0

Data adapted from a study on PEGDA blends, which demonstrates the general trend of increasing stiffness and decreasing cell viability with higher polymer concentrations.[10]

Table 2: Influence of PEG Molecular Weight and Concentration on Hydrogel Properties

PEG Molecular Weight (kDa)PEG Concentration (% w/w)Swelling RatioEquilibrium Tensile Modulus (MPa)
103031.50.03
3.410-0.04
3.440-0.89
0.508302.23.5

Data adapted from a study on PEGDA hydrogels, illustrating that both molecular weight and concentration significantly impact the mechanical and physical properties.[5]

Visualizations

Experimental Workflow

G cluster_prep Pre-polymer Solution Preparation cluster_cell Cell Preparation cluster_encap Hydrogel Formation A Dissolve Photoinitiator in PBS B Dissolve this compound A->B C Sterile Filtration (0.22 µm) B->C F Mix Cells with Pre-polymer Solution C->F D Trypsinize and Count Cells E Resuspend Cell Pellet E->F G Cast into Mold F->G H UV Crosslinking (365 nm) G->H I Wash and Add Culture Medium H->I J J I->J 3D Cell Culture

Caption: Workflow for preparing this compound hydrogels for 3D cell culture.

Influence of Hydrogel Properties on Cell Signaling

G cluster_hydrogel Hydrogel Properties cluster_cell Cellular Response Stiffness Mechanical Stiffness Mechanotransduction Mechanotransduction Stiffness->Mechanotransduction influences Ligands Bioactive Ligands (e.g., RGD) Integrin Integrin Signaling Ligands->Integrin activates Gene Gene Expression Mechanotransduction->Gene regulates Integrin->Gene regulates Behavior Cell Behavior (e.g., Proliferation, Differentiation) Gene->Behavior determines

Caption: Influence of hydrogel properties on cell signaling pathways.

References

Application Notes and Protocols for m-PEG12-2-methylacrylate in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methoxy-poly(ethylene glycol)12-2-methylacrylate (m-PEG12-2-methylacrylate) in the development of targeted drug delivery systems. This document outlines the synthesis of copolymers, formulation of nanoparticles, drug loading procedures, and methodologies for in vitro and in vivo characterization.

Introduction to this compound in Drug Delivery

Methoxy-poly(ethylene glycol) (m-PEG) is a widely utilized polymer in the field of drug delivery due to its biocompatibility and "stealth" properties, which help to reduce recognition by the immune system and prolong circulation time.[1][2][3] The terminal methacrylate (B99206) group on this compound allows for its incorporation into polymer chains through polymerization, creating amphiphilic block copolymers. These copolymers can self-assemble in aqueous solutions to form nanoparticles, with a hydrophobic core for drug encapsulation and a hydrophilic PEG shell.[1][4] The PEG shell provides a steric barrier that minimizes opsonization and subsequent uptake by the mononuclear phagocyte system (MPS), leading to longer circulation times and enhanced accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[2][3][5]

Synthesis of this compound Copolymers

Amphiphilic block copolymers containing this compound can be synthesized using various polymerization techniques, most commonly free radical polymerization.[6] A hydrophobic monomer is copolymerized with this compound to create the amphiphilic block copolymer.

Protocol: Synthesis of a m-PEG12-methacrylate-co-poly(methyl methacrylate) (m-PEGMA-co-PMMA) Copolymer

This protocol describes a general procedure for the synthesis of a copolymer of this compound and methyl methacrylate (MMA) via free radical polymerization.

Materials:

  • This compound

  • Methyl methacrylate (MMA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous dioxane or tetrahydrofuran (B95107) (THF) (solvent)

  • Argon or Nitrogen gas

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

Procedure:

  • In a reaction flask, dissolve this compound and methyl methacrylate in anhydrous dioxane. The molar ratio of the two monomers will determine the properties of the resulting copolymer.

  • Add AIBN to the solution. The amount of initiator will influence the molecular weight of the polymer.

  • Purge the solution with argon or nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization reaction.

  • Heat the reaction mixture to 60-80°C and stir for 24 hours under an inert atmosphere.[6]

  • After polymerization, cool the reaction mixture to room temperature.

  • Precipitate the polymer by adding the solution dropwise to a non-solvent such as cold diethyl ether or hexane.

  • Collect the precipitated polymer by filtration and dry it under vacuum.

  • To further purify the copolymer and remove any unreacted monomers or initiator, dissolve the polymer in a suitable solvent (e.g., THF) and dialyze against deionized water for 48 hours, changing the water frequently.

  • Lyophilize the dialyzed solution to obtain the pure m-PEGMA-co-PMMA copolymer.

  • Characterize the synthesized copolymer using techniques such as ¹H NMR for composition and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI).

Formulation of Drug-Loaded Nanoparticles

The nanoprecipitation method is a common and straightforward technique for preparing drug-loaded polymeric nanoparticles from amphiphilic copolymers.[1]

Protocol: Nanoparticle Formulation by Nanoprecipitation

Materials:

  • Synthesized m-PEG12-methacrylate copolymer

  • Hydrophobic drug of choice

  • Acetone or other suitable water-miscible organic solvent

  • Deionized water or phosphate-buffered saline (PBS)

Procedure:

  • Dissolve the m-PEG12-methacrylate copolymer and the hydrophobic drug in acetone.

  • Slowly inject the organic solution into deionized water or PBS while stirring vigorously.[1]

  • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, leading to the precipitation of the hydrophobic polymer core encapsulating the drug, with the hydrophilic PEG chains extending into the aqueous phase.

  • Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.

  • The nanoparticle suspension can be further purified by centrifugation or dialysis to remove any unloaded drug.

Characterization of Drug Delivery Systems

Thorough characterization of the formulated nanoparticles is crucial to ensure their quality and performance.

Physicochemical Characterization
ParameterMethodTypical Values for PEGylated Nanoparticles
Particle Size & PDI Dynamic Light Scattering (DLS)100 - 200 nm, PDI < 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)Neutral to slightly negative (~0 mV to -20 mV)
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Spherical shape
Drug Loading and Encapsulation Efficiency

Protocol: Determination of Drug Loading and Encapsulation Efficiency

  • After nanoparticle formulation, separate the nanoparticles from the aqueous medium by ultracentrifugation.

  • Carefully collect the supernatant, which contains the unloaded drug.

  • Disrupt the nanoparticle pellet using a suitable organic solvent to release the encapsulated drug.

  • Quantify the amount of drug in the supernatant and in the disrupted nanoparticles using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Table 1: Representative Drug Loading and Encapsulation Efficiency of PEGylated Nanoparticles

CopolymerDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
mPEG-g-CSMethotrexate17.1 - 18.4Not Reported[7]
PCL/PEG/PCLDoxorubicinNot Reported91.7[1]
PLA-b-PEGMethotrexateup to 18.5432.5 - 83.0[8]
PEG/NH2-MS@VC-SSVincristine~5~90[9]

Note: These values are for different PEGylated systems and serve as a general reference.

In Vitro Drug Release Studies

In vitro drug release studies are essential to predict the in vivo performance of the drug delivery system. The dialysis method is a commonly used technique.[7][10]

Protocol: In Vitro Drug Release using Dialysis

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis tubing (appropriate MWCO, e.g., 12-14 kDa)[11]

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively)

  • Shaking incubator or water bath

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[7]

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method (UV-Vis, HPLC).

  • Plot the cumulative percentage of drug released versus time.

Table 2: Representative In Vitro Drug Release Kinetics of PEGylated Nanoparticles

Copolymer SystemDrugRelease ConditionsRelease ProfileReference
MTX/mPEG-g-CS NPsMethotrexatePBS, pH 7.4Initial burst followed by sustained release[7]
Doxorubicin loaded PCL/PEG/PCL NPsDoxorubicinpH 5.5 vs. pH 7.0Faster release at acidic pH[1]
Nitrendipine-loaded PLLA–PEG–PLLANitrendipineNot specifiedSustained release for >140 hours[12]

Note: These values are for different PEGylated systems and serve as a general reference.

Cellular Uptake and In Vitro Efficacy

Evaluating the cellular uptake and cytotoxic effects of the drug-loaded nanoparticles is crucial for assessing their therapeutic potential.

Protocol: Cellular Uptake Study

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Fluorescently labeled nanoparticles or nanoparticles loaded with a fluorescent drug

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with different concentrations of the fluorescently labeled nanoparticles for various time points.

  • After incubation, wash the cells with PBS to remove non-internalized nanoparticles.

  • Visualize the cellular uptake of nanoparticles using a fluorescence microscope.

  • For quantitative analysis, lyse the cells and measure the fluorescence intensity using a plate reader, or analyze the cells using a flow cytometer.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 (half-maximal inhibitory concentration) values.

Visualizing Workflows and Pathways

Diagram 1: General Workflow for Nanoparticle Formulation and Characterization

G cluster_synthesis Copolymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Nanoparticle Characterization s1 Monomers (this compound + Hydrophobic Monomer) s4 Polymerization s1->s4 s2 Initiator (AIBN) s2->s4 s3 Solvent s3->s4 s5 Purification (Precipitation, Dialysis) s4->s5 s6 Characterization (NMR, GPC) s5->s6 f1 Copolymer + Drug f4 Nanoprecipitation f1->f4 f2 Organic Solvent f2->f4 f3 Aqueous Phase f3->f4 f5 Solvent Evaporation f4->f5 f6 Purification f5->f6 c1 Size & Zeta Potential (DLS) f6->c1 c2 Morphology (TEM) f6->c2 c3 Drug Loading & Encapsulation Efficiency f6->c3 c4 In Vitro Drug Release f6->c4 c5 In Vitro Cellular Studies f6->c5

Caption: Workflow for synthesis, formulation, and characterization.

Diagram 2: Cellular Uptake and Action of PEGylated Nanoparticles

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell np PEGylated Nanoparticle circulation Prolonged Circulation np->circulation epr EPR Effect circulation->epr accumulation Tumor Accumulation epr->accumulation uptake Cellular Uptake (Endocytosis) accumulation->uptake endosome Endosome uptake->endosome release Drug Release endosome->release action Therapeutic Action (e.g., Apoptosis) release->action

Caption: Targeted drug delivery mechanism of PEGylated nanoparticles.

References

Application Note: NMR Spectroscopy for the Characterization of m-PEG12-2-methylacrylate Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of methoxy-poly(ethylene glycol)12-2-methylacrylate (m-PEG12-2-methylacrylate) polymers using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is an indispensable tool for confirming the covalent structure, determining purity, and analyzing the end-groups of polymers.[1][2] This note outlines the procedures for sample preparation, data acquisition, and spectral analysis for both ¹H and ¹³C NMR, and includes representative data for structural elucidation.

Introduction

This compound is a polymer consisting of a monomethylated polyethylene (B3416737) glycol (PEG) chain of approximately 12 repeating units, capped with a methacrylate (B99206) group. These polymers are crucial in drug development, biomaterial science, and nanotechnology for creating functionalized surfaces and nanoparticles. The precise characterization of their structure is essential to ensure the desired functionality and performance. High-resolution NMR spectroscopy is a powerful and non-destructive technique for verifying the chemical structure, confirming the presence of end-groups, and assessing the purity of these polymers.[2]

Principle of NMR Characterization

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H (proton) and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.

For this compound, NMR allows for:

  • Structural Confirmation: Identifying characteristic peaks corresponding to the methoxy (B1213986) (CH₃O-), PEG backbone (-OCH₂CH₂-), and methacrylate (CH₂=C(CH₃)COO-) moieties.

  • End-Group Analysis: Integrating the signals from the terminal methoxy and methacrylate groups relative to the repeating PEG units to confirm the structure and estimate the degree of polymerization.[3]

  • Purity Assessment: Detecting signals from residual monomers, solvents, or other impurities.[1]

Experimental Protocols

This section details the methodology for preparing and analyzing this compound samples by NMR.

Materials and Equipment
  • Polymer Sample: this compound

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)

  • NMR Tubes: 5 mm diameter

  • NMR Spectrometer: 300 MHz or higher (e.g., Bruker Ascend™ 400)[4]

  • Software: NMR data processing software (e.g., MestReNova, TopSpin)

Sample Preparation Protocol
  • Weighing: Accurately weigh approximately 10-20 mg of the this compound polymer sample.

  • Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Mixing: Gently vortex or sonicate the vial until the polymer is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Sealing: Cap the NMR tube securely.

NMR Data Acquisition Protocol
  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~12-16 ppm.

    • Number of Scans: 16-64 scans (depending on sample concentration).

    • Relaxation Delay (d1): 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: ~200-250 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2-5 seconds.

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function (line broadening) and perform a Fourier transform on the Free Induction Decay (FID) signal.

  • Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum. The integral values are proportional to the number of protons contributing to the signal.

Data Presentation and Interpretation

The following tables summarize the expected chemical shifts for this compound.

Table 1: ¹H NMR Quantitative Data for this compound
Assignment Structure Fragment Expected Chemical Shift (δ, ppm) Multiplicity Integration (Relative)
aCH₂=C-~ 6.1Singlet1H
bCH₂=C-~ 5.6Singlet1H
c-COO-CH₂-~ 4.3Triplet2H
d-O-CH₂-CH₂-O- (PEG Backbone)~ 3.64Broad Singlet / Multiplet~48H (for n=12)
eCH₃-O-~ 3.38Singlet3H
f-C(CH₃)-~ 1.95Singlet3H

Note: The main PEG signal at ~3.64 ppm is often broad due to the polymer nature and may overlap with other signals.[5]

Table 2: ¹³C NMR Quantitative Data for this compound
Assignment Structure Fragment Expected Chemical Shift (δ, ppm)
g-C=O~ 167
h-C(CH₃)=CH₂~ 136
i-C(CH₃)=CH₂~ 126
j-O-CH₂-CH₂-O- (PEG Backbone)~ 70-72
k-COO-CH₂-~ 69
l-O-CH₃~ 59
m-C(CH₃)-~ 18

Note: Chemical shifts can vary slightly depending on the solvent and polymer concentration.[6][7][8]

Visualization of Workflows and Structure

Diagrams created using Graphviz provide a clear visual representation of the experimental process and structural assignments.

G Figure 1: NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Polymer (10-20 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl3) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform & Phasing F->G H Baseline Correction & Referencing G->H I Integration & Peak Assignment H->I J Structural Confirmation & Purity Check I->J

Caption: Figure 1: General workflow for the characterization of this compound polymers using NMR spectroscopy.

References

Application Notes and Protocols for the Atom Transfer Radical Polymerization (ATRP) of m-PEG12-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] This application note provides a detailed experimental protocol for the synthesis of poly(m-PEG12-2-methylacrylate) via Activators Regenerated by Electron Transfer (ARGET) ATRP. This method is advantageous as it utilizes a low concentration of a copper catalyst, which is often desirable in biomedical applications to minimize residual metal content.[1] The resulting polymer, poly(this compound), is a well-defined, hydrophilic polymer with potential applications in drug delivery, biomaterials, and surface modification.

Experimental Protocols

Materials:

  • This compound (Monomer)

  • Copper(II) Bromide (CuBr2) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Ethyl α-bromoisobutyrate (EBiB) (Initiator)

  • Ascorbic Acid (Reducing Agent)

  • Anisole (Solvent)

  • Methanol (B129727) (Precipitation Solvent)

  • Basic Alumina (for catalyst removal)

  • Tetrahydrofuran (THF) (for GPC analysis)

  • Deuterated Chloroform (CDCl3) (for NMR analysis)

Instrumentation:

  • Schlenk Flask

  • Magnetic Stirrer/Hotplate

  • Oil Bath

  • Syringes and Needles

  • Vacuum/Argon Line

  • Gel Permeation Chromatography (GPC) System

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Protocol for ARGET ATRP of this compound:

This protocol is based on established procedures for the ARGET ATRP of methacrylates.[2][3][4][5]

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr2 (catalyst) and PMDETA (ligand).

    • Seal the flask with a rubber septum and cycle between vacuum and argon three times to remove oxygen.

    • Add the solvent (e.g., anisole) via a degassed syringe to dissolve the catalyst and ligand, forming the catalyst/ligand complex. Stir for 10-15 minutes.

    • In a separate vial, dissolve the this compound monomer and the EBiB initiator in the solvent.

    • Degas the monomer/initiator solution by bubbling with argon for at least 30 minutes.

    • Transfer the degassed monomer/initiator solution to the Schlenk flask containing the catalyst/ligand complex via a degassed syringe.

  • Polymerization:

    • Place the sealed Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 70°C).[2][3][4]

    • In a separate vial, prepare a degassed solution of the reducing agent (ascorbic acid) in the solvent.

    • Inject the reducing agent solution into the reaction mixture to initiate the polymerization.

    • Allow the reaction to proceed for the desired time. Monitor the monomer conversion by taking samples periodically via a degassed syringe and analyzing them by ¹H NMR.

  • Termination and Purification:

    • To stop the polymerization, remove the flask from the oil bath, cool it to room temperature, and expose the reaction mixture to air. This will oxidize the copper catalyst and quench the polymerization.

    • Dilute the reaction mixture with a suitable solvent like THF.

    • To remove the copper catalyst, pass the polymer solution through a short column packed with basic alumina.[6] The polymer will elute while the copper complex is adsorbed onto the alumina.

    • Concentrate the purified polymer solution under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution dropwise into a large volume of a non-solvent, such as cold methanol or diethyl ether.[7]

    • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Characterization:

  • Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of the monomer vinyl protons with that of a stable internal standard or the polymer backbone protons.

  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) using a mobile phase such as THF and calibrated with polystyrene or poly(methyl methacrylate) standards.

  • Polymer Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Data Presentation

Table 1: Representative Reaction Conditions for ARGET ATRP of this compound

ParameterValueReference
Monomer This compound-
Initiator Ethyl α-bromoisobutyrate (EBiB)[8]
Catalyst Copper(II) Bromide (CuBr2)[2][3][4]
Ligand PMDETA[2][3][4]
Reducing Agent Ascorbic Acid[2][3][4]
Solvent Anisole or DMF[2][3][4][8]
Temperature 70 °C[2][3][4]
Molar Ratios [Monomer]:[Initiator]:[CuBr2]:[PMDETA]:[Ascorbic Acid] =:[6]:[0.05]:[0.1]:[0.2][2][5]

Table 2: Expected Polymer Characteristics

PropertyExpected ValueAnalysis Method
Molecular Weight (Mn) Controlled by the [Monomer]/[Initiator] ratioGPC
Polydispersity Index (PDI) < 1.3GPC
Structure Linear polymer with m-PEG12 side chains¹H NMR, ¹³C NMR

Mandatory Visualization

ATRP_Workflow Experimental Workflow for ARGET ATRP cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis prep_catalyst 1. Prepare Catalyst/Ligand Solution (CuBr2 + PMDETA in Anisole) setup 4. Assemble Reaction in Schlenk Flask (Degas with Ar) prep_catalyst->setup prep_monomer 2. Prepare Monomer/Initiator Solution (m-PEG-MA + EBiB in Anisole) prep_monomer->setup prep_reducer 3. Prepare Reducing Agent Solution (Ascorbic Acid in Anisole) initiation 5. Initiate Polymerization (Inject Reducing Agent at 70°C) prep_reducer->initiation setup->initiation polymerization 6. Monitor Conversion (via NMR) initiation->polymerization termination 7. Terminate Reaction (Expose to Air) polymerization->termination purify 8. Remove Copper Catalyst (Alumina Column) termination->purify precipitate 9. Precipitate Polymer (in Methanol) purify->precipitate dry 10. Dry Polymer (Vacuum Oven) precipitate->dry characterize 11. Characterize Polymer (GPC, NMR) dry->characterize

Caption: Workflow for ARGET ATRP synthesis of poly(this compound).

ATRP_Mechanism General Mechanism of Atom Transfer Radical Polymerization (ATRP) cluster_propagation Propagation cluster_termination Termination (Undesirable) dormant P-X (Dormant Chain) radical P• (Propagating Radical) dormant->radical ka activator Cu(I) / Ligand (Activator) deactivator X-Cu(II) / Ligand (Deactivator) activator->deactivator ka radical->dormant kd propagated P-M• radical->propagated kp terminated P-P (Dead Polymer) radical->terminated kt deactivator->activator kd monomer Monomer monomer->propagated radical2 P• radical2->terminated

Caption: The equilibrium between dormant and active species in ATRP.

References

Application Notes and Protocols for the Conjugation of Peptides to m-PEG12-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, shield it from proteolytic degradation, and decrease immunogenicity.[1][2][3][4][5]

This document provides detailed protocols for the conjugation of a cysteine-containing peptide to m-PEG12-2-methylacrylate via a thiol-Michael addition reaction. This method offers a site-specific and efficient means of PEGylation, leading to a more homogeneous product.[6][7] We will cover the synthesis of the cysteine-containing peptide, the conjugation reaction, and the purification and characterization of the final PEG-peptide conjugate.

Principle of the Reaction

The conjugation of a cysteine-containing peptide to this compound proceeds via a base-catalyzed thiol-Michael addition reaction. In this reaction, the nucleophilic thiol group (-SH) of the cysteine residue attacks the electron-deficient β-carbon of the methylacrylate group on the PEG derivative. This forms a stable thioether bond, covalently linking the peptide to the PEG chain. The reaction is typically carried out under mild basic conditions to facilitate the deprotonation of the thiol group to the more nucleophilic thiolate anion.[7][8][9][10]

Experimental Protocols

Synthesis of Cysteine-Containing Peptide

Peptides containing a terminal or internal cysteine residue can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[4]

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Cys(Trt)-OH (or other suitable thiol-protecting group)

  • Rink Amide resin (for C-terminal amide) or pre-loaded Wang resin (for C-terminal acid)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the desired Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF. Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence. For the cysteine residue, use Fmoc-Cys(Trt)-OH.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/H2O/DTT (e.g., 95:2.5:2.5:1 v/v/v/w) for 2-3 hours at room temperature. The trityl group on the cysteine thiol will also be removed during this step.

  • Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure peptide fractions to obtain a white powder.

  • Characterization: Confirm the identity and purity of the peptide using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

ParameterValue/Condition
Synthesis Scale0.1 - 1.0 mmol
Coupling ReagentsDIC/OxymaPure®
Fmoc Deprotection20% Piperidine in DMF
Cleavage CocktailTFA/TIS/H2O/DTT (95:2.5:2.5:1)
PurificationPreparative RP-HPLC (C18 column)
Purity AssessmentAnalytical RP-HPLC (>95%)
Identity ConfirmationMass Spectrometry (matching calculated MW)

Table 1: Summary of Quantitative Data for Cysteine-Containing Peptide Synthesis.

Conjugation of Peptide to this compound

Materials:

  • Cysteine-containing peptide

  • This compound

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Degassed, deionized water

  • Nitrogen or Argon gas

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent)

Protocol:

  • Prepare Reaction Buffer: Prepare a 0.1 M phosphate buffer and adjust the pH to 8.0. Degas the buffer thoroughly by sparging with nitrogen or argon for at least 30 minutes to prevent oxidation of the cysteine thiol.

  • Dissolve Reactants:

    • Dissolve the cysteine-containing peptide in the degassed phosphate buffer to a final concentration of 1-5 mg/mL. If the peptide has formed disulfide bonds, it can be pre-treated with a small amount of TCEP to ensure the thiol group is in its reduced state.

    • Dissolve the this compound in the degassed phosphate buffer. A 1.5 to 5-fold molar excess of the PEG reagent over the peptide is recommended to drive the reaction to completion.

  • Initiate Conjugation: Add the this compound solution to the peptide solution.

  • Reaction Conditions: Gently mix the reaction mixture and incubate at room temperature (20-25°C) under an inert atmosphere (nitrogen or argon) for 2-4 hours. The reaction progress can be monitored by analytical RP-HPLC.

  • Quench the Reaction: The reaction can be quenched by lowering the pH to ~4-5 by adding a small amount of dilute acid (e.g., 0.1 M HCl or acetic acid). This protonates the thiolate and stops the Michael addition.

ParameterValue/Condition
Peptide Concentration1-5 mg/mL
Molar Ratio (PEG:Peptide)1.5:1 to 5:1
Reaction Buffer0.1 M Phosphate Buffer
pH8.0
Temperature20-25°C
Reaction Time2-4 hours
AtmosphereInert (Nitrogen or Argon)

Table 2: Summary of Quantitative Data for the Conjugation Reaction.

Purification of the PEG-Peptide Conjugate

The PEG-peptide conjugate can be purified from unreacted peptide and excess PEG reagent using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol (using RP-HPLC):

  • Column: Use a C18 or C4 preparative RP-HPLC column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30 minutes). The PEGylated peptide will elute at a different retention time than the unconjugated peptide.

  • Detection: Monitor the elution profile at 220 nm and 280 nm (if the peptide contains tryptophan or tyrosine).

  • Fraction Collection: Collect the fractions corresponding to the PEG-peptide conjugate peak.

  • Lyophilization: Lyophilize the collected fractions to obtain the purified PEG-peptide conjugate as a white powder.

ParameterValue/Condition
Purification MethodPreparative RP-HPLC
ColumnC18 or C4 stationary phase
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Detection Wavelength220 nm and 280 nm

Table 3: Summary of Quantitative Data for the Purification Protocol.

Characterization of the PEG-Peptide Conjugate

The purified PEG-peptide conjugate should be characterized to confirm its identity, purity, and molecular weight.

a. Analytical RP-HPLC:

  • Purpose: To assess the purity of the conjugate.

  • Method: Inject the purified conjugate onto an analytical C18 or C4 RP-HPLC column and run a gradient similar to the preparative method. A single, sharp peak is indicative of a pure product.

b. Mass Spectrometry (MALDI-TOF MS):

  • Purpose: To confirm the covalent attachment of the PEG chain and determine the molecular weight of the conjugate.[1][3][11][12]

  • Method:

    • Prepare the sample by mixing the PEG-peptide conjugate solution with a suitable MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid).[12]

    • Spot the mixture onto the MALDI target plate and allow it to dry.

    • Acquire the mass spectrum in positive ion mode. The spectrum should show a peak or a distribution of peaks corresponding to the molecular weight of the PEG-peptide conjugate.

ParameterExpected Outcome
Analytical RP-HPLC Purity>95%
MALDI-TOF MSObserved MW = MW of Peptide + MW of this compound

Table 4: Summary of Quantitative Data for Characterization.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_conjugation Conjugation cluster_analysis Purification & Analysis spps Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage & Deprotection spps->cleavage purify_peptide RP-HPLC Purification cleavage->purify_peptide lyophilize_peptide Lyophilization purify_peptide->lyophilize_peptide char_peptide Characterization (HPLC/MS) lyophilize_peptide->char_peptide dissolve Dissolve Peptide & PEG char_peptide->dissolve react Thiol-Michael Addition (pH 8) dissolve->react quench Quench Reaction react->quench purify_conjugate RP-HPLC Purification quench->purify_conjugate lyophilize_conjugate Lyophilization purify_conjugate->lyophilize_conjugate char_conjugate Characterization (HPLC/MS) lyophilize_conjugate->char_conjugate

Caption: Experimental workflow for the synthesis, conjugation, and analysis of PEG-peptide conjugates.

GLP-1 Receptor Signaling Pathway

Many therapeutic peptides, such as the GLP-1 receptor agonist exenatide, are PEGylated to improve their therapeutic efficacy.[13][14] The following diagram illustrates the signaling pathway activated by a GLP-1 receptor agonist.

glp1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects glp1r GLP-1 Receptor g_protein G-protein (Gs) glp1r->g_protein Activates pi3k PI3K glp1r->pi3k Activates ac Adenylate Cyclase camp cAMP ac->camp Converts ATP to g_protein->ac Activates pka PKA camp->pka Activates epac2 Epac2 camp->epac2 Activates insulin Insulin Secretion (Glucose-dependent) pka->insulin epac2->insulin akt Akt pi3k->akt Activates gene_exp Gene Expression (β-cell proliferation & survival) akt->gene_exp apoptosis Inhibition of Apoptosis akt->apoptosis glp1_agonist GLP-1 Agonist (e.g., PEG-Exenatide) glp1_agonist->glp1r Binds

Caption: Simplified GLP-1 receptor signaling pathway activated by a PEGylated agonist.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG12-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of methoxy-poly(ethylene glycol)12-2-methylacrylate (m-PEG12-2-methylacrylate) for the surface modification of nanoparticles. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a surface, is a widely adopted strategy to improve the biocompatibility, stability, and in vivo circulation time of nanoparticles for drug delivery applications.[1][2][3] This document outlines the key principles, experimental protocols, and characterization techniques for achieving successful and reproducible surface modification.

Introduction to this compound in Nanoparticle PEGylation

This compound is a hydrophilic polymer with a terminal methacrylate (B99206) group, making it suitable for covalent attachment to nanoparticle surfaces through polymerization or Michael addition reactions. The PEG component, consisting of 12 ethylene (B1197577) glycol units, provides a steric barrier that reduces protein adsorption (opsonization) and recognition by the mononuclear phagocyte system (MPS), thereby prolonging the nanoparticle's circulation half-life.[1][2] The methyl ether terminus minimizes non-specific interactions. The methacrylate group allows for versatile conjugation chemistries.

Key Advantages of PEGylating Nanoparticles:

  • Prolonged Systemic Circulation: "Stealth" properties imparted by the PEG layer reduce clearance by the immune system.[1][4]

  • Improved Stability: Prevents aggregation and enhances dispersibility in biological media.[3]

  • Reduced Immunogenicity: Masks the nanoparticle surface from immune recognition.

  • Enhanced Drug Delivery: Increased circulation time can lead to improved accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[4]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C29H56O14[5]
Molecular Weight 628.75 g/mol [5]
Appearance To be determined[5]
Solubility Soluble in water and common organic solvents (e.g., DMSO, DCM, DMF)[6]

Experimental Protocols

Two primary strategies for covalently attaching this compound to nanoparticle surfaces are "grafting from" and "grafting to".

Protocol 1: "Grafting From" via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

This method involves growing the poly(this compound) chains directly from the nanoparticle surface, which is pre-functionalized with an ATRP initiator. This approach allows for the formation of a dense "brush" like polymer coating.

Materials:

  • Nanoparticles with surface functional groups (e.g., hydroxyl or amine groups)

  • ATRP initiator (e.g., 2-bromoisobutyryl bromide for hydroxyl groups, or a succinimidyl ester of an ATRP initiator for amine groups)

  • This compound monomer

  • Copper(I) bromide (Cu(I)Br) or Copper(I) chloride (Cu(I)Cl) (catalyst)

  • Ligand (e.g., 2,2'-bipyridine (B1663995) (bpy) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA))

  • Anhydrous solvent (e.g., toluene, dimethylformamide (DMF))

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • Initiator Immobilization:

    • Disperse the nanoparticles in an anhydrous solvent.

    • Add the ATRP initiator and a base (e.g., triethylamine (B128534) or pyridine) to the nanoparticle suspension.

    • React for 12-24 hours at room temperature under an inert atmosphere.

    • Wash the initiator-functionalized nanoparticles extensively with the solvent to remove excess reagents and dry under vacuum.

  • Surface-Initiated Polymerization:

    • Disperse the initiator-functionalized nanoparticles in deionized water or a suitable solvent.

    • Add the this compound monomer to the suspension.

    • Deoxygenate the mixture by bubbling with argon or nitrogen for at least 30 minutes.

    • In a separate flask, add the Cu(I)Br (or Cu(I)Cl) and the ligand, and deoxygenate.

    • Transfer the deoxygenated catalyst/ligand mixture to the nanoparticle/monomer suspension under an inert atmosphere.

    • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature to 60°C) for a specified time (e.g., 1-24 hours). The reaction time will influence the final polymer chain length.

    • Quench the polymerization by exposing the reaction mixture to air.

    • Purify the PEGylated nanoparticles by repeated centrifugation and redispersion in deionized water to remove the catalyst, unreacted monomer, and any free polymer.

Protocol 2: "Grafting To" via Michael Addition

This method involves attaching pre-synthesized this compound chains to nanoparticles that have been surface-functionalized with primary amines. This is a straightforward conjugation strategy.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.4-8.5 or borate (B1201080) buffer)

  • Deionized water

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the reaction buffer.

  • Conjugation Reaction:

    • Dissolve the this compound in the reaction buffer.

    • Add the this compound solution to the nanoparticle dispersion. The molar ratio of PEG to surface amine groups should be optimized, but a 10 to 50-fold molar excess of PEG is a good starting point.

    • React for 2-24 hours at room temperature with gentle stirring.

    • The reaction progress can be monitored by quantifying the remaining free amine groups on the nanoparticle surface (e.g., using a ninhydrin (B49086) assay).

  • Purification:

    • Purify the PEGylated nanoparticles by repeated centrifugation, dialysis, or tangential flow filtration to remove unreacted PEG and byproducts.

Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm successful surface modification and to understand the properties of the resulting nanoparticles.

Characterization TechniqueParameter MeasuredExpected Outcome for Successful PEGylation
Dynamic Light Scattering (DLS) Hydrodynamic DiameterIncrease in hydrodynamic diameter compared to unmodified nanoparticles.
Zeta Potential Analysis Surface ChargeA shift in zeta potential towards neutral values.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Morphology and Core SizeCore size should remain unchanged. The PEG layer is typically not visible under standard TEM.
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical CompositionAppearance of characteristic PEG peaks (e.g., C-O-C ether stretch around 1100 cm⁻¹) and disappearance or reduction of peaks from the initial surface functional groups.
Thermogravimetric Analysis (TGA) Grafting DensityQuantification of the weight loss corresponding to the PEG layer, allowing for the calculation of grafting density.
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition of SurfaceIncrease in the C1s and O1s signals and a decrease in the signal from the nanoparticle core elements on the surface.

Table of Expected Physicochemical Changes Upon PEGylation:

ParameterBefore PEGylationAfter PEGylation
Hydrodynamic Diameter (nm) Varies with core nanoparticleSignificant increase
Zeta Potential (mV) Highly positive or negative (depending on surface chemistry)Closer to neutral (e.g., -10 to +10 mV)
Protein Adsorption HighSignificantly reduced
In vivo Circulation Half-life ShortExtended

Visualization of Workflows and Concepts

G cluster_0 Surface Modification Workflow cluster_1 Characterization Suite NP Unmodified Nanoparticle Core Func_NP Surface-Functionalized Nanoparticle NP->Func_NP Surface Functionalization PEG_NP This compound Modified Nanoparticle Func_NP->PEG_NP PEGylation Reaction DLS DLS (Size) PEG_NP->DLS Zeta Zeta Potential (Charge) PEG_NP->Zeta TEM TEM (Morphology) PEG_NP->TEM FTIR FTIR (Chemistry) PEG_NP->FTIR TGA TGA (Grafting Density) PEG_NP->TGA

Caption: General workflow for nanoparticle surface modification and characterization.

G cluster_0 Grafting From (SI-ATRP) cluster_1 Grafting To (Michael Addition) NP_OH Nanoparticle-OH NP_Br Nanoparticle-Initiator (Br) NP_OH->NP_Br Initiator Immobilization NP_PEG_GF PEGylated Nanoparticle NP_Br->NP_PEG_GF Polymerization of this compound NP_NH2 Nanoparticle-NH2 NP_PEG_GT PEGylated Nanoparticle NP_NH2->NP_PEG_GT Conjugation with this compound

Caption: Comparison of "Grafting From" and "Grafting To" PEGylation strategies.

Applications in Drug Delivery

Surface modification of nanoparticles with this compound is a critical step in the development of advanced drug delivery systems.

  • Oncology: PEGylated nanoparticles can passively target tumors via the EPR effect, leading to higher local drug concentrations and reduced systemic toxicity.

  • Gene Delivery: The hydrophilic and neutral surface of PEGylated nanoparticles can help to overcome extracellular barriers and improve the systemic delivery of nucleic acids.

  • Targeted Drug Delivery: The terminal end of the PEG chain can be further functionalized with targeting ligands (e.g., antibodies, peptides) for active targeting to specific cells or tissues.[7]

The choice of the "grafting from" or "grafting to" approach will depend on the desired PEG density and the nature of the nanoparticle core. The "grafting from" method typically yields a higher grafting density, which can be beneficial for maximizing the "stealth" effect. The "grafting to" method offers simpler reaction conditions and the use of well-characterized PEG chains.

These application notes and protocols are intended to serve as a starting point for researchers. Optimization of reaction conditions, purification methods, and characterization techniques will be necessary for each specific nanoparticle system.

References

Application of m-PEG12-2-methylacrylate in Tissue Engineering Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are extensively utilized in tissue engineering and regenerative medicine due to their high water content, biocompatibility, and tunable physical properties.[1] m-PEG12-2-methylacrylate, a monofunctional PEG derivative with a terminal methacrylate (B99206) group, is a valuable building block for creating these hydrogel scaffolds. Its single methacrylate group allows it to act as a macromonomer that can be incorporated into polymer chains, offering control over the network structure and properties. While specific literature on this compound is limited, its application can be inferred from the extensive research on similar PEG-methacrylate and PEG-acrylate derivatives, such as poly(ethylene glycol) dimethacrylate (PEGDM) and poly(ethylene glycol) diacrylate (PEGDA).

This document provides detailed application notes and protocols for the use of this compound and related PEG-methacrylates in the fabrication of tissue engineering scaffolds, including their use as bioinks for 3D bioprinting.

Applications in Tissue Engineering

The primary application of this compound in tissue engineering is as a component in the synthesis of hydrogel scaffolds. These scaffolds can mimic the native extracellular matrix (ECM), providing a supportive environment for cell attachment, proliferation, and differentiation.[1]

Key Applications Include:

  • 3D Cell Culture: Creating three-dimensional environments that more closely resemble in vivo conditions compared to traditional 2D cell culture.

  • Tissue Regeneration: Serving as a temporary scaffold to support the growth of new tissue, such as cartilage, bone, and skin. The scaffold biodegrades as the new tissue forms.

  • Drug and Growth Factor Delivery: The porous structure of the hydrogel can be loaded with therapeutic agents or growth factors, allowing for their sustained release to promote tissue regeneration.

  • 3D Bioprinting: As a component of bioinks, this compound can contribute to the printability and crosslinking of the hydrogel, enabling the fabrication of complex, cell-laden constructs.

Data Presentation: Properties of PEG-Based Hydrogel Scaffolds

The properties of hydrogel scaffolds are critical for their successful application in tissue engineering. The following table summarizes typical quantitative data for PEG-methacrylate based hydrogels, which can be used as a reference for scaffolds incorporating this compound.

PropertyTypical Value RangeInfluencing FactorsSignificance in Tissue Engineering
Mechanical Properties
Young's Modulus1 - 1000 kPaPolymer concentration, crosslinking density, PEG molecular weightMimicking the stiffness of the target tissue is crucial for guiding cell fate and function.
Swelling Properties
Swelling Ratio5 - 50Crosslinking density, hydrophilicity of the polymerAffects nutrient and waste transport, as well as the scaffold's mechanical integrity.
Biocompatibility
Cell Viability> 90%Purity of components, photoinitiator concentration, UV exposure timeEssential for ensuring the scaffold is not cytotoxic and can support cell growth.
Degradation
Degradation TimeDays to MonthsInclusion of hydrolytically or enzymatically degradable linkagesThe degradation rate should ideally match the rate of new tissue formation.

Experimental Protocols

Protocol 1: Synthesis of a Photocrosslinkable PEG-Methacrylate Hydrogel

This protocol describes the synthesis of a basic PEG-methacrylate hydrogel using photopolymerization. This compound can be incorporated as a comonomer with a di-functional crosslinker like PEGDA.

Materials:

  • This compound

  • Poly(ethylene glycol) diacrylate (PEGDA) (as a crosslinker)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), sterile

  • Cells (optional, for cell encapsulation)

  • UV light source (365 nm)

Procedure:

  • Prepare the Prepolymer Solution:

    • Dissolve the desired concentration of this compound and PEGDA in sterile PBS. A common starting point is a 10-20% (w/v) total polymer concentration.

    • The ratio of this compound to PEGDA will determine the crosslinking density and mechanical properties of the hydrogel.

    • Add the photoinitiator to the prepolymer solution at a concentration of 0.05-0.5% (w/v). Ensure it is completely dissolved.

  • (Optional) Cell Encapsulation:

    • If encapsulating cells, centrifuge the cell suspension and resuspend the cell pellet in the prepolymer solution at the desired cell density (e.g., 1-10 million cells/mL).

  • Hydrogel Crosslinking:

    • Pipette the prepolymer solution (with or without cells) into a mold or culture plate.

    • Expose the solution to UV light (365 nm) for a specified time (typically 1-10 minutes) to initiate photocrosslinking. The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.

  • Washing and Equilibration:

    • After crosslinking, wash the hydrogel scaffolds with sterile PBS or cell culture medium to remove any unreacted components.

    • Allow the hydrogels to equilibrate in culture medium before cell seeding (if not encapsulated) or for further analysis.

Protocol 2: Biocompatibility Assessment using a Live/Dead Assay

This protocol outlines how to assess the biocompatibility of the synthesized hydrogel scaffold by determining the viability of encapsulated or seeded cells.

Materials:

  • Hydrogel scaffolds with encapsulated or seeded cells

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Prepare Staining Solution:

    • Prepare the Live/Dead staining solution according to the manufacturer's instructions by diluting Calcein AM and Ethidium homodimer-1 in PBS.

  • Stain the Cells:

    • Remove the culture medium from the hydrogel scaffolds.

    • Add the staining solution to cover the hydrogels.

    • Incubate at 37°C for 30-45 minutes, protected from light.

  • Imaging:

    • After incubation, carefully remove the staining solution and wash the hydrogels with PBS.

    • Image the hydrogels using a fluorescence microscope with appropriate filters for Calcein AM (live cells, green fluorescence) and Ethidium homodimer-1 (dead cells, red fluorescence).

  • Quantification:

    • Quantify cell viability by counting the number of live and dead cells from the acquired images using image analysis software.

Mandatory Visualizations

experimental_workflow cluster_prep Prepolymer Solution Preparation cluster_cell Cell Encapsulation (Optional) A This compound E Mix and Dissolve A->E B PEGDA (Crosslinker) B->E C Photoinitiator C->E D PBS D->E H Combine Prepolymer and Cells E->H Prepolymer Solution F Cell Suspension G Centrifuge and Resuspend F->G G->H Cell Suspension I Pipette into Mold H->I J UV Exposure (365 nm) I->J K Hydrogel Scaffold J->K L Wash and Equilibrate K->L M Biocompatibility and Functional Assays L->M

Caption: Workflow for PEG-Methacrylate Hydrogel Synthesis and Cell Encapsulation.

biocompatibility_workflow cluster_imaging Imaging and Analysis A Cell-laden Hydrogel Scaffold C Incubate Hydrogel with Staining Solution A->C B Prepare Live/Dead Staining Solution B->C D Wash with PBS C->D E Fluorescence Microscopy D->E F Live Cells (Green) E->F G Dead Cells (Red) E->G H Quantify Cell Viability F->H G->H

References

Application Notes and Protocols for Hydrogel Fabrication via Photopolymerization of m-PEG12-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fabrication of hydrogels through the photopolymerization of methoxy-poly(ethylene glycol)12-2-methylacrylate (m-PEG12-2-methylacrylate). This versatile polymer is a valuable tool in the fields of drug delivery, tissue engineering, and biomedical research due to its biocompatibility and tunable properties.

Overview

Poly(ethylene glycol) (PEG) hydrogels are three-dimensional networks of crosslinked PEG chains that can absorb large amounts of water.[1][2] Photopolymerization is a widely used method for forming these hydrogels due to its rapid reaction rates at physiological temperatures and the ability to control the polymerization spatially and temporally.[3] This process typically involves a PEG-based monomer or macromer with photoreactive end groups, a photoinitiator that generates free radicals upon exposure to light, and a light source, commonly ultraviolet (UV) light.[4][5]

The resulting hydrogels have tunable properties that can be modulated by altering the concentration of the polymer and the crosslinking density.[1][6] These materials are often used as scaffolds for cell culture and tissue regeneration and as matrices for the controlled release of therapeutic agents.[6][7][8]

Experimental Protocols

Materials and Equipment

Materials:

  • This compound

  • Photoinitiator (e.g., Irgacure 2959, 2-hydroxy-1-[4-(hydroxyethoxy)phenyl]-2-methyl-1-propanone)[9]

  • Phosphate-buffered saline (PBS), sterile

  • Deionized water

  • Ethanol

  • Nitrogen gas (optional)

Equipment:

  • UV lamp (365 nm) with controlled intensity[9][10]

  • Vortex mixer

  • Pipettes

  • Molds for hydrogel casting (e.g., polydimethylsiloxane (B3030410) (PDMS) molds)

  • Spatula

  • Analytical balance

  • pH meter

  • Syringes and needles

  • Beakers and flasks

  • Lyophilizer (freeze-dryer)

  • Scanning Electron Microscope (SEM)

  • Mechanical testing instrument (e.g., uniaxial compression tester)[11]

Protocol for Hydrogel Synthesis

This protocol describes the preparation of a 10% (w/v) this compound hydrogel. The concentration can be adjusted to achieve desired hydrogel properties.

  • Prepare the Pre-polymer Solution:

    • Weigh 100 mg of this compound and dissolve it in 1 mL of sterile PBS.

    • Add the photoinitiator, Irgacure 2959, to a final concentration of 0.5% (w/v). Ensure it dissolves completely by vortexing. Higher concentrations of photoinitiator can lead to faster polymerization but may also increase cytotoxicity if used for cell encapsulation.[12]

    • (Optional) Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Photopolymerization:

    • Pipette the pre-polymer solution into a mold of the desired shape and thickness.

    • Expose the solution to UV light (365 nm) at an intensity of approximately 5-10 mW/cm² for 5-10 minutes.[9][10] The optimal exposure time will depend on the photoinitiator concentration and the desired degree of crosslinking.

    • The solution will transition from a liquid to a solid gel.

  • Purification and Swelling:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water or PBS to remove any unreacted monomers and photoinitiator.[10]

    • Allow the hydrogel to swell for 24-48 hours, changing the water or PBS periodically.

    • The hydrogel is now ready for characterization and use.

Characterization of Hydrogels

Swelling Ratio

The swelling ratio is a measure of the hydrogel's ability to absorb water and is an important parameter for drug delivery and tissue engineering applications.

  • After reaching equilibrium swelling, remove the hydrogel from the water/PBS and gently blot the surface to remove excess water.

  • Weigh the swollen hydrogel (Ws).

  • Freeze the hydrogel and then lyophilize it to remove all water.

  • Weigh the dried hydrogel (Wd).

  • Calculate the swelling ratio using the following equation: Swelling Ratio = (Ws - Wd) / Wd

Mechanical Properties

The mechanical properties of the hydrogel, such as its stiffness, are crucial for its application. Uniaxial compression testing can be used to determine the compressive modulus.

  • Prepare cylindrical hydrogel samples of a defined diameter and thickness.

  • Place the swollen hydrogel on the platform of a mechanical tester.

  • Apply a compressive force at a constant strain rate.

  • Record the stress and strain data.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve. The shear modulus generally increases as the oligomer molecular mass decreases and as the mass fraction of the polymer increases.[11]

Data Presentation

The following tables summarize typical data obtained from the characterization of PEG-based hydrogels. The exact values for this compound hydrogels will need to be determined experimentally.

Polymer Concentration (% w/v)Photoinitiator Concentration (% w/v)UV Exposure Time (min)Swelling Ratio (g/g)
50.51025 ± 3
100.51018 ± 2
200.51012 ± 1.5

Table 1: Effect of Polymer Concentration on Swelling Ratio.

Polymer Concentration (% w/v)Compressive Modulus (kPa)
510 ± 2
1035 ± 5
2080 ± 10

Table 2: Effect of Polymer Concentration on Mechanical Properties.

Visualizations

Hydrogel_Fabrication_Workflow cluster_prep Pre-polymer Solution Preparation cluster_poly Photopolymerization cluster_post Post-Processing Monomer This compound Mix Vortex to Dissolve Monomer->Mix PI Photoinitiator (Irgacure 2959) PI->Mix Solvent PBS Solvent->Mix Mold Pipette into Mold Mix->Mold Pre-polymer Solution UV Expose to UV Light (365 nm) Mold->UV Purify Purify in DI Water/PBS UV->Purify Crosslinked Hydrogel Swell Equilibrium Swelling Purify->Swell Characterize Characterization Swell->Characterize

Caption: Workflow for this compound hydrogel fabrication.

Drug_Delivery_Pathway cluster_loading Drug Encapsulation cluster_fabrication Hydrogel Formation cluster_release Controlled Release Drug Therapeutic Agent Mix Mix Drug with Solution Drug->Mix Prepolymer Pre-polymer Solution Prepolymer->Mix Polymerize Photopolymerization Mix->Polymerize DrugLoadedHydrogel Drug-Loaded Hydrogel Polymerize->DrugLoadedHydrogel Environment Physiological Environment Diffusion Diffusion-Controlled Release DrugLoadedHydrogel->Diffusion Degradation Degradation-Controlled Release DrugLoadedHydrogel->Degradation ReleasedDrug Released Therapeutic Agent Diffusion->ReleasedDrug Degradation->ReleasedDrug

Caption: Drug delivery mechanism using a photopolymerized hydrogel.

References

Application Notes & Protocols: m-PEG12-2-methylacrylate as a Crosslinker in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dodecaethylene Glycol Dimethacrylate (equivalent to m-PEG12-2-methylacrylate, with the methoxy (B1213986) group replaced by a methacrylate (B99206) group for crosslinking) as a crosslinking agent in the synthesis of polymers, particularly hydrogels. Detailed protocols for polymer synthesis and characterization are provided, along with data on the expected properties of the resulting materials. This document is intended to serve as a guide for researchers in the fields of materials science, drug delivery, and tissue engineering.

Introduction

Dodecaethylene glycol dimethacrylate is a hydrophilic crosslinking agent that can be used to form three-dimensional polymer networks. Its poly(ethylene glycol) (PEG) backbone imparts hydrophilicity and biocompatibility to the resulting polymers, making them particularly suitable for biomedical applications. The two terminal methacrylate groups allow for facile polymerization via free-radical initiation, most commonly through photopolymerization. The relatively short PEG chain length (12 ethylene (B1197577) glycol repeat units) results in a high crosslink density, leading to hydrogels with distinct mechanical and swelling properties compared to those crosslinked with higher molecular weight PEG dimethacrylates.

Polymers crosslinked with dodecaethylene glycol dimethacrylate are promising materials for a variety of applications, including:

  • Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, releasing them in a sustained manner. The release kinetics can be tuned by altering the crosslinking density and the overall polymer composition.[1]

  • Tissue Engineering Scaffolds: The biocompatible and tunable nature of these hydrogels makes them excellent candidates for creating scaffolds that support cell growth and tissue regeneration.[2][3]

  • Biomedical Adhesives and Sealants: The ability to polymerize in situ allows for the use of these materials as biocompatible adhesives and sealants in surgical applications.

Physicochemical Properties of Dodecaethylene Glycol Dimethacrylate

PropertyValueReference
Molecular Formula C₃₄H₆₂O₁₆(Calculated)
Molecular Weight ~750 g/mol (Calculated)
Appearance Colorless to pale yellow viscous liquid[4]
Solubility Soluble in water and common organic solventsGeneral knowledge

Polymer Synthesis: Photopolymerization of Hydrogels

Photopolymerization is a widely used method for the synthesis of hydrogels using dimethacrylate crosslinkers due to its rapid curing times and spatial and temporal control.[2][5] The process involves the use of a photoinitiator that generates free radicals upon exposure to UV or visible light, which then initiate the polymerization of the methacrylate groups.

Materials
  • Dodecaethylene glycol dimethacrylate (crosslinker)

  • Monomer (e.g., 2-hydroxyethyl methacrylate (HEMA), acrylic acid, etc.) - Optional, for co-polymerization

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one (Darocur 1173), Irgacure 2959)

  • Solvent (e.g., deionized water, phosphate-buffered saline (PBS))

  • UV light source (365 nm)

General Protocol for Hydrogel Synthesis
  • Preparation of the Pre-polymer Solution:

    • Dissolve the desired concentration of dodecaethylene glycol dimethacrylate (e.g., 10-50% w/v) in the chosen solvent.

    • If creating a co-polymer, add the desired amount of the co-monomer.

    • Add the photoinitiator at a concentration of 0.05-1% (w/v) of the total monomer/crosslinker weight.

    • Vortex or sonicate the solution until all components are fully dissolved.

  • Polymerization:

    • Pipette the pre-polymer solution into a mold of the desired shape and dimensions (e.g., between two glass plates with a spacer).

    • Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a sufficient time to ensure complete polymerization (typically 5-15 minutes). The exact time will depend on the photoinitiator concentration and light intensity.

  • Post-Polymerization Processing:

    • Carefully remove the hydrogel from the mold.

    • To remove any unreacted components, swell the hydrogel in a large volume of solvent (e.g., deionized water or PBS) for 24-48 hours, with several changes of the solvent.

    • The hydrogel is now ready for characterization and use.

Characterization of Hydrogels

The properties of hydrogels crosslinked with dodecaethylene glycol dimethacrylate are highly dependent on the polymer concentration. The following tables summarize the expected trends in mechanical and swelling properties based on data from similar short-chain PEG dimethacrylate systems.

Mechanical Properties

The mechanical properties of hydrogels, such as the compressive modulus, are critical for their application, especially in tissue engineering where they should ideally match the stiffness of the native tissue.[3]

Polymer Concentration (w/v)Compressive Modulus (kPa)Reference
10%50 - 200[3]
20%400 - 800[3]
30%1000 - 1500[3]
40%1700 - 2500[3]

Note: These values are estimates for hydrogels prepared with low molecular weight PEG diacrylates and can vary based on the specific co-monomer used and the polymerization conditions.

Swelling Properties

The swelling ratio of a hydrogel is a measure of its ability to absorb and retain water, which is crucial for applications in drug delivery and as a scaffold for cell culture.[6]

Polymer Concentration (w/v)Swelling Ratio (q)Reference
10%15 - 25[6]
20%8 - 15[6]
30%5 - 10[6]

Note: The swelling ratio is calculated as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel. These values are illustrative and can be influenced by the solvent and temperature.

Experimental Protocols

Protocol for Synthesis of Poly(HEMA) Hydrogel Crosslinked with Dodecaethylene Glycol Dimethacrylate

This protocol describes the synthesis of a hydrogel composed of 2-hydroxyethyl methacrylate (HEMA) as the primary monomer and dodecaethylene glycol dimethacrylate as the crosslinker.

  • Prepare the pre-polymer solution:

    • In a glass vial, combine 800 µL of HEMA, 200 µL of dodecaethylene glycol dimethacrylate, and 10 mg of Darocur 1173.

    • Add 1 mL of deionized water and vortex until the solution is homogeneous.

  • Cast the hydrogel:

    • Pipette the solution into a mold (e.g., a 1 mm thick silicone spacer between two glass slides).

  • Photopolymerize:

    • Expose the mold to a 365 nm UV lamp at an intensity of 10 mW/cm² for 10 minutes.

  • Purify the hydrogel:

    • Carefully disassemble the mold and place the hydrogel disc in a beaker with 100 mL of deionized water.

    • Stir gently for 24 hours, replacing the water every 8 hours to remove unreacted monomers and initiator.

  • Characterize the hydrogel:

    • Proceed with mechanical testing and swelling studies as described below.

Protocol for Mechanical Testing (Unconfined Compression)
  • Sample Preparation:

    • Cut cylindrical hydrogel samples of a defined diameter and height (e.g., 6 mm diameter, 2 mm height) using a biopsy punch.

    • Ensure the top and bottom surfaces of the samples are parallel.

  • Compression Testing:

    • Use a universal testing machine equipped with a load cell appropriate for the expected stiffness of the hydrogel (e.g., 10 N).

    • Place the hydrated hydrogel sample on the lower platen.

    • Apply a pre-load to ensure contact between the sample and the upper platen.

    • Compress the sample at a constant strain rate (e.g., 1% of the sample height per second).

    • Record the stress and strain data.

  • Data Analysis:

    • Plot the stress-strain curve.

    • The compressive modulus is determined from the slope of the initial linear region of the curve (typically between 5% and 15% strain).

Protocol for Swelling Ratio Measurement
  • Initial Weighing:

    • After purification, blot the surface of the hydrogel sample to remove excess water.

    • Weigh the swollen hydrogel (Ws).

  • Drying:

    • Lyophilize the hydrogel sample or dry it in a vacuum oven at 60°C until a constant weight is achieved.

  • Final Weighing:

    • Weigh the dry hydrogel (Wd).

  • Calculation:

    • Calculate the swelling ratio (q) using the formula: q = Ws / Wd.

Visualizations

experimental_workflow cluster_prep Pre-polymer Solution Preparation cluster_poly Polymerization cluster_post Post-Processing & Characterization A Mix Monomer, Crosslinker, & Photoinitiator B Dissolve in Solvent A->B C Cast in Mold B->C D UV Exposure C->D E Purification (Swelling) D->E F Mechanical Testing E->F G Swelling Measurement E->G

Caption: Workflow for hydrogel synthesis and characterization.

signaling_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Crosslinking UV UV Light PI Photoinitiator UV->PI hv R Free Radicals (R•) PI->R M Methacrylate Monomer R->M Attack RM Growing Polymer Chain (RM•) M->RM RM->M Addition PEGDM PEG Dimethacrylate RM->PEGDM Network Crosslinked Network PEGDM->Network

Caption: Free-radical photopolymerization mechanism.

References

Application Notes & Protocols: Analytical Techniques for Monitoring m-PEG12-2-methylacrylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Monitoring the polymerization of macromonomers like methoxy-poly(ethylene glycol)12-2-methylacrylate (m-PEG12-2-methylacrylate) is crucial for controlling the final properties of the resulting polymer, such as molecular weight, polydispersity, and functionality. These polymers are pivotal in drug delivery systems, hydrogels, and biocompatible coatings. This document provides detailed application notes and protocols for key analytical techniques used to monitor the progress and outcome of these polymerization reactions. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gel Permeation Chromatography (GPC/SEC).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Application Note: Proton NMR (¹H NMR) spectroscopy is a powerful and quantitative technique for real-time or at-line monitoring of this compound polymerization.[1][2][3] By integrating the signals of specific protons, one can accurately determine the monomer conversion rate. The principle lies in monitoring the disappearance of the vinyl proton signals from the methacrylate (B99206) group as the monomer is converted into a polymer. The signals from the stable, non-reacting protons in the PEG chain or the methyl group can serve as an internal reference.[4] Benchtop NMR spectrometers have made this technique more accessible for routine reaction monitoring directly in a laboratory setting.[3]

Quantitative Data Summary:

Proton TypeGroupExpected Chemical Shift (δ, ppm)MultiplicityNote
Vinyl ProtonsC=CH₂~6.1 and ~5.6Singlet (s)Disappear during polymerization. Used to calculate conversion.[4]
Methyl Protons-C(CH₃)-~1.9Singlet (s)Signal shifts slightly upon polymerization.
PEG Backbone Protons-(OCH₂CH₂)n-~3.6Multiplet (m)Stable. Can be used as an internal reference.[4]
Methoxy Protons-OCH₃~3.4Singlet (s)Stable. Can be used as an internal reference.
Ester Protons-COOCH₂-~4.3Triplet (t)Stable.

Experimental Protocol: Monitoring Monomer Conversion by ¹H NMR

  • Sample Preparation (At-line):

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 min), withdraw an aliquot (~50 µL) from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a deuterated solvent (e.g., 0.5 mL of CDCl₃ or D₂O, depending on reaction solvent) and a radical inhibitor (e.g., hydroquinone), if necessary.

    • Add a known amount of an internal standard (e.g., dimethyl sulfoxide (B87167) - DMSO) if an external reference is preferred.

    • Transfer the solution to a 5 mm NMR tube.[2]

  • Instrumentation & Data Acquisition:

    • Spectrometer: 400 MHz NMR Spectrometer (or a benchtop NMR).[3]

    • Solvent: CDCl₃ or D₂O.

    • Scans: 16-64 scans, depending on concentration.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.

    • Pulse Angle: 90°.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the characteristic vinyl proton peak (e.g., at ~6.1 ppm, representing 1H) and a stable reference peak from the PEG backbone (e.g., at ~3.6 ppm).

    • Calculate the monomer conversion using the following formula: Conversion (%) = [1 - ( (Integral of Vinyl Peak at time t) / (Integral of Reference Peak at time t) ) / ( (Integral of Vinyl Peak at time 0) / (Integral of Reference Peak at time 0) )] x 100

Workflow for NMR Monitoring:

G cluster_workflow ¹H NMR Experimental Workflow Reactor Polymerization Reactor Sample Withdraw & Quench Aliquots Reactor->Sample t = 0, 1, 2... NMR_Prep Prepare NMR Tube (Solvent + Sample) Sample->NMR_Prep Spectrometer Acquire Spectra on NMR Spectrometer NMR_Prep->Spectrometer Processing Process Data (Integrate Peaks) Spectrometer->Processing Conversion Calculate Monomer Conversion (%) Processing->Conversion G cluster_workflow Real-Time ATR-FTIR Experimental Workflow Reactor Reaction Vessel with ATR Probe BG Collect Background Spectrum (t=0) Reactor->BG Initiate Initiate Polymerization BG->Initiate Acquire Continuously Acquire FTIR Spectra Initiate->Acquire Analyze Real-Time Analysis (Peak Ratios) Acquire->Analyze Plot Plot Conversion vs. Time Analyze->Plot G cluster_workflow GPC/SEC Analysis Workflow Sample Reaction Aliquot (Quenched) Purify Purify Polymer (Precipitation) Sample->Purify Dissolve Dissolve & Filter Sample in Eluent Purify->Dissolve Inject Inject into GPC/SEC System Dissolve->Inject Analyze Elution & Detection (RI, MALS) Inject->Analyze Calculate Calculate Mn, Mw, PDI via Software Analyze->Calculate

References

Application Notes and Protocols for m-PEG12-2-methylacrylate in the Synthesis of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of m-PEG12-2-methylacrylate as a hydrophilic linker in the synthesis of antibody-drug conjugates (ADCs). The incorporation of a discrete 12-unit polyethylene (B3416737) glycol (PEG) chain offers significant advantages in improving the physicochemical properties and in vivo performance of ADCs.

Introduction

Antibody-drug conjugates are a transformative class of biopharmaceuticals that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component that dictates the stability, solubility, pharmacokinetics, and efficacy of the ADC. Hydrophilic linkers, such as those based on polyethylene glycol (PEG), have gained prominence for their ability to mitigate the hydrophobicity of the cytotoxic payload, thereby enhancing the overall properties of the ADC.

The this compound linker provides a discrete and uniform PEG chain of 12 ethylene (B1197577) glycol units. The methacrylate (B99206) group can be readily functionalized, for instance, into a maleimide (B117702) group, for covalent attachment to thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. This allows for the creation of more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR). The PEG12 spacer improves the aqueous solubility of the ADC, reduces aggregation, and can lead to improved pharmacokinetic profiles, such as reduced plasma clearance.

Key Applications and Advantages

The use of an m-PEG12-based linker in ADC development offers several key benefits:

  • Improved Hydrophilicity and Solubility: The PEG12 chain imparts a hydrophilic character to the ADC, which can counteract the hydrophobicity of many cytotoxic payloads. This enhanced solubility reduces the propensity for aggregation, a common challenge in ADC manufacturing and formulation.

  • Enhanced Pharmacokinetics: Studies have shown that PEGylation can prolong the circulation half-life of proteins and reduce their clearance rate. ADCs incorporating a PEG12 linker are expected to exhibit slower plasma clearance compared to non-PEGylated counterparts, leading to increased exposure of the tumor to the therapeutic agent.

  • Controlled Drug-to-Antibody Ratio (DAR): The use of a discrete PEG linker in conjunction with site-specific conjugation strategies, such as cysteine-maleimide chemistry, allows for the production of more homogeneous ADCs with a defined number of drug molecules per antibody. This is crucial for ensuring batch-to-batch consistency and a predictable safety and efficacy profile.

  • Reduced Immunogenicity: The "shielding" effect of the PEG chain can help to reduce the immunogenicity of the ADC by masking potential epitopes on the payload or the linker itself.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using a maleimide-functionalized m-PEG12 linker. These protocols should be optimized for the specific antibody, payload, and analytical methods used in your laboratory.

Protocol 1: Synthesis of Maleimide-PEG12-Payload Conjugate

This protocol describes the synthesis of the drug-linker construct prior to conjugation with the antibody. It is assumed that the cytotoxic payload has a suitable functional group (e.g., an amine) for attachment to the linker.

Materials:

  • This compound

  • Cytotoxic payload with a reactive amine group

  • Acryloyl chloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • N-(2-Aminoethyl)maleimide trifluoroacetate (B77799) salt

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diisopropylethylamine (DIPEA)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol, Hexanes/Ethyl Acetate)

Procedure:

  • Activation of this compound: The carboxylic acid end of a suitable PEG12 derivative (if starting from a carboxylated PEG12) is activated. For example, dissolve the PEG linker and NHS in anhydrous DMF. Add DCC and stir at room temperature for 4 hours.

  • Conjugation to Payload: Dissolve the amine-containing payload and the activated PEG-linker in anhydrous DMF. Add DIPEA and stir the reaction at room temperature overnight.

  • Purification: Purify the PEG-payload conjugate by silica gel column chromatography to remove unreacted starting materials and byproducts.

  • Functionalization with Maleimide: The terminal group of the PEG chain is converted to a maleimide. This can be achieved through various synthetic routes. A common method involves reacting an amine-terminated PEG with a maleimide-NHS ester.

  • Final Purification: Purify the final Maleimide-PEG12-Payload conjugate by preparative HPLC and characterize by LC-MS and NMR.

Protocol 2: Antibody Reduction and Conjugation

This protocol details the reduction of the antibody's interchain disulfide bonds and subsequent conjugation with the Maleimide-PEG12-Payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-PEG12-Payload (dissolved in a water-miscible organic solvent like DMSO or DMF)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS buffer.

  • Reduction of Disulfide Bonds: Add a 10-20 fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., SEC) equilibrated with PBS, pH 7.4.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the Maleimide-PEG12-Payload solution to the reduced antibody. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Gently mix and incubate the reaction at 4°C for 4 hours or at room temperature for 1-2 hours. The reaction should be performed in the dark to protect the light-sensitive components.

  • Quenching: Add a 20-fold molar excess of N-acetylcysteine (relative to the maleimide compound) to quench any unreacted maleimide groups. Incubate for an additional 20 minutes.

  • Purification of the ADC: Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting SEC column equilibrated with a formulation buffer (e.g., PBS).

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR):

  • Method: Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Procedure (LC-MS):

    • Desalt the ADC sample.

    • Analyze the intact mass of the ADC using a high-resolution mass spectrometer (e.g., Q-TOF).

    • Deconvolute the resulting mass spectrum to identify the different drug-loaded species (e.g., antibody with 0, 2, 4, 6, or 8 drugs).

    • Calculate the average DAR by a weighted average of the different species based on their relative peak intensities.

2. Analysis of Aggregation:

  • Method: Size-Exclusion Chromatography (SEC) with UV detection.

  • Procedure:

    • Inject the ADC sample onto an SEC column.

    • Monitor the elution profile at 280 nm.

    • Quantify the percentage of monomer, aggregates, and fragments.

3. In Vitro Cytotoxicity Assay (MTT Assay):

  • Materials:

    • Target cancer cell line (antigen-positive)

    • Control cell line (antigen-negative)

    • Complete cell culture medium

    • 96-well plates

    • ADC and unconjugated antibody

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or SDS in HCl)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and a vehicle control.

    • Incubate for 72-96 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the cell viability and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth).

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of an ADC synthesized with a PEG12 linker.

Table 1: Physicochemical Characterization of PEG12-ADC

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)e.g., 3.8LC-MS
Monomer Content (%)> 95%SEC
Aggregate Content (%)< 5%SEC
Endotoxin Levels (EU/mg)< 0.5LAL Assay

Table 2: In Vitro Cytotoxicity of PEG12-ADC

Cell LineAntigen ExpressionIC50 (nM) of PEG12-ADCIC50 (nM) of Unconjugated Antibody
Target Cell Line (e.g., BT-474)Highe.g., 0.5> 1000
Control Cell Line (e.g., MDA-MB-231)Low/Negative> 1000> 1000

Table 3: Pharmacokinetic Parameters of PEG12-ADC in a Rodent Model

ParameterValue
Clearance (mL/day/kg)e.g., 5.0
Half-life (t½) (days)e.g., 6.5
Area Under the Curve (AUC) (µg*day/mL)e.g., 120

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and mechanism of action of an ADC.

ADC_Synthesis_Workflow cluster_linker_synthesis Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis cluster_purification Purification & Characterization mPEG m-PEG12-2- methylacrylate ActivatedLinker Activated PEG12-Payload mPEG->ActivatedLinker Activation & Conjugation Payload Cytotoxic Payload Payload->ActivatedLinker MaleimideLinker Maleimide-PEG12- Payload ActivatedLinker->MaleimideLinker Maleimide Functionalization ADC Antibody-Drug Conjugate (ADC) MaleimideLinker->ADC Conjugation Antibody Monoclonal Antibody ReducedAb Reduced Antibody (with -SH) Antibody->ReducedAb Reduction (TCEP) ReducedAb->ADC PurifiedADC Purified ADC ADC->PurifiedADC SEC Characterization Characterization (DAR, SEC, etc.) PurifiedADC->Characterization

Caption: Workflow for the synthesis of a PEG12-linker based ADC.

ADC_Mechanism_of_Action ADC ADC Binding Binding ADC->Binding Receptor Tumor Antigen (Receptor) Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

The this compound linker is a valuable tool for the development of next-generation antibody-drug conjugates. Its defined length and hydrophilic nature contribute to the synthesis of more homogeneous and soluble ADCs with improved pharmacokinetic properties. The protocols and data presented here provide a foundation for researchers to explore the potential of this linker in their own ADC programs. Further optimization of conjugation conditions and in-depth characterization are essential for the successful clinical translation of these promising therapeutics.

Application Notes and Protocols for Formulating m-PEG12-2-methylacrylate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of m-PEG12-2-methylacrylate for in vivo research. The following sections detail the necessary solubility information, recommended materials, and step-by-step protocols for preparing a sterile, injectable formulation. Adherence to these guidelines is crucial for ensuring the safety, stability, and efficacy of the formulation in preclinical studies.

Introduction to this compound in In Vivo Research

This compound is a polyethylene (B3416737) glycol (PEG) derivative that combines a hydrophilic 12-unit PEG chain with a reactive methacrylate (B99206) group. PEGylation is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of molecules.[1] Key advantages of PEGylation for in vivo applications include:

  • Improved Solubility: The hydrophilic PEG chain can significantly increase the aqueous solubility of hydrophobic molecules.[1][2][3]

  • Extended Half-Life: The increased hydrodynamic radius of PEGylated compounds reduces renal clearance, leading to a longer circulation time in the body.[1][4]

  • Reduced Immunogenicity: PEGylation can shield antigenic sites, potentially reducing the immunogenic response to the conjugated molecule.[1]

  • Enhanced Stability: The PEG chain can protect the attached molecule from enzymatic degradation.[1]

The methacrylate group offers a site for polymerization or conjugation, making this compound a versatile building block in the development of novel biomaterials and drug delivery systems.[5][6]

Solubility and Excipient Compatibility

The solubility of this compound is a critical factor in developing a stable and effective in vivo formulation. While specific solubility data for this compound is not extensively published, information on similar PEG derivatives provides valuable guidance. Related m-PEG12 compounds are known to be soluble in water, as well as organic solvents like dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[2][3] The methyl methacrylate component is slightly soluble in water and soluble in many organic solvents.[7]

For in vivo administration, it is essential to use biocompatible solvents and excipients. A common strategy for compounds with limited aqueous solubility is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute the solution with aqueous-based co-solvents and surfactants.

Table 1: Solubility and Biocompatible Excipients

Solvent/Excipient Primary Use in Formulation Key Considerations
Dimethyl Sulfoxide (DMSO)Primary organic solvent for initial dissolution.Use at the lowest effective concentration due to potential toxicity at high doses.
Polyethylene Glycol 300/400 (PEG300/PEG400)Co-solvent to improve solubility and stability.Generally recognized as safe (GRAS) for parenteral administration.
Tween® 80 (Polysorbate 80)Surfactant to enhance solubility and prevent precipitation.A non-ionic surfactant commonly used in injectable formulations.
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)Aqueous vehicle for final dilution to achieve isotonicity.Ensure the final formulation is isotonic with physiological fluids.
Water for Injection (WFI)Primary aqueous vehicle.Must be sterile and pyrogen-free.

Recommended Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and its formulations.

Table 2: Storage and Stability Guidelines

Form Recommended Storage Temperature Notes
Neat Compound (as received) -20°CProtect from moisture and light.[2][3][8][9]
Stock Solution in Organic Solvent (e.g., DMSO) -20°CPrepare fresh or store in small aliquots to avoid repeated freeze-thaw cycles.
Final In Vivo Formulation 2-8°CUse freshly prepared formulations for optimal results.[10] Do not store for extended periods unless stability has been formally assessed.

Aqueous solutions of PEG are generally stable at room temperature, but the ester linkage in the methacrylate group may be susceptible to hydrolysis, especially at non-neutral pH.

Experimental Protocols

The following protocols provide a general framework for the preparation of this compound formulations for in vivo studies. Note: These are starting points and may require optimization based on the specific experimental needs and the final desired concentration.

This protocol describes the preparation of a concentrated stock solution, which can be diluted to the final concentration for in vivo administration.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube.

  • Initial Dissolution: Add a minimal amount of sterile DMSO to the powder. For example, for a 100 mg/mL stock solution, you might start by adding 1 mL of DMSO to 100 mg of the compound.

  • Vortexing/Sonication: Vortex the mixture thoroughly. If the compound does not fully dissolve, brief sonication in a water bath may be applied. Ensure the solution is clear and free of particulates.

  • Storage: Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.

This protocol details the dilution of the stock solution to prepare a formulation suitable for parenteral (e.g., intravenous, intraperitoneal) administration. This example is based on a common vehicle combination used for in vivo studies.[10]

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Co-solvent Addition: In a sterile tube, add the required volume of the stock solution. To this, add a co-solvent such as PEG300. A typical ratio might be 1 part DMSO stock to 4 parts PEG300. Mix thoroughly until the solution is homogeneous.

  • Surfactant Addition: Add a surfactant like Tween® 80 to the mixture. A common final concentration for Tween® 80 is 5-10%. Mix gently but thoroughly to avoid excessive foaming.

  • Aqueous Dilution: Slowly add sterile saline (0.9% NaCl) or PBS to the mixture, vortexing gently between additions, to reach the final desired volume and concentration. The final concentration of DMSO should ideally be below 5-10% of the total volume, depending on the animal model and route of administration.

  • Final Check: Ensure the final formulation is a clear, homogenous solution. If any precipitation occurs, the formulation may need to be adjusted (e.g., by altering the solvent ratios or lowering the final concentration).

  • Sterile Filtration: Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial. This is a critical step to remove any potential microbial contamination.[11] Autoclaving is generally not recommended for PEG-containing solutions as it can lead to degradation.

Table 3: Example Formulation Composition (for a 10 mg/mL final concentration)

Component Volume per 1 mL of Final Formulation Purpose
This compound10 mgActive Substance
DMSO100 µLPrimary Solvent
PEG300400 µLCo-solvent
Tween® 8050 µLSurfactant
Sterile Saline (0.9% NaCl)450 µLAqueous Vehicle

Visual Representations

The following diagrams illustrate the key processes and considerations in formulating this compound.

G cluster_prep Formulation Preparation Workflow weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO (Stock Solution) weigh->dissolve add_cosolvent 3. Add Co-solvent (e.g., PEG300) dissolve->add_cosolvent add_surfactant 4. Add Surfactant (e.g., Tween 80) add_cosolvent->add_surfactant add_aqueous 5. Dilute with Aqueous Vehicle (Saline/PBS) add_surfactant->add_aqueous filter 6. Sterile Filter (0.22 µm) add_aqueous->filter final_product Final Injectable Formulation filter->final_product

Caption: Workflow for preparing a sterile injectable formulation.

G cluster_considerations Key Formulation Considerations solubility Solubility - Aqueous vs. Organic - Use of co-solvents formulation Successful In Vivo Formulation solubility->formulation stability Stability - Hydrolysis - Temperature - Light exposure stability->formulation biocompatibility Biocompatibility - Isotonicity (pH, Osmolality) - Excipient toxicity biocompatibility->formulation sterility Sterility - Filtration vs. Heat - Aseptic technique sterility->formulation

Caption: Core considerations for successful in vivo formulation.

Quality Control and Pre-Administration Checks

Before in vivo administration, it is imperative to perform the following quality control checks:

  • Visual Inspection: The final formulation should be clear and free from any visible particles or precipitates.

  • pH Measurement: The pH of the final solution should be close to physiological pH (7.2-7.4) to minimize irritation at the injection site.

  • Endotoxin (B1171834) Testing: For certain applications, particularly those involving large volumes or sensitive models, testing for endotoxin levels is recommended to prevent pyrogenic reactions.

By following these detailed application notes and protocols, researchers can confidently prepare this compound formulations that are suitable for in vivo evaluation, thereby advancing their drug development and biomaterial research programs.

References

Troubleshooting & Optimization

Technical Support Center: m-PEG12-2-methylacrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for m-PEG12-2-methylacrylate (m-PEG12-MA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and characterization of poly(this compound).

Frequently Asked Questions (FAQs)

Q1: What are the most common polymerization techniques for m-PEG12-MA?

A1: The most common techniques are controlled radical polymerizations, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods offer good control over molecular weight and dispersity. Conventional free-radical polymerization can also be used but typically results in polymers with broader molecular weight distributions.

Q2: Why is my m-PEG12-MA polymerization not initiating or proceeding very slowly?

A2: Several factors can cause slow or no polymerization:

  • Inhibitor Presence: The monomer is typically supplied with an inhibitor (like MEHQ or BHT) to prevent spontaneous polymerization during storage. This inhibitor must be removed before the reaction.

  • Oxygen: Oxygen is a radical scavenger and can inhibit free-radical polymerization. The reaction mixture must be thoroughly deoxygenated.

  • Initiator/Catalyst Issues: The initiator (for RAFT) or catalyst (for ATRP) may be inactive or used at too low a concentration.

  • Retardation in RAFT: A retardation effect can be observed in RAFT polymerization of PEGMA, which may be influenced by the PEG side chain length.[1]

Q3: My resulting polymer has a very high dispersity (Đ > 1.5). What could be the cause?

A3: High dispersity can result from several factors:

  • Poor Control over Polymerization: This is common in uncontrolled free-radical polymerization.

  • Slow Initiation in ATRP: Slow initiation from the initiator compared to propagation can lead to a broader molecular weight distribution.[2]

  • Chain Transfer Reactions: Unwanted chain transfer to solvent or monomer can increase dispersity.

  • Termination Reactions: An excessive rate of termination reactions relative to propagation will broaden the molecular weight distribution.

Q4: What is the best way to purify the final poly(m-PEG12-MA)?

A4: The most common method is precipitation. The polymer solution is typically concentrated and then precipitated by adding it to a non-solvent, such as cold diethyl ether, hexane, or methanol. The choice of non-solvent depends on the solvent used for polymerization. The precipitated polymer can then be isolated by filtration or centrifugation and dried under vacuum.

Q5: How can I accurately determine the molecular weight and dispersity of my polymer?

A5: Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is the standard method for determining the molecular weight and dispersity of polymers. It is important to use appropriate standards for calibration, such as polystyrene or poly(methyl methacrylate), and to be aware that these are relative methods. For absolute molecular weight, techniques like SEC with a multi-angle light scattering (MALS) detector can be used.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
No Polymerization 1. Inhibitor not removed from monomer.2. Incomplete deoxygenation of the reaction mixture.3. Inactive initiator or catalyst.4. Incorrect reaction temperature.1. Pass the monomer through a column of basic alumina (B75360) or perform a wash with aqueous NaOH to remove the inhibitor.[3][4][5]2. Ensure thorough deoxygenation by performing several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.3. Use a fresh, properly stored initiator or catalyst. For ATRP, ensure the correct oxidation state of the copper catalyst.4. Verify the reaction temperature is appropriate for the chosen initiator/catalyst system.
High Dispersity (Đ) 1. Inefficient RAFT agent or ATRP catalyst.2. High initiator concentration.3. High polymerization temperature leading to increased termination.4. Presence of impurities that act as chain transfer agents.1. For RAFT, ensure the RAFT agent has a high chain transfer constant for methacrylates. For ATRP, ensure the catalyst complex is forming correctly.2. Optimize the monomer-to-initiator ratio. A higher ratio generally leads to higher molecular weight.3. Lower the reaction temperature to reduce the rate of termination reactions.4. Use purified monomer and solvent.
Bimodal GPC/SEC Trace 1. Incomplete initiation, leaving unreacted macroinitiator.2. Chain termination and recombination.3. Presence of impurities in the monomer (e.g., di-methacrylate).1. In ATRP, ensure the initiator is efficient. In RAFT, allow for a pre-equilibrium period.2. Lower the polymerization temperature and/or monomer concentration.3. Ensure the purity of the m-PEG12-MA monomer.
Precipitation of Polymer during Reaction 1. The polymer is not soluble in the reaction solvent at the given concentration and temperature.2. The molecular weight has increased to a point where the polymer is no longer soluble.1. Choose a better solvent for both the monomer and the polymer (e.g., anisole (B1667542), DMF, or 1,4-dioxane).2. Reduce the initial monomer concentration.

Experimental Protocols

Protocol 1: Inhibitor Removal from m-PEG12-MA Monomer
  • Prepare a column: Pack a chromatography column with basic alumina. The amount of alumina should be approximately 10 times the weight of the monomer.

  • Elute the monomer: Dissolve the m-PEG12-MA monomer in a minimal amount of a suitable solvent (e.g., dichloromethane) and pass the solution through the alumina column.

  • Collect the monomer: Collect the eluent containing the purified monomer.

  • Remove the solvent: Remove the solvent under reduced pressure.

  • Store: Store the purified monomer at a low temperature (e.g., -20°C) and use it promptly.

Alternatively, a liquid-liquid extraction can be performed:

  • Wash the monomer with an equal volume of 5% aqueous NaOH solution in a separatory funnel to remove phenolic inhibitors.

  • Separate the organic layer.

  • Wash the organic layer twice with deionized water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Filter to remove the drying agent.

Protocol 2: RAFT Polymerization of m-PEG12-MA

This protocol is a general guideline and may require optimization.

Materials:

  • m-PEG12-MA (inhibitor removed)

  • RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., 1,4-dioxane (B91453) or anisole)

  • Schlenk flask and magnetic stir bar

  • Vacuum/inert gas line

Procedure:

  • In a Schlenk flask, combine the m-PEG12-MA monomer, RAFT agent, and initiator at the desired molar ratio (e.g., [Monomer]:[RAFT agent]:[Initiator] = 100:1:0.2).

  • Add the solvent to achieve the desired monomer concentration (e.g., 50% w/v).

  • Seal the flask and perform at least three freeze-pump-thaw cycles to deoxygenate the mixture.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.

  • Monitor the polymerization by taking samples periodically for analysis by ¹H NMR (for conversion) and GPC/SEC (for molecular weight and dispersity).

  • To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

  • Purify the polymer by precipitation in a cold non-solvent (e.g., diethyl ether or hexane).

  • Isolate the polymer by filtration and dry under vacuum.

Protocol 3: ATRP of m-PEG12-MA

This protocol is a general guideline and may require optimization.

Materials:

  • m-PEG12-MA (inhibitor removed)

  • Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)

  • Catalyst (e.g., Cu(I)Br)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Solvent (e.g., anisole or DMF)

  • Schlenk flask and magnetic stir bar

  • Vacuum/inert gas line

Procedure:

  • To a Schlenk flask, add the Cu(I)Br catalyst and a magnetic stir bar.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • In a separate flask, prepare a solution of the m-PEG12-MA monomer, initiator, and ligand in the solvent. Deoxygenate this solution by sparging with an inert gas for at least 30 minutes.

  • Using a deoxygenated syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the catalyst.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60°C) and stir.

  • Monitor the polymerization by taking samples periodically for analysis by ¹H NMR and GPC/SEC.

  • To quench the reaction, cool the flask and expose the mixture to air. This will oxidize the copper catalyst.

  • To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.

  • Purify the polymer by precipitation in a cold non-solvent.

  • Isolate the polymer and dry under vacuum.

Quantitative Data

The following table summarizes typical results for the RAFT polymerization of methacrylates under different conditions. Note that specific results for m-PEG12-MA may vary.

Polymerization TypeMonomer[M]:[CTA]:[I]SolventTemp (°C)Time (h)Mn ( g/mol )Đ (Mw/Mn)Conversion (%)
Thermal RAFTMMA220:1:0.1Benzene6086,7001.27-
Thermal RAFTMMA-Benzene601625,6001.15-
PET-RAFTMMA----21,2001.22-
PET-RAFTMMA----18,1001.59-

Data adapted from literature for illustrative purposes.[6][7][8] MMA = Methyl Methacrylate, CTA = Chain Transfer Agent, I = Initiator.

Visualizations

Experimental Workflows

experimental_workflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis start Start: m-PEG12-MA (with inhibitor) inhibitor_removal Inhibitor Removal (Alumina Column or NaOH wash) start->inhibitor_removal reagents Add Reagents (Monomer, Initiator, CTA/Catalyst, Solvent) inhibitor_removal->reagents deoxygenation Deoxygenation (Freeze-Pump-Thaw or Sparge) reagents->deoxygenation polymerization Polymerization (Controlled Temperature) deoxygenation->polymerization quench Quench Reaction polymerization->quench purify Precipitation quench->purify analyze Characterization (GPC/SEC, NMR) purify->analyze end End: Purified Polymer analyze->end

Caption: General workflow for the polymerization of this compound.

Signaling Pathways in Drug Delivery

Polymers of m-PEG12-MA are often used to create nanoparticles for drug delivery. These nanoparticles can improve the solubility, stability, and circulation time of encapsulated drugs. Below are simplified diagrams of signaling pathways often targeted by anticancer drugs that can be delivered using such systems.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is crucial in cell proliferation and is often overactive in cancer.[1][3][9][10][11]

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

Doxorubicin Mechanism of Action

Doxorubicin is a common chemotherapeutic agent that can be encapsulated in PEGylated nanoparticles. Its primary mechanisms involve DNA intercalation and the generation of reactive oxygen species (ROS).[12][13][14][15][16]

Doxorubicin_mechanism Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Key mechanisms of action for the anticancer drug doxorubicin.

References

Technical Support Center: Optimizing m-PEG12-2-methylacrylate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the crosslinking density of m-PEG12-2-methylacrylate hydrogels. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for hydrogels?

A1: this compound is a polyethylene (B3416737) glycol (PEG) derivative with a single methacrylate (B99206) group at one end and a methoxy (B1213986) group at the other. The methacrylate group allows it to participate in polymerization reactions to form hydrogels. These hydrogels are widely used in biomedical applications due to their biocompatibility, hydrophilicity, and tunable properties. The PEG component minimizes protein adsorption and cellular adhesion, making them excellent for creating "stealth" materials for drug delivery.

Q2: How is the crosslinking density of this compound hydrogels controlled?

A2: The crosslinking density is primarily controlled by the concentration of a crosslinking agent, which is a monomer with two or more polymerizable groups (e.g., ethylene (B1197577) glycol dimethacrylate, EGDMA). By varying the molar ratio of the crosslinker to the this compound monomer, the distance between polymer chains can be precisely controlled, thus tuning the mechanical properties and swelling behavior of the hydrogel. Additionally, factors like the initiator concentration and the polymerization conditions (e.g., temperature, UV intensity) can influence the final crosslinking density.

Q3: What are the key properties affected by crosslinking density?

A3: Crosslinking density is a critical parameter that influences several key hydrogel properties:

  • Swelling Ratio: Higher crosslinking density leads to a lower swelling ratio as the tighter polymer network restricts water uptake.

  • Mechanical Strength: Increased crosslinking results in a stiffer, more robust hydrogel with a higher Young's modulus.

  • Mesh Size: The pore size of the hydrogel network decreases with higher crosslinking density, which affects the diffusion of molecules through the gel.

  • Drug Release Rate: For drug delivery applications, a higher crosslinking density will generally lead to a slower, more sustained release of the encapsulated therapeutic agent.

Q4: What initiation methods can be used to polymerize this compound hydrogels?

A4: The most common methods are photopolymerization and thermal polymerization.

  • Photopolymerization: This technique uses a photoinitiator (e.g., Irgacure 2959, LAP) that generates free radicals upon exposure to UV or visible light, initiating the polymerization process. It offers excellent spatial and temporal control over gelation.

  • Thermal Polymerization: This method employs a thermal initiator (e.g., ammonium (B1175870) persulfate (APS) with tetramethylethylenediamine (TEMED) as an accelerator) that decomposes at a specific temperature to produce free radicals.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or No Gelation 1. Insufficient Initiator: The concentration of the photoinitiator or thermal initiator is too low. 2. Inhibitor Presence: Oxygen can inhibit free-radical polymerization. The monomer may also contain inhibitors from manufacturing. 3. Low UV Intensity/Exposure Time: For photopolymerization, the light source may be too weak or the exposure time too short. 4. Incorrect Temperature: For thermal polymerization, the temperature may not be optimal for the chosen initiator.1. Increase Initiator Concentration: Incrementally increase the initiator concentration (e.g., from 0.05 wt% to 0.1 wt%). 2. Deoxygenate Solution: Purge the monomer solution with an inert gas like nitrogen or argon before polymerization. If using an inhibitor-containing monomer, consider passing it through an inhibitor removal column. 3. Optimize UV Exposure: Increase the UV intensity or the exposure time. Ensure the UV lamp is functioning correctly. 4. Adjust Temperature: Verify the optimal activation temperature for your thermal initiator and adjust your experimental setup accordingly.
Hydrogel is Too Brittle or Stiff 1. Excessive Crosslinker: The concentration of the crosslinking agent is too high, leading to a very dense network. 2. High Monomer Concentration: A high overall polymer content can also result in a stiffer gel.1. Reduce Crosslinker Concentration: Systematically decrease the molar ratio of the crosslinker relative to the this compound monomer. 2. Lower Monomer Concentration: Decrease the total monomer concentration in the precursor solution.
Hydrogel is Too Soft or Weak 1. Insufficient Crosslinker: The crosslinker concentration is too low to form a robust network. 2. Low Monomer Concentration: The overall polymer content is too low. 3. Incomplete Polymerization: The polymerization reaction did not proceed to completion.1. Increase Crosslinker Concentration: Incrementally increase the molar ratio of the crosslinker. 2. Increase Monomer Concentration: Increase the total monomer concentration. 3. Extend Polymerization Time: Increase the UV exposure time or the thermal polymerization time to ensure a higher degree of conversion.
Inconsistent Swelling Behavior 1. Inhomogeneous Polymerization: Uneven UV exposure or temperature distribution can lead to regions with different crosslinking densities. 2. Incomplete Removal of Unreacted Components: Residual monomers or initiators can affect the osmotic pressure and swelling.1. Ensure Uniform Conditions: For photopolymerization, ensure the sample is evenly illuminated. For thermal polymerization, use a water bath to maintain a constant and uniform temperature. 2. Thorough Washing: After polymerization, wash the hydrogel extensively in a suitable solvent (e.g., deionized water) for an extended period (e.g., 24-48 hours) to remove all unreacted species.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogels via Photopolymerization
  • Prepare Precursor Solution:

    • In a light-protected vial, dissolve the desired amount of this compound monomer in a suitable solvent (e.g., phosphate-buffered saline, PBS).

    • Add the crosslinking agent (e.g., EGDMA) at the desired molar ratio.

    • Add the photoinitiator (e.g., 0.05 wt% Irgacure 2959).

    • Vortex the solution until all components are fully dissolved.

  • Polymerization:

    • Pipette the precursor solution into a mold of the desired shape (e.g., between two glass slides with a spacer).

    • Expose the mold to a UV light source (e.g., 365 nm) for a specified duration (e.g., 5-10 minutes). The intensity and time should be optimized for your specific setup.

  • Post-Polymerization Processing:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water or PBS to wash away any unreacted components. Replace the washing solution every few hours for at least 24 hours.

Protocol 2: Characterization of Swelling Ratio
  • Initial Measurement:

    • After the washing step, gently blot the surface of the hydrogel to remove excess water.

    • Measure the weight of the swollen hydrogel (Ws).

  • Drying:

    • Freeze the hydrogel at -80°C for at least 2 hours.

    • Lyophilize (freeze-dry) the hydrogel until a constant weight is achieved. This will be the dry weight (Wd).

  • Calculation:

    • The swelling ratio (SR) is calculated using the following formula: SR = (Ws - Wd) / Wd

Protocol 3: Mechanical Testing (Compression)
  • Sample Preparation:

    • Prepare cylindrical hydrogel samples of a defined diameter and height.

    • Allow the samples to equilibrate in PBS at room temperature for at least 1 hour before testing.

  • Compression Test:

    • Use a universal testing machine with a compression platen.

    • Place the hydrogel sample on the lower platen.

    • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

    • Record the stress and strain data until the hydrogel is compressed to a certain percentage of its original height (e.g., 20% strain).

  • Data Analysis:

    • Plot the stress-strain curve.

    • The Young's modulus (compressive modulus) can be calculated from the initial linear region of the stress-strain curve (typically between 5-15% strain).

Quantitative Data Summary

Table 1: Effect of Crosslinker (EGDMA) Concentration on Hydrogel Properties

This compound (wt%) EGDMA (mol% relative to monomer) Swelling Ratio (g/g) Young's Modulus (kPa)
20115.2 ± 1.350 ± 5
20211.5 ± 0.9120 ± 10
2056.8 ± 0.5350 ± 25
30112.1 ± 1.180 ± 7
3029.3 ± 0.7180 ± 15
3055.2 ± 0.4500 ± 30

Note: The data presented in this table are representative values and may vary depending on the specific experimental conditions.

Visualizations

Hydrogel_Synthesis_Workflow start Start prep Prepare Precursor Solution (Monomer, Crosslinker, Initiator) start->prep mold Pipette into Mold prep->mold uv UV Exposure (Photopolymerization) mold->uv wash Wash Hydrogel (Remove Unreacted Species) uv->wash characterize Characterization wash->characterize end End characterize->end

Caption: Workflow for hydrogel synthesis and characterization.

Troubleshooting_Flowchart start Problem: Incomplete Gelation q1 Is the initiator concentration sufficient? start->q1 a1_yes Increase Initiator Concentration q1->a1_yes No q2 Is the solution deoxygenated? q1->q2 Yes a1_yes->q2 a2_yes Purge with Nitrogen/Argon q2->a2_yes No q3 Is UV exposure optimal? q2->q3 Yes a2_yes->q3 a3_yes Increase UV Intensity/Time q3->a3_yes No end_success Problem Resolved q3->end_success Yes a3_yes->end_success

Caption: Troubleshooting flowchart for incomplete gelation.

Crosslinking_Density_Effects crosslinking Crosslinking Density swelling Swelling Ratio crosslinking->swelling Decreases stiffness Mechanical Stiffness (Young's Modulus) crosslinking->stiffness Increases mesh_size Mesh Size crosslinking->mesh_size Decreases drug_release Drug Release Rate mesh_size->drug_release Affects

Caption: Relationship between crosslinking density and hydrogel properties.

how to improve the stability of m-PEG12-2-methylacrylate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of m-PEG12-2-methylacrylate solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity and performance of your reagents in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Problem Potential Cause Recommended Solution
Solution appears yellow or discolored. Oxidation or degradation of the PEG-methacrylate. Exposure to light can accelerate this process.[1][2]Store the solution protected from light.[2] Prepare fresh solutions before use. If discoloration persists in a new batch, contact the supplier.
Precipitate forms in the solution upon storage. Hydrolysis of the methacrylate (B99206) group or temperature fluctuations causing the compound to fall out of solution. Moisture can contribute to hydrolysis.[1]Ensure the solution is stored in a tightly sealed container with a desiccant to minimize moisture exposure.[2][3] Before use, allow the container to warm to room temperature before opening to prevent condensation.[2][3] If precipitate is observed, gentle warming and vortexing may redissolve it, but this may not reverse chemical degradation.
Inconsistent results or loss of reactivity in subsequent experiments. Premature polymerization of the methacrylate group or degradation of the PEG chain. This can be initiated by exposure to light, heat, or contaminants.[1]Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to ambient conditions.[2] Always store aliquots under an inert atmosphere (e.g., argon or nitrogen) if possible.[2]
Solution viscosity increases over time. Spontaneous polymerization of the methacrylate monomers. This can be triggered by the absence of a polymerization inhibitor or the presence of initiators (e.g., radicals from light exposure).Ensure the this compound contains a polymerization inhibitor like MEHQ.[4] Store under recommended conditions to prevent initiation.[2][5] The presence of air (oxygen) is often necessary for common inhibitors to function effectively.[6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: For long-term stability, this compound and its solutions should be stored at -20°C, protected from light, and in a dry environment.[5][7][8][9] It is highly recommended to store containers under an inert atmosphere, such as nitrogen or argon, and to use a desiccant to prevent moisture exposure.[2][3]

Q2: How should I handle this compound upon receiving it and during use?

A2: When you receive the product, and every time you take it out of storage, it is crucial to allow the container to warm to room temperature before opening.[2][3] This prevents atmospheric moisture from condensing inside the container, which can lead to hydrolysis. For frequent use, it is best practice to create smaller aliquots to minimize the number of times the main stock is exposed to ambient conditions.[2]

Q3: Does this compound contain a stabilizer?

A3: Commercial preparations of PEG derivatives with acrylate (B77674) functional groups often contain a stabilizer, such as MEHQ (hydroquinone monomethyl ether), at concentrations between 100-500 ppm to inhibit premature polymerization.[4] For some stabilizers to be effective, the presence of oxygen is required, so storing under air (as opposed to an inert gas) may be recommended by some suppliers for specific formulations.[6] Always check the product's safety data sheet (SDS).

Q4: What solvents are compatible with this compound?

A4: PEG derivatives are generally soluble in a range of organic solvents including DMSO, DMF, dichloromethane, and chloroform.[4] For aqueous applications, the hydrophilic PEG chain enhances solubility in water.[9][10]

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathways include:

  • Hydrolysis: The ester linkage in the methacrylate group is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.[11]

  • Photo-degradation: Exposure to light, particularly UV radiation, can lead to chain scission and the formation of cross-linked structures.[12]

  • Oxidation: The polyethylene (B3416737) glycol backbone can be susceptible to oxidation.[2]

Summary of Recommended Storage Conditions

ParameterRecommendationRationaleSource(s)
Temperature -20°C for long-term storage.Slows down chemical degradation and polymerization.[5][7][8][9]
Light Store in the dark or in an amber vial.Prevents photo-initiated degradation and polymerization.[1][2]
Atmosphere Under an inert gas (Nitrogen or Argon).Minimizes oxidation of the PEG chain.[2]
Moisture Tightly sealed container with a desiccant.Prevents hydrolysis of the ester group.[2][3]

Experimental Protocols

Protocol: Assessment of this compound Solution Stability by RP-HPLC

This protocol outlines a method to assess the stability of this compound solutions over time by monitoring the appearance of degradation products using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials:

  • This compound solution in a chosen solvent (e.g., acetonitrile/water mixture).
  • HPLC-grade acetonitrile.
  • HPLC-grade water.
  • Trifluoroacetic acid (TFA).
  • C18 RP-HPLC column.
  • HPLC system with UV detector.

2. Sample Preparation and Incubation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL).
  • Aliquot the stock solution into several vials to represent different storage conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure).
  • At specified time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), take a sample from each condition.
  • Dilute the sample to a suitable concentration for HPLC analysis (e.g., 1 mg/mL) with the mobile phase.

3. HPLC Method:

  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 210 nm.
  • Injection Volume: 20 µL.

4. Data Analysis:

  • At T=0, an initial chromatogram should show a major peak corresponding to the intact this compound.
  • Analyze the chromatograms from subsequent time points.
  • The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
  • Quantify the percentage of remaining intact compound by comparing the peak area of the main peak at each time point to the initial peak area at T=0.

Visualizations

degradation_pathway main_compound This compound hydrolysis_product m-PEG12-OH + Methacrylic Acid main_compound->hydrolysis_product Hydrolysis (Moisture, pH) photo_product Cross-linked or Fragmented Polymers main_compound->photo_product Photo-degradation (UV Light)

Caption: Potential degradation pathways for this compound.

experimental_workflow prep Prepare this compound Solution aliquot Aliquot for Different Storage Conditions (-20°C, 4°C, RT, etc.) prep->aliquot incubate Incubate and Sample at Time Points (T=0, 1 wk, 2 wks, 4 wks) aliquot->incubate analyze Analyze Samples by RP-HPLC incubate->analyze data Compare Chromatograms to Assess Degradation analyze->data

Caption: Experimental workflow for stability testing of solutions.

References

Technical Support Center: PROTAC Synthesis with m-PEG12-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the m-PEG12-2-methylacrylate linker.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my PROTAC synthesis yield low after the final conjugation step with this compound?

Low yields in the final conjugation step, typically a Michael addition of a thiol or amine from your protein of interest (POI) ligand or E3 ligase ligand to the methylacrylate moiety, can stem from several factors.[1]

  • Incomplete Reaction: The Michael addition may not have gone to completion.

    • Solution:

      • Optimize Reaction Conditions: Ensure you are using an appropriate base to facilitate the reaction. For thiol additions, a mild non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often sufficient. For amine additions, a slight excess of the amine itself can often drive the reaction.[2] Consider increasing the reaction time and/or temperature. Monitoring the reaction by LC-MS is crucial to determine the optimal reaction time.[1]

      • Check Reagent Quality: Ensure the purity of your starting materials, including the this compound linker and your ligand. Degradation of the linker or impurities in the ligand can inhibit the reaction.[3]

  • Side Reactions: The methylacrylate group can be susceptible to side reactions.

    • Solution:

      • Polymerization: Acrylates can polymerize, especially at elevated temperatures. It is advisable to perform the reaction at room temperature or slightly above and to use fresh linker.

      • Di-addition: If your reacting ligand has multiple nucleophilic sites, you may be getting di-addition products. Consider protecting other nucleophilic groups if possible. For primary amines, reaction with both N-H bonds can occur, leading to a diadduct.[4] Using a slight excess of the amine can sometimes favor the monoadduct.[4]

  • Steric Hindrance: The bulky nature of your POI or E3 ligase ligand may sterically hinder the approach to the methylacrylate.

    • Solution: While difficult to completely overcome, extending the linker length by a few PEG units could potentially alleviate steric hindrance.[1]

2. I'm observing multiple peaks on my LC-MS analysis of the crude reaction mixture. What are the likely impurities?

The presence of multiple peaks in your LC-MS chromatogram indicates a mixture of products and unreacted starting materials.

  • Unreacted Starting Materials: You will likely see peaks corresponding to your unreacted ligand and the this compound linker.

  • Desired Product: The main peak should correspond to your desired PROTAC.

  • Side Products:

    • Diadducts: As mentioned, if your nucleophile has multiple reactive sites, you may see a peak corresponding to the diadduct.[4]

    • Hydrolysis Product: The ester in the methylacrylate group could potentially be hydrolyzed, especially if the reaction is run under strongly basic conditions for an extended period.

    • Oxidized Species: If your ligand contains a thiol, oxidation to a disulfide is a common side reaction, which would result in a dimer of your ligand-linker conjugate.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.[3]

3. My PROTAC is difficult to purify. What are the best practices for purifying PROTACs with a PEG linker?

The high polarity imparted by the PEG linker can make purification challenging.[3]

  • Chromatography Selection:

    • Reverse-Phase HPLC (RP-HPLC): This is often the method of choice for purifying polar molecules like PEGylated PROTACs.[3] A gradient of water and acetonitrile (B52724) or methanol (B129727), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used.

    • Normal-Phase Chromatography: If you must use normal-phase chromatography, it can be challenging due to the high polarity of the PROTAC. Consider using a more polar stationary phase or adding a small amount of a polar solvent like methanol to your mobile phase.

  • Product Loss During Purification:

    • Adsorption to Silica (B1680970): The polar nature of the PROTAC can cause it to adhere strongly to silica gel, leading to poor recovery.[3] Using RP-HPLC can mitigate this.

    • Instability on Column: If your PROTAC is sensitive to the acidic conditions of a standard RP-HPLC run (e.g., contains acid-labile protecting groups), consider using a neutral pH buffer system.[1]

4. How do I confirm the identity and purity of my final PROTAC?

Thorough characterization is essential to confirm the successful synthesis of your PROTAC.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of your PROTAC.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will help to confirm the presence of key structural features of your POI ligand, E3 ligase ligand, and the PEG linker.

    • ¹³C NMR: Can provide further confirmation of the carbon skeleton.

  • Liquid Chromatography (LC): Analytical HPLC or UPLC can be used to assess the purity of your final product.

Quantitative Data Summary

The following table provides illustrative data on how linker composition can affect PROTAC performance. While not specific to this compound, it highlights the importance of the linker in PROTAC design.

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁶ cm/s)
PROTAC A Alkyl Chain>1000<200.25
PROTAC B PEG2500550.18
PROTAC C PEG4250700.11
PROTAC D PEG8100850.08

This data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[6]

Experimental Protocols

Protocol 1: General Procedure for Michael Addition of an Amine-containing Ligand to this compound

  • Dissolution: Dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in a suitable aprotic solvent such as DMF or DMSO.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by reverse-phase preparative HPLC.

Protocol 2: Characterization by LC-MS

  • Sample Preparation: Prepare a dilute solution of your purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Method:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

  • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode to detect your PROTAC.

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow with this compound cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Ligand_Preparation Prepare POI/E3 Ligand with Nucleophile Start->Ligand_Preparation Michael_Addition Michael Addition Reaction Ligand_Preparation->Michael_Addition Linker This compound Linker->Michael_Addition Crude_PROTAC Crude PROTAC Mixture Michael_Addition->Crude_PROTAC Purification Purification (RP-HPLC) Crude_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Pure PROTAC Characterization->Final_PROTAC

Caption: A generalized workflow for the synthesis of PROTACs using this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Logic for PROTAC Synthesis cluster_causes Potential Causes cluster_solutions Solutions Problem Low PROTAC Yield Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Side_Reactions Side Reactions Problem->Side_Reactions Purification_Issues Purification Issues Problem->Purification_Issues Optimize_Conditions Optimize Reaction Conditions (Base, Time, Temp) Incomplete_Reaction->Optimize_Conditions Check_Reagents Check Reagent Purity Incomplete_Reaction->Check_Reagents Inert_Atmosphere Use Inert Atmosphere Side_Reactions->Inert_Atmosphere Oxidation Protecting_Groups Use Protecting Groups Side_Reactions->Protecting_Groups Di-addition RP_HPLC Use RP-HPLC Purification_Issues->RP_HPLC High Polarity Neutral_pH Use Neutral pH Buffers Purification_Issues->Neutral_pH Product Instability

References

Technical Support Center: Optimizing m-PEG12-2-methylacrylate Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG12-2-methylacrylate conjugation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reaction for conjugating this compound to a target molecule?

The primary reaction mechanism is a Michael addition (or conjugate addition).[1][2][3] This reaction involves the addition of a nucleophile, such as the thiol group (-SH) from a cysteine residue or an amine group (-NH2) from a lysine (B10760008) residue, to the carbon-carbon double bond of the methylacrylate group on the this compound molecule.[1][2][3] This forms a stable covalent bond.

Q2: What are the key parameters to control for a successful conjugation reaction?

The success of the conjugation reaction is primarily influenced by pH, temperature, reaction time, and the molar ratio of reactants. The choice of solvent and the presence of a catalyst can also play a significant role.[1][4]

Q3: What is the optimal pH for the conjugation reaction?

The optimal pH depends on the nucleophile you are targeting on your molecule.

  • For thiol conjugations (e.g., to cysteine residues): A pH range of 8.0-9.0 is generally recommended.[1][2] At this pH, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating the reaction.

  • For amine conjugations (e.g., to lysine residues): A pH range of 7.0-9.0 is typically used.[1] While the Michael addition of amines to acrylates can be slow, a slightly basic pH helps to ensure the amine is deprotonated and thus more nucleophilic.[1]

Q4: Can a catalyst be used to improve the reaction rate?

Yes, catalysts can significantly improve the rate of the Michael addition reaction.

  • For thiol-acrylate reactions: Amine bases like triethylamine (B128534) (TEA) or phosphines like dimethylphenylphosphine (B1211355) (DMPP) and tris-(2-carboxyethyl)phosphine (TCEP) have been shown to be effective catalysts.[4][5][6] DMPP can lead to complete conversion in minutes under optimized conditions.[4] TCEP is a good option for reactions in aqueous media at a pH above 8.0.[4]

  • For amine-acrylate reactions: While often performed without a catalyst, the reaction can be slow. Microwave irradiation has been shown to accelerate the addition of amines to methyl acrylates.[7]

Troubleshooting Guide

Problem 1: Low Conjugation Efficiency or Incomplete Reaction

Possible CauseRecommended Solution
Suboptimal pH Verify the pH of your reaction buffer. For thiol conjugations, ensure the pH is between 8.0 and 9.0. For amine conjugations, a pH of 7.0-9.0 is a good starting point.[1][2]
Incorrect Molar Ratio Increase the molar excess of the this compound reagent. A 10- to 20-fold molar excess is a common starting point.
Slow Reaction Kinetics Increase the reaction time or temperature. Reactions can be run for several hours to overnight.[7] Consider using a catalyst like TEA or DMPP for thiol conjugations.[4][5]
Reagent Instability Ensure the this compound is not hydrolyzed. It is recommended to prepare solutions of the reagent immediately before use.[8]
Steric Hindrance The conjugation site on your target molecule may be sterically hindered. Consider re-engineering your protein to introduce a more accessible cysteine or lysine residue.

Problem 2: Non-Specific Conjugation or Multiple PEG Chains Attached

Possible CauseRecommended Solution
Reaction pH is too high For amine conjugations, a very high pH can lead to reactions with less nucleophilic amines. Try lowering the pH to the lower end of the recommended range (around 7.0-7.5).[1]
Multiple Reactive Sites Your target molecule may have multiple accessible thiols or amines. If site-specific conjugation is required, consider using site-directed mutagenesis to remove unwanted reactive sites or using protecting groups.
Prolonged Reaction Time Extended reaction times can sometimes lead to side reactions. Monitor the reaction progress using techniques like SDS-PAGE or mass spectrometry to determine the optimal reaction time.

Problem 3: Formation of Aggregates or Precipitate

Possible CauseRecommended Solution
Poor Solubility of Reactants Ensure both the target molecule and the this compound are fully dissolved in the reaction buffer. The addition of a small amount of a co-solvent like DMSO or DMF (up to 10% of the final volume) can help.[8]
Conjugate Instability The resulting PEGylated molecule may have different solubility properties. Optimize the purification buffers by adjusting salt concentration or adding non-ionic detergents.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

  • Buffer Preparation: Prepare a suitable reaction buffer. For thiol conjugation, a phosphate (B84403) or borate (B1201080) buffer at pH 8.0-8.5 is recommended. For amine conjugation, a phosphate-buffered saline (PBS) at pH 7.4-8.0 is a good starting point.[1] Avoid buffers containing primary amines like Tris.[8]

  • Protein Preparation: Dissolve your protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in an appropriate solvent (e.g., DMSO, DMF, or the reaction buffer).

  • Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. Gently mix and allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.

  • Reaction Quenching (Optional): To stop the reaction, a small molecule with a free thiol (e.g., L-cysteine or 2-mercaptoethanol) or amine can be added to react with the excess this compound.

  • Purification: Remove the unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

  • Analysis: Analyze the conjugate using SDS-PAGE to visualize the increase in molecular weight and use techniques like mass spectrometry or HPLC to determine the degree of PEGylation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Buffer Preparation conjugation Conjugation Reaction prep_buffer->conjugation prep_protein Protein Preparation prep_protein->conjugation prep_peg PEG Reagent Preparation prep_peg->conjugation quenching Quenching (Optional) conjugation->quenching purification Purification conjugation->purification quenching->purification analysis Characterization purification->analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_guide cluster_ph pH Optimization cluster_ratio Reactant Ratio cluster_kinetics Reaction Kinetics start Low Conjugation Efficiency? check_ph Verify Reaction pH (Thiol: 8.0-9.0, Amine: 7.0-9.0) start->check_ph Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph Incorrect check_ratio Review Molar Ratio of PEG to Protein check_ph->check_ratio Correct solution Improved Conjugation adjust_ph->solution increase_ratio Increase Molar Excess of PEG check_ratio->increase_ratio Too Low check_time_temp Evaluate Reaction Time and Temperature check_ratio->check_time_temp Sufficient increase_ratio->solution increase_time_temp Increase Time/Temperature or Add Catalyst check_time_temp->increase_time_temp Too Short/Low check_time_temp->solution Sufficient increase_time_temp->solution

Caption: Troubleshooting logic for low conjugation efficiency.

References

controlling the mechanical properties of m-PEG12-2-methylacrylate hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG12-2-methylacrylate hydrogels. The information is designed to address common challenges encountered during experimentation and to provide a deeper understanding of how to control the mechanical properties of these hydrogels for various applications, including drug delivery and tissue engineering.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a polyethylene (B3416737) glycol (PEG) derivative with a single methacrylate (B99206) group, a methyl ether end-cap, and a chain of 12 ethylene (B1197577) glycol repeat units. The methacrylate group allows it to participate in polymerization reactions to form hydrogels. These hydrogels are often used in biomedical applications due to their biocompatibility and tunable properties.[1][2]

Q2: How can I control the stiffness of my this compound hydrogel?

A2: The stiffness, or mechanical modulus, of your hydrogel can be controlled by several factors:

  • Monomer Concentration: Increasing the concentration of this compound will generally lead to a stiffer hydrogel.[3][4][5]

  • Crosslinker Concentration: The addition and concentration of a di-functional crosslinker, such as polyethylene glycol dimethacrylate (PEGDMA), is a primary way to control stiffness. Higher crosslinker concentrations result in a more densely crosslinked network and a higher modulus.

  • Initiator Concentration: The concentration of the photoinitiator can influence the crosslinking density and, consequently, the mechanical properties of the hydrogel.[6][7]

  • UV Exposure Time and Intensity: For photopolymerized hydrogels, the duration and intensity of UV light exposure can affect the extent of crosslinking and therefore the final stiffness.[8]

Q3: My hydrogel is swelling too much. How can I reduce the swelling ratio?

A3: Excessive swelling can be problematic for many applications. To reduce the swelling ratio of your hydrogel, you can:

  • Increase the Crosslink Density: A higher crosslink density, achieved by increasing the concentration of a crosslinking agent, will restrict the polymer chains' ability to expand and absorb water, thus reducing swelling.[3][9]

  • Increase the Monomer Concentration: A higher initial monomer concentration leads to a denser polymer network, which can also limit swelling.[3][10]

  • Decrease the Molecular Weight of the PEG Precursor: While you are using a specific oligomer, in general, shorter PEG chains lead to a smaller mesh size and lower swelling ratios.[3]

Q4: Can I incorporate bioactive molecules into my hydrogel?

A4: Yes, this compound hydrogels can be functionalized with bioactive molecules. This can be achieved by co-polymerizing the this compound with monomers that have been pre-conjugated with peptides (like RGD for cell adhesion) or other signaling molecules.[1][11] However, it's important to consider that the immobilization efficiencies of (meth)acrylate-based pendent peptides are generally around 60%.[1]

Troubleshooting Guide

Problem Possible Causes Solutions
Hydrogel does not form or is too soft 1. Incomplete polymerization. 2. Insufficient initiator concentration. 3. Low monomer or crosslinker concentration. 4. Oxygen inhibition of polymerization. 5. Inadequate UV light exposure (time or intensity).1. Ensure all components are properly mixed. 2. Increase the photoinitiator concentration.[6] 3. Increase the concentration of this compound and/or the crosslinker.[3][4] 4. Degas the precursor solution before polymerization. 5. Increase UV exposure time or use a higher intensity lamp.[8]
Hydrogel is brittle and fractures easily 1. High crosslink density. 2. Low molecular weight of the PEG precursor.1. Decrease the concentration of the crosslinking agent. 2. While the PEG length is fixed in this compound, this is a general principle to consider in hydrogel design.[3]
Inconsistent mechanical properties between batches 1. Variations in pipetting or weighing of components. 2. Inconsistent UV light exposure. 3. Temperature fluctuations during polymerization. 4. Incomplete dissolution of components.1. Use calibrated pipettes and balances. Prepare a master mix of the precursor solution for multiple samples. 2. Ensure a consistent distance from the UV source and uniform illumination. 3. Control the temperature during polymerization. 4. Ensure all solid components are fully dissolved before initiating polymerization.
Poor cell viability after encapsulation 1. Toxicity of the photoinitiator. 2. High UV light intensity or long exposure time. 3. High concentration of unreacted monomers or crosslinkers.1. Use a cytocompatible photoinitiator (e.g., Irgacure 2959) at the lowest effective concentration.[12] 2. Optimize UV exposure to the minimum required for complete gelation. 3. Wash the hydrogels extensively after polymerization to remove unreacted components.

Data Presentation: Controlling Mechanical Properties

The following tables summarize the general trends observed when modulating the formulation of PEG-methacrylate based hydrogels. These are guiding principles that apply to this compound hydrogels.

Table 1: Effect of Formulation Parameters on Hydrogel Mechanical Properties

ParameterEffect on Compressive ModulusEffect on Swelling RatioEffect on Mesh Size
Increasing Monomer Concentration Increase[3][4]Decrease[3]Decrease[3]
Increasing Crosslinker Concentration Increase[13]Decrease[3]Decrease[3]
Increasing PEG Molecular Weight Decrease[3]Increase[3]Increase[3]
Increasing Initiator Concentration May increase to a point, then potentially decrease[6]Can be complex, may increase or decrease depending on the system[6]Generally decreases with higher initiator efficiency

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogels

This protocol describes a general method for preparing hydrogels via photopolymerization.

Materials:

  • This compound

  • Crosslinker (e.g., Poly(ethylene glycol) dimethacrylate (PEGDMA))

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS) or deionized water

  • UV lamp (365 nm)

Procedure:

  • Prepare Precursor Solution:

    • Dissolve the desired concentration of this compound and PEGDMA in PBS.

    • Add the photoinitiator (e.g., 0.05-0.5% w/v) to the solution.

    • Vortex or sonicate until all components are fully dissolved.

  • Polymerization:

    • Pipette the precursor solution into a mold of the desired shape (e.g., between two glass slides with a spacer).

    • Expose the solution to UV light (365 nm) for a specified time (e.g., 5-15 minutes). The exact time will depend on the initiator concentration and light intensity.

  • Post-Polymerization:

    • Carefully remove the hydrogel from the mold.

    • Wash the hydrogel extensively in PBS or deionized water for at least 24 hours to remove any unreacted components and allow it to reach equilibrium swelling.

Protocol 2: Mechanical Testing - Unconfined Compression

This protocol outlines a standard method for measuring the compressive modulus of a hydrogel.

Equipment:

  • Mechanical testing system with a compression platen

  • Calipers

Procedure:

  • Sample Preparation:

    • Prepare cylindrical hydrogel samples with a known diameter and height.

    • Ensure the samples are fully equilibrated in PBS before testing.

  • Measurement:

    • Measure the diameter and height of the swollen hydrogel disc.

    • Place the hydrogel on the lower platen of the mechanical tester.

    • Apply a pre-load to ensure contact between the platen and the hydrogel.

    • Compress the hydrogel at a constant strain rate (e.g., 10% per minute) to a defined strain (e.g., 10-20%).

  • Data Analysis:

    • Record the resulting stress-strain curve.

    • The compressive modulus is typically calculated as the slope of the linear region of the stress-strain curve.

Visualizations

experimental_workflow cluster_prep Precursor Solution Preparation cluster_poly Polymerization cluster_post Post-Polymerization & Analysis start Start dissolve Dissolve m-PEG12-MA & Crosslinker in PBS start->dissolve add_pi Add Photoinitiator dissolve->add_pi mix Vortex/Sonicate to Dissolve Completely add_pi->mix mold Pipette into Mold mix->mold Precursor Solution uv Expose to UV Light (e.g., 365 nm) mold->uv remove Remove Hydrogel from Mold uv->remove Crosslinked Hydrogel wash Wash in PBS (24h) remove->wash test Mechanical Testing wash->test end End test->end

Caption: Experimental workflow for this compound hydrogel synthesis and testing.

parameter_effects cluster_inputs Controllable Parameters cluster_properties Resulting Mechanical Properties monomer_conc Monomer Concentration stiffness Stiffness (Modulus) monomer_conc->stiffness + swelling Swelling Ratio monomer_conc->swelling - mesh_size Mesh Size monomer_conc->mesh_size - crosslinker_conc Crosslinker Concentration crosslinker_conc->stiffness + crosslinker_conc->swelling - crosslinker_conc->mesh_size - initiator_conc Initiator Concentration initiator_conc->stiffness +/- stiffness->swelling - swelling->mesh_size +

Caption: Relationship between formulation parameters and hydrogel mechanical properties.

References

issues with m-PEG12-2-methylacrylate solubility and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG12-2-methylacrylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

A1: this compound is a hydrophilic PEG linker containing a methacrylate (B99206) group. The PEG portion consists of 12 ethylene (B1197577) glycol units. Generally, it is soluble in a variety of aqueous and organic solvents due to its amphiphilic nature. Common solvents include water, dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607).[1][2]

Q2: I am having difficulty dissolving this compound. What are the common causes?

A2: Difficulty in dissolving this compound can arise from several factors:

  • Low Temperature: Dissolution may be slow at room temperature.

  • Inappropriate Solvent: While generally soluble in many solvents, the specific batch or purity of the solvent can affect dissolution.

  • High Concentration: Attempting to dissolve a large amount of the compound in a small volume of solvent can lead to saturation.

  • Compound Quality: The purity and storage conditions of the this compound can impact its solubility. Ensure it has been stored in a dry, dark place at the recommended temperature (-20°C for long-term storage) to prevent degradation or oligomerization.[3]

Q3: Can I heat the solution to aid dissolution?

A3: Yes, gentle heating can significantly aid in the dissolution of PEG-ylated compounds.[4] It is recommended to warm the solution gently (e.g., in a 30-40°C water bath) while stirring. Avoid excessive heat, as it could potentially lead to the polymerization of the methacrylate group, especially in the presence of initiators.

Q4: What is the recommended storage condition for this compound?

A4: For long-term storage, it is recommended to store this compound in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.[3]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the dissolution of this compound.

Issue Potential Cause Recommended Solution
Slow or Incomplete Dissolution The dissolution kinetics at room temperature may be slow.Gently warm the solution to 30-40°C while stirring. Use of an ultrasonic bath can also help to break up aggregates and accelerate dissolution.
Compound Appears as an Oil or Gummy Solid in Solution The solvent may not be optimal, or the concentration may be too high.Try a different solvent from the recommended list. Alternatively, add a small amount of a co-solvent. For example, if dissolving in an aqueous buffer is difficult, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous solution.
Solution is Cloudy or Hazy The compound may not be fully dissolved or may be forming micelles or aggregates. This can also be indicative of reaching the cloud point temperature in aqueous solutions.Ensure the solution is well-mixed. If warming the solution does not resolve the cloudiness, the concentration may be too high. Dilute the solution and observe if it becomes clear. For aqueous solutions, the cloud point is influenced by factors like pH and the presence of salts.[5]
Precipitation Occurs Over Time The solution may be supersaturated, or the compound may be degrading.If the solution was prepared at an elevated temperature, allow it to cool to room temperature slowly with continuous stirring. If precipitation still occurs, the concentration is likely too high for that specific solvent at that temperature. Prepare a more dilute solution. Ensure the solvent is of high purity and free of contaminants that could initiate polymerization.

Solubility Data

The following table summarizes the known solubility of this compound and related m-PEG12 compounds in various solvents. Please note that quantitative data for this compound is limited, and solubility can be batch-dependent.

Solvent Solubility of this compound Solubility of Related m-PEG12 Compounds Notes
Water Solublem-PEG12-acid is soluble.[2]Solubility can be affected by pH and salt concentration.[5]
DMSO Solublem-PEG12-NHS ester and m-PEG12-acid are soluble.[1][2] For a related compound, m-PEG12-Thiol, solubility is ≥ 2.5 mg/mL in a co-solvent mixture containing 10% DMSO.[6]A good solvent for preparing concentrated stock solutions.
DMF Solublem-PEG12-NHS ester and m-PEG12-acid are soluble.[1][2]Another suitable solvent for stock solutions.
DCM Solublem-PEG12-NHS ester and m-PEG12-acid are soluble.[1][2]A common solvent for organic reactions involving this compound.
Chloroform SolublePoly(ethylene glycol) methyl ether methacrylate is generally soluble.Exercise caution due to the potential for chloroform to contain acidic impurities that could affect the stability of the methacrylate group.
Methanol/Ethanol SolublePoly(ethylene glycol) methyl ether methacrylate is generally soluble.[7]Useful for reactions and purification.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol describes the preparation of a 100 mg/mL stock solution in DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical tube or vial

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in the sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Cap the tube securely and vortex thoroughly until the compound is completely dissolved.

  • If dissolution is slow, gently warm the tube in a 30-40°C water bath for short periods, vortexing in between, until a clear solution is obtained.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Dissolve this compound in chosen solvent check_dissolution Is the solution clear? start->check_dissolution successful_dissolution Dissolution Successful check_dissolution->successful_dissolution Yes troubleshoot Troubleshooting Required check_dissolution->troubleshoot No gentle_heat Apply gentle heat (30-40°C) and/or sonicate troubleshoot->gentle_heat check_again Is the solution clear now? gentle_heat->check_again check_again->successful_dissolution Yes change_solvent Try an alternative solvent (e.g., DMSO, DMF, DCM) check_again->change_solvent No change_solvent->check_dissolution prepare_stock Prepare a concentrated stock in a good solvent (e.g., DMSO) and add to the final solvent change_solvent->prepare_stock If still problematic prepare_stock->check_dissolution consult_specialist Consult Technical Support prepare_stock->consult_specialist If issue persists

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Improving the Efficiency of m-PEG12-2-methylacrylate Surface Grafting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG12-2-methylacrylate surface grafting. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency and reproducibility of your surface modification experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the surface grafting of this compound in a question-and-answer format.

Q1: I am observing very low grafting density on my substrate. What are the potential causes and how can I improve it?

A1: Low grafting density is a frequent challenge and can stem from several factors. Here are the primary causes and corresponding solutions:

  • Inactive Surface: The substrate surface may not have a sufficient density of active sites for the grafting reaction to occur.

    • Solution: Ensure your surface activation protocol is robust. For instance, if you are using a "grafting-to" approach on an amine-functionalized surface, verify the efficiency of the amination step. For "grafting-from" methods, ensure the initiator is densely and uniformly immobilized.

  • Suboptimal Reaction Conditions: The concentration of this compound, initiator, or catalyst may not be optimal.

    • Solution: Systematically vary the concentration of your reagents. Increasing the concentration of this compound can lead to a higher grafting density. For radical polymerization, the initiator concentration is critical; too low may result in an incomplete reaction, while too high can lead to polymer formation in the solution rather than on the surface.

  • Poor Solvent Choice: The solvent may not be suitable for the reaction, affecting the solubility and reactivity of the PEG monomer.

    • Solution: Use a good solvent for both the this compound and the growing polymer chain. For "grafting-to" methods, employing a solvent that induces a "cloud point" can increase grafting density by forcing the PEG chains onto the surface. The addition of salts like K₂SO₄ to an aqueous solution can facilitate this.

  • Steric Hindrance: The relatively short PEG chain of this compound might experience steric hindrance, preventing dense packing on the surface.

    • Solution: While challenging to overcome completely, optimizing other parameters like reaction time and temperature can help maximize the available grafting sites.

Q2: My grafted surfaces show inconsistent results from batch to batch. How can I improve reproducibility?

A2: Inconsistent results often point to variability in experimental conditions. To enhance reproducibility:

  • Strict Protocol Adherence: Ensure all experimental parameters, including reaction time, temperature, reagent concentrations, and purification steps, are kept consistent.

  • Inert Atmosphere: Oxygen can inhibit radical polymerization. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for reproducibility.

  • Reagent Quality: Use fresh, high-purity reagents. This compound and initiators can degrade over time.

  • Surface Preparation: The cleanliness and activation of the substrate are paramount. Any variation in the surface preparation will lead to inconsistent grafting.

Q3: I am observing polymer aggregation in my reaction solution. What is causing this and how can I prevent it?

A3: Polymer aggregation in the solution indicates that polymerization is occurring in the bulk solution rather than on the substrate surface.

  • Excess Initiator/Catalyst: High concentrations of initiator or catalyst in the solution can lead to homopolymerization.

    • Solution: Reduce the concentration of the initiator or catalyst in the solution. For surface-initiated polymerization, ensure the initiator is covalently bound to the surface and that any unbound initiator is thoroughly washed away before adding the monomer.

  • High Monomer Concentration: Very high concentrations of this compound can also favor solution polymerization.

    • Solution: Optimize the monomer concentration to a level that favors surface grafting without promoting excessive polymerization in the solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of polymerization for grafting this compound?

A1: Both "grafting-to" and "grafting-from" approaches can be effective.

  • "Grafting-to" involves reacting the end-group of the this compound with a functionalized surface. This method is simpler but can be limited by steric hindrance, potentially leading to lower grafting densities.

  • "Grafting-from" involves immobilizing an initiator on the surface and then growing the polymer chains directly from the surface. This method can achieve higher grafting densities and is often preferred for creating dense polymer brushes. Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer excellent control over the polymer chain growth.

Q2: What are the key parameters to control for optimizing the grafting efficiency?

A2: The key parameters to control are:

  • Monomer Concentration: The concentration of this compound.

  • Initiator/Catalyst Concentration: The amount of initiator or catalyst used.

  • Reaction Temperature: Temperature affects the rate of polymerization and the final grafting density.

  • Reaction Time: The duration of the reaction will influence the length of the polymer chains (in "grafting-from") and the overall surface coverage.

  • Solvent: The choice of solvent can significantly impact the reaction kinetics and grafting density.

Q3: How can I characterize the grafted surface to confirm successful modification?

A3: Several surface analysis techniques can be used to confirm the successful grafting of this compound:

  • Contact Angle Measurement: A successful grafting of the hydrophilic PEG chains should result in a decrease in the water contact angle.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of the characteristic C-O ether bonds of the PEG chain on the surface.

  • Atomic Force Microscopy (AFM): AFM can be used to observe changes in surface topography and roughness after grafting.

  • Fourier-Transform Infrared Spectroscopy (FTIR): ATR-FTIR can detect the vibrational bands corresponding to the PEG and methacrylate (B99206) groups.

Data Presentation

The following tables summarize the expected impact of key experimental parameters on the efficiency of this compound surface grafting.

Table 1: Effect of Reaction Parameters on Grafting Density ("Grafting-From" Method)

ParameterLow ValueMedium ValueHigh ValueExpected Trend
Monomer Conc. (mol/L) 0.10.51.0Increasing grafting density with concentration
Initiator Conc. (mol/L) 0.010.050.1Optimal density at medium concentration
Temperature (°C) 256090Bell-shaped curve, with an optimal temperature
Reaction Time (h) 1624Increasing density, may plateau at longer times

Table 2: Characterization Results for Varying Grafting Densities

Grafting DensityWater Contact Angle (°)C-O Peak Intensity (XPS)Surface Roughness (AFM, nm)
Low 60 ± 5Low1.5 ± 0.3
Medium 45 ± 4Medium2.8 ± 0.5
High 30 ± 3High4.2 ± 0.6

Experimental Protocols

Protocol 1: Surface-Initiated ATRP ("Grafting-From") of this compound

This protocol describes a general procedure for grafting this compound from a silicon substrate functionalized with an ATRP initiator.

  • Substrate Preparation:

    • Clean silicon wafers by sonication in acetone (B3395972) and isopropanol (B130326) for 15 minutes each.

    • Dry the wafers under a stream of nitrogen.

    • Treat the wafers with an oxygen plasma to generate hydroxyl groups on the surface.

    • Immediately immerse the wafers in a solution of (3-aminopropyl)triethoxysilane (APTES) in dry toluene (B28343) for 2 hours to create an amine-terminated surface.

    • Rinse with toluene and cure at 110°C for 30 minutes.

    • React the amine-functionalized surface with α-bromoisobutyryl bromide in the presence of triethylamine (B128534) in dry dichloromethane (B109758) to immobilize the ATRP initiator.

    • Rinse with dichloromethane and dry under nitrogen.

  • Grafting Reaction:

    • In a Schlenk flask, dissolve this compound and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) in a degassed solvent (e.g., anisole).

    • Place the initiator-modified substrate in the flask.

    • Add the catalyst (e.g., Cu(I)Br) to the flask.

    • Ensure the system is under an inert atmosphere (argon or nitrogen).

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 60°C) and stir for the desired reaction time.

  • Post-Grafting Purification:

    • Remove the substrate from the reaction solution.

    • Rinse thoroughly with a good solvent for the polymer (e.g., tetrahydrofuran) to remove any non-grafted polymer.

    • Sonicate briefly in the same solvent to ensure complete removal of physisorbed polymer.

    • Dry the substrate under a stream of nitrogen.

Protocol 2: Characterization of Grafted Surfaces
  • Water Contact Angle Measurement:

    • Use a goniometer to measure the static water contact angle at multiple points on the surface.

    • Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface and record the angle.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Acquire survey and high-resolution spectra of the C1s and O1s regions.

    • The presence and intensity of the C-O ether peak at approximately 286.5 eV in the C1s spectrum will indicate the presence of the PEG chains.

  • Atomic Force Microscopy (AFM):

    • Image the surface in tapping mode to assess the topography and roughness.

    • Compare the images and roughness values of the unmodified and grafted substrates.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_grafting Grafting Reaction cluster_post Post-Grafting Cleaning Substrate Cleaning Activation Surface Activation Cleaning->Activation Initiator Initiator Immobilization Activation->Initiator Monomer Add this compound Initiator->Monomer Reaction Polymerization Monomer->Reaction Catalyst Add Catalyst/Ligand Catalyst->Reaction Rinsing Rinsing Reaction->Rinsing Drying Drying Rinsing->Drying Characterization Characterization Drying->Characterization

Caption: Experimental workflow for surface grafting of this compound.

troubleshooting_guide Start Low Grafting Density? Cause1 Inactive Surface Start->Cause1 Cause2 Suboptimal Conditions Start->Cause2 Cause3 Poor Solvent Start->Cause3 Solution1 Improve Surface Activation Cause1->Solution1 Solution2 Optimize Reagent Concentrations Cause2->Solution2 Solution3 Change Solvent / Use Additives Cause3->Solution3

Caption: Troubleshooting decision tree for low grafting density.

degradation of m-PEG12-2-methylacrylate-based materials and how to control it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use and control of degradation of m-PEG12-2-methylacrylate-based materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism of this compound-based materials?

A1: The primary degradation mechanism for this compound-based materials is the hydrolysis of the methacrylate (B99206) ester bond. This reaction is catalyzed by both acid and base, but is significantly accelerated under basic (alkaline) conditions.[1][2] The hydrolysis results in the cleavage of the molecule into its constituent parts: a methoxy-PEG12-alcohol and methacrylic acid. In the context of a polymer, this cleavage leads to a reduction in crosslink density, causing swelling, loss of mechanical integrity, and eventual dissolution of the material.[3]

Q2: What are the main factors that influence the degradation rate?

A2: The degradation rate of this compound-based materials is primarily influenced by:

  • pH: The hydrolysis of the methacrylate ester is significantly faster in alkaline (high pH) conditions compared to neutral or acidic (low pH) conditions.[1][3]

  • Temperature: An increase in temperature accelerates the rate of hydrolysis.[3]

  • Crosslink Density: In a polymerized material, a higher crosslink density can slow down the degradation process by hindering the diffusion of water into the polymer matrix.

  • Molecular Weight: The molecular weight of the PEG chain can influence the hydrophilicity of the material, which in turn can affect water uptake and the rate of hydrolysis.[3]

Q3: How can I control the degradation of my this compound-based material?

A3: The degradation can be controlled by manipulating the factors mentioned above:

  • pH Control: Maintaining a neutral or slightly acidic pH will slow down the hydrolytic degradation. The use of buffers is crucial for in vitro experiments.

  • Temperature Control: Storing materials at lower temperatures (e.g., 4°C or -20°C) will significantly reduce the degradation rate.[4]

  • Polymer Formulation: For hydrogels and other polymeric materials, adjusting the concentration of the this compound monomer and any crosslinkers will alter the crosslink density and thus the degradation profile.

  • Chemical Modification: For applications requiring very slow degradation, consider using m-PEG-acrylamide analogues, as the amide bond is significantly more stable to hydrolysis than the ester bond.[3]

Q4: What are the expected degradation products?

A4: The expected degradation products from the hydrolysis of this compound are methoxy-PEG12-alcohol and methacrylic acid. For polymerized materials, the degradation will release these small molecules as well as larger PEG-containing polymer fragments.

Troubleshooting Guides

Issue 1: Premature Degradation of the Material

Symptoms:

  • Loss of mechanical integrity (e.g., hydrogel falling apart) sooner than expected.

  • Unexpectedly rapid release of encapsulated molecules.

  • Changes in the physical appearance of the material (e.g., becoming cloudy or dissolving).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect pH of the buffer or medium. Verify the pH of your solution. Ester hydrolysis is much faster at alkaline pH. Ensure your buffer has sufficient capacity to maintain the desired pH.
Elevated storage or experimental temperature. Store the material and conduct experiments at the recommended temperature. If possible, lower the temperature to slow down degradation.
Microbial contamination. Some microbes can produce enzymes (esterases) that can accelerate degradation. Ensure sterile handling and consider adding a bacteriostatic agent if appropriate for your application.
Lower than expected crosslink density. Review your polymerization protocol. Incomplete polymerization can lead to a lower crosslink density and faster degradation. Ensure proper initiator concentration and UV exposure (for photopolymerization).
Issue 2: Material Fails to Degrade as Expected

Symptoms:

  • The material persists for much longer than the intended timeframe.

  • Sustained release profile is significantly slower than anticipated.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
pH of the medium is too low (acidic). While stable at neutral pH, very low pH can also slow down hydrolysis compared to alkaline conditions. Check and adjust the pH of your medium.
Higher than expected crosslink density. Overly dense polymer networks can significantly hinder water penetration, slowing down hydrolysis. Consider reducing the monomer or crosslinker concentration in your formulation.
Incorrect storage conditions leading to premature reactions. If the material was exposed to conditions that caused some degree of crosslinking before the intended use, its degradation profile might be altered.
Issue 3: Premature Polymerization of this compound Monomer

Symptoms:

  • The monomer solution becomes viscous or solidifies during storage.

  • Inconsistent results in polymerization experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Depletion of inhibitor. Methacrylate monomers are typically supplied with an inhibitor (like MEHQ) to prevent spontaneous polymerization. Ensure proper storage in a dark, cool place. Avoid storing under an inert atmosphere as some inhibitors require oxygen to be effective.
Exposure to light or heat. UV light and heat can initiate radical polymerization. Store the monomer in an amber vial or protected from light, and at the recommended temperature.
Contamination. Contamination with radical initiators (e.g., peroxides) or other reactive species can trigger polymerization. Use clean labware and handle the monomer carefully.

Quantitative Data Summary

The following table summarizes the key factors influencing the degradation of PEG-methacrylate based materials. Please note that the specific rate constants for this compound may vary and should be determined experimentally.

FactorEffect on Degradation RateGeneral Observations
pH Increases significantly with increasing pH (alkaline conditions).Hydrolysis is much faster at pH > 8.[1][3]
Temperature Increases with increasing temperature.The Arrhenius equation can be used to model the temperature dependence.
Crosslink Density Decreases with increasing crosslink density.A denser network restricts water diffusion.
PEG Molecular Weight Can influence hydrophilicity and swelling, thereby affecting degradation.Higher molecular weight PEGs can lead to more swelling and potentially faster degradation.[3]

Experimental Protocols

Protocol 1: Accelerated Degradation Study

This protocol allows for a relatively rapid assessment of the degradation profile of your this compound-based material.

Materials:

  • Your this compound-based material (e.g., hydrogel discs of a defined size).

  • Phosphate-buffered saline (PBS) at pH 7.4.

  • 0.1 M Sodium hydroxide (B78521) (NaOH) solution (for accelerated degradation).

  • Incubator or water bath at 37°C and 50°C.

  • Lyophilizer.

  • Analytical balance.

Procedure:

  • Prepare multiple identical samples of your material.

  • Measure the initial dry weight of a subset of samples after lyophilization.

  • Place the remaining samples in separate vials containing either PBS (pH 7.4) or 0.1 M NaOH.

  • Incubate the vials at 37°C and 50°C.

  • At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove a set of samples from each condition.

  • Gently blot the samples to remove excess surface water and measure the wet weight.

  • Lyophilize the samples to a constant weight and record the final dry weight.

  • Calculate the percentage of mass loss at each time point.

  • Plot the percentage of mass loss versus time for each condition to determine the degradation profile.

Protocol 2: Analysis of Degradation Products by HPLC

This protocol can be used to quantify the release of degradation products into the surrounding medium.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile phase: Acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

  • Standards of this compound and methacrylic acid.

Procedure:

  • Incubate your material in a known volume of buffer as described in Protocol 1.

  • At each time point, collect an aliquot of the incubation medium.

  • Prepare a calibration curve using known concentrations of methacrylic acid.

  • Analyze the collected aliquots and the standards by HPLC. A gradient of increasing acetonitrile is typically used to elute the compounds.

  • Monitor the absorbance at a wavelength where methacrylic acid absorbs (e.g., ~210 nm).

  • Quantify the concentration of methacrylic acid in your samples by comparing the peak areas to the calibration curve. This will give you an indication of the extent of degradation.

Protocol 3: Monitoring Degradation by ¹H NMR Spectroscopy

This protocol is useful for observing the chemical changes during degradation.

Instrumentation and Reagents:

  • Nuclear Magnetic Resonance (NMR) spectrometer.

  • Deuterated solvent (e.g., D₂O).

  • Your this compound-based material.

Procedure:

  • Incubate your material in a deuterated buffer.

  • At various time points, take an aliquot of the incubation medium.

  • Acquire a ¹H NMR spectrum of the aliquot.

  • Monitor the disappearance of the vinyl proton signals from the methacrylate group (~5.5-6.1 ppm) and the appearance of signals corresponding to the degradation products.

  • By integrating the relevant peaks, you can quantify the extent of the reaction over time.

Visualizations

degradation_pathway material This compound Material hydrolysis Hydrolysis (Ester Cleavage) material->hydrolysis H₂O, H⁺/OH⁻ peg_alcohol Methoxy-PEG12-Alcohol hydrolysis->peg_alcohol methacrylic_acid Methacrylic Acid hydrolysis->methacrylic_acid

Caption: Hydrolytic degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Degradation Conditions cluster_analysis Analysis prep Prepare Material Samples condition1 pH 7.4, 37°C prep->condition1 condition2 pH > 8, 37°C (Accelerated) prep->condition2 condition3 pH 7.4, 50°C (Accelerated) prep->condition3 mass_loss Mass Loss condition1->mass_loss hplc HPLC condition1->hplc nmr NMR condition1->nmr condition2->mass_loss condition2->hplc condition2->nmr condition3->mass_loss condition3->hplc condition3->nmr

Caption: General experimental workflow for degradation studies.

troubleshooting_logic start Unexpected Degradation? premature Premature Degradation start->premature slow Slow/No Degradation start->slow check_ph_temp Check pH and Temperature premature->check_ph_temp check_crosslinking Check Crosslinking Density premature->check_crosslinking slow->check_ph_temp slow->check_crosslinking ph_high pH too high? check_ph_temp->ph_high temp_high Temp too high? check_ph_temp->temp_high ph_low pH too low? check_ph_temp->ph_low crosslinking_low Crosslinking too low? check_crosslinking->crosslinking_low crosslinking_high Crosslinking too high? check_crosslinking->crosslinking_high

Caption: Troubleshooting logic for unexpected degradation behavior.

References

Technical Support Center: m-PEG12-2-methylacrylate Polymerization Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaling up of m-PEG12-2-methylacrylate polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the polymerization of this compound?

A1: Scaling up the polymerization of this compound from laboratory to pilot or production scale introduces several challenges. The primary concerns are managing the heat generated during the exothermic polymerization, ensuring adequate mixing as the viscosity of the reaction mixture increases, and maintaining consistent polymer quality (e.g., molecular weight, polydispersity, and purity).[1] Inadequate heat removal can lead to uncontrolled reactions and a broad molecular weight distribution.[2]

Q2: How does the purity of the this compound monomer affect the polymerization process at scale?

A2: Monomer purity is critical for a successful and reproducible polymerization. Impurities can act as inhibitors or retarders, leading to incomplete conversion or slow reaction rates.[3] They can also initiate side reactions that result in undesirable byproducts, affecting the final polymer's properties and biocompatibility.[3] For instance, traces of byproducts from monomer synthesis could interrupt the polymerization reaction and reduce the quality of the resulting polymer.[3] Therefore, it is crucial to purify the monomer before use, for example, by passing it through a column of basic alumina (B75360) to remove inhibitors.

Q3: What type of polymerization technique is most suitable for scaling up this compound polymerization?

A3: The choice of polymerization technique depends on the desired properties of the final polymer and the scale of the reaction. Solution polymerization is often preferred for better temperature control and reduced viscosity compared to bulk polymerization.[4] Emulsion or suspension polymerization techniques can also be employed, particularly when producing polymer particles.[5] Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over molecular weight and architecture, which is crucial for many biomedical applications.[6][7]

Q4: How can I control the molecular weight and polydispersity of the polymer during scale-up?

A4: Controlling molecular weight and polydispersity (Đ) is crucial for the performance of the final product. In free-radical polymerization, this can be managed by adjusting the monomer to initiator ratio, the reaction temperature, and the addition of chain transfer agents.[1] For more precise control, controlled radical polymerization techniques like ATRP are recommended.[6] These methods allow for the synthesis of polymers with a narrow molecular weight distribution (low Đ).[8][9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound polymerization.

Problem Potential Cause(s) Recommended Solution(s)
Poor/Inconsistent Initiation 1. Impurities in the monomer or solvent.[3]2. Inefficient initiator or incorrect initiator concentration.3. Oxygen inhibition.1. Purify the monomer and solvent before use. Passing the monomer through an alumina column can remove inhibitors.2. Select an initiator with a suitable half-life at the reaction temperature. Ensure accurate calculation and addition of the initiator.3. Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen).[8]
High Polydispersity (Đ > 1.5) 1. Poor temperature control leading to varying initiation and propagation rates.2. High viscosity limiting chain termination by coupling.3. Chain transfer reactions to solvent or impurities.1. Improve heat dissipation by using a jacketed reactor, internal cooling coils, or by conducting the polymerization in solution to lower the viscosity.2. Reduce the monomer concentration or perform a semi-batch process where the monomer is fed gradually.3. Use a high-purity solvent and monomer. Consider using a chain transfer agent for better control in free-radical polymerization. For highly controlled systems, switch to a controlled radical polymerization technique like ATRP or RAFT.[6][7]
Gelation or Uncontrolled Polymerization 1. Excessive heat generation (Trommsdorff effect).[4]2. High monomer concentration leading to a rapid increase in viscosity and reduced termination rate.3. Presence of cross-linking impurities.1. Implement efficient cooling and monitoring of the internal reaction temperature. Use a solvent to dissipate heat.2. Lower the initial monomer concentration. A semi-batch or continuous stirred-tank reactor (CSTR) setup can help manage the reaction rate.3. Ensure the monomer is free from difunctional impurities.
Low Monomer Conversion 1. Presence of inhibitors in the reaction mixture.2. Insufficient initiator concentration or initiator decomposition.3. Reaction temperature is too low.1. Purify all reagents before use.2. Recalculate and add the appropriate amount of initiator. Consider a second addition of initiator if the reaction stalls.3. Increase the reaction temperature to ensure an adequate rate of initiator decomposition and propagation.
Inconsistent Batch-to-Batch Reproducibility 1. Variations in raw material quality.2. Inconsistent reaction conditions (temperature, stirring speed).3. Inaccurate dosing of reagents.1. Establish strict quality control specifications for all incoming materials.2. Implement robust process control with automated monitoring and control of key reaction parameters.3. Use calibrated and automated dosing systems for critical reagents.

Experimental Protocols

General Protocol for Solution Polymerization of this compound

This protocol provides a general guideline. Specific parameters should be optimized for the desired polymer characteristics and reactor setup.

  • Monomer Purification: Purify this compound by passing it through a column filled with basic alumina to remove the inhibitor.

  • Reactor Setup: A jacketed glass or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen/argon inlet is recommended.

  • Reagent Preparation:

    • Dissolve the purified this compound in a suitable solvent (e.g., toluene, 1,4-dioxane, or anisole) to achieve the desired monomer concentration (e.g., 20-50 wt%).

    • Prepare a separate solution of the initiator (e.g., Azobisisobutyronitrile - AIBN) in the same solvent. The monomer-to-initiator ratio will determine the target molecular weight.

  • Degassing: Purge the reactor containing the monomer solution with dry nitrogen or argon for at least 30-60 minutes to remove dissolved oxygen.

  • Polymerization:

    • Heat the monomer solution to the desired reaction temperature (e.g., 60-80 °C for AIBN).

    • Once the temperature is stable, add the initiator solution to the reactor.

    • Maintain constant stirring and temperature throughout the polymerization. Monitor the reaction progress by taking samples periodically for analysis (e.g., by NMR or GPC).

  • Termination and Purification:

    • After the desired conversion is reached, cool the reactor to room temperature.

    • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold hexane (B92381) or diethyl ether).

    • Filter and wash the polymer with the non-solvent to remove unreacted monomer and initiator residues.

    • Dry the polymer under vacuum until a constant weight is achieved.

Visualizations

Logical Workflow for Troubleshooting Polymerization Issues

TroubleshootingWorkflow Troubleshooting Workflow for this compound Polymerization Start Polymerization Issue Identified Check_Purity Verify Monomer and Solvent Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stirring) Check_Purity->Check_Conditions Pure Purify Action: Purify Monomer/Solvent Check_Purity->Purify Impure Check_Reagents Confirm Reagent Concentrations (Monomer, Initiator) Check_Conditions->Check_Reagents Optimal Adjust_Conditions Action: Optimize Reaction Conditions Check_Conditions->Adjust_Conditions Suboptimal Check_Oxygen Assess Degassing Procedure Check_Reagents->Check_Oxygen Correct Recalculate Action: Recalculate and Re-dose Reagents Check_Reagents->Recalculate Incorrect Improve_Degassing Action: Enhance Degassing Protocol Check_Oxygen->Improve_Degassing Inadequate Resolved Issue Resolved Check_Oxygen->Resolved Adequate Purify->Resolved Adjust_Conditions->Resolved Recalculate->Resolved Improve_Degassing->Resolved

Caption: A flowchart illustrating the logical steps for troubleshooting common issues encountered during this compound polymerization.

Key Factors Influencing Polymer Properties in Scale-Up

PolymerProperties Key Factors Influencing Polymer Properties During Scale-Up ScaleUp Polymerization Scale-Up Heat_Transfer Heat Transfer ScaleUp->Heat_Transfer Mass_Transfer Mass Transfer (Mixing) ScaleUp->Mass_Transfer Reaction_Kinetics Reaction Kinetics ScaleUp->Reaction_Kinetics Purity Reagent Purity ScaleUp->Purity MWD Molecular Weight Distribution (MWD) Heat_Transfer->MWD Mass_Transfer->MWD Conversion Monomer Conversion Mass_Transfer->Conversion Reaction_Kinetics->MWD Reaction_Kinetics->Conversion Architecture Polymer Architecture Reaction_Kinetics->Architecture Purity->MWD Purity->Conversion Purity_Polymer Polymer Purity Purity->Purity_Polymer

Caption: A diagram showing the interrelationship between key scale-up factors and the resulting polymer properties.

References

impact of initiator concentration on m-PEG12-2-methylacrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of initiator concentration on the polymerization of m-PEG12-2-methylacrylate.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of increasing the initiator concentration on the polymerization of this compound?

A1: Increasing the initiator concentration, such as with AIBN (Azobisisobutyronitrile), generally leads to a higher rate of polymerization.[1][2] This is because a greater number of free radicals are generated, which initiate more polymer chains simultaneously. However, this also typically results in a lower average molecular weight of the final polymer, as more chains are growing at the same time, consuming the monomer more quickly and leading to shorter individual chains.[1]

Q2: How does the initiator concentration affect the polydispersity index (PDI) of the resulting polymer?

A2: The effect of initiator concentration on PDI in conventional free-radical polymerization can be complex. Generally, very high or very low initiator concentrations can lead to a broader PDI. At very high concentrations, the increased number of radicals can lead to more termination reactions, which can broaden the molecular weight distribution. At very low concentrations, the polymerization may be slow and more susceptible to side reactions or impurities, also potentially increasing the PDI. For controlled polymerization techniques like ATRP or RAFT, the ratio of initiator to catalyst or chain transfer agent is critical for maintaining a low PDI.

Q3: Can the choice of initiator affect the polymerization outcome?

A3: Yes, the choice of initiator is crucial. Different initiators have different decomposition rates at various temperatures. For example, AIBN is a common thermal initiator, while others like ammonium (B1175870) persulfate (APS) are often used in aqueous solutions.[3] For photopolymerization, a photoinitiator is required. The initiator's efficiency and the reactivity of the resulting radicals with the monomer can influence the polymerization kinetics and the properties of the final polymer.[4]

Q4: What are the typical solvents used for the polymerization of this compound?

A4: The choice of solvent depends on the desired polymerization conditions and the solubility of the monomer and resulting polymer. Common solvents for the polymerization of PEG-methacrylates include toluene (B28343), benzene, N,N-dimethylformamide (DMF), and in some cases, aqueous media, depending on the specific monomer and initiator used.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Polymerization 1. Inactive or Insufficient Initiator: The initiator may be old, decomposed, or used at too low a concentration. 2. Presence of Inhibitors: The monomer may still contain inhibitors from storage, or there might be oxygen present in the reaction, which can quench radicals. 3. Incorrect Reaction Temperature: The temperature may be too low for the initiator to decompose effectively.1. Use fresh initiator and consider increasing its concentration. 2. Ensure the monomer is passed through an inhibitor removal column before use. Purge the reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon) before and during polymerization. 3. Verify the recommended decomposition temperature for your chosen initiator and ensure your reaction is maintained at that temperature.
High Polydispersity Index (PDI) 1. High Initiator Concentration: Too many initiating radicals can lead to a higher rate of termination reactions, broadening the molecular weight distribution. 2. Chain Transfer Reactions: Chain transfer to solvent, monomer, or polymer can lead to a broader PDI. 3. Temperature Fluctuations: Inconsistent temperature control can affect the rate of initiation and propagation, leading to a broader PDI.1. Reduce the initiator concentration. 2. Choose a solvent with a low chain transfer constant. Lowering the reaction temperature can sometimes reduce chain transfer to the polymer. 3. Ensure stable and uniform heating of the reaction mixture.
Low Molecular Weight 1. High Initiator Concentration: As mentioned, a higher concentration of initiator leads to the formation of more, but shorter, polymer chains.[1] 2. High Reaction Temperature: Higher temperatures can increase the rate of initiation and termination relative to propagation, resulting in lower molecular weight.1. Decrease the initiator concentration.[1] 2. Lower the reaction temperature, ensuring it is still sufficient for initiator decomposition.
Inconsistent Results Between Batches 1. Variability in Reagent Purity: Purity of monomer, initiator, and solvent can vary. 2. Inconsistent Oxygen Removal: The efficiency of deoxygenation can differ between experiments. 3. Slight Variations in Reaction Conditions: Small differences in temperature, stirring rate, or reaction time can lead to different outcomes.1. Use reagents from the same lot or purify them consistently before each reaction. 2. Standardize the deoxygenation procedure (e.g., time and flow rate of inert gas). 3. Carefully control and monitor all reaction parameters.

Data Presentation

The following table summarizes the expected qualitative and quantitative impact of initiator (AIBN) concentration on the polymerization of methacrylates. The general trend is applicable to this compound, though specific values may vary based on experimental conditions.

Initiator Concentration (AIBN)Polymerization RateAverage Molecular Weight (Mn)Monomer Conversion
LowSlowerHigherMay be lower for a given time
MediumModerateModerateTypically optimal
HighFaster[1][2]Lower[1]May be higher for a given time[2]

Representative Quantitative Data for Methacrylate (B99206) Polymerization

The following data, adapted from studies on similar methacrylate monomers, illustrates the inverse relationship between initiator concentration and polymer molecular weight.

Molar Ratio [Monomer]:[AIBN]Resulting Number Average Molecular Weight (Mn) ( g/mol )
1000:1~100,000
500:1~50,000
250:1~25,000
100:1~10,000

Note: These are illustrative values. The actual molecular weight will depend on the specific monomer, solvent, temperature, and reaction time.

Experimental Protocols

Detailed Methodology for Free-Radical Solution Polymerization of this compound

This protocol describes a general procedure for the AIBN-initiated solution polymerization of this compound.

Materials:

  • This compound (inhibitor removed)

  • 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous solvent (e.g., toluene or DMF)

  • Inert gas (Nitrogen or Argon)

  • Precipitation solvent (e.g., cold diethyl ether or hexane)

Procedure:

  • Monomer and Initiator Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of this compound and AIBN in the anhydrous solvent. The molar ratio of monomer to initiator will determine the target molecular weight.

  • Deoxygenation: Seal the flask with a rubber septum and purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN). Allow the polymerization to proceed with vigorous stirring for the planned duration (e.g., 4-24 hours).

  • Termination and Precipitation: To stop the reaction, cool the flask in an ice bath and expose the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold non-solvent (e.g., diethyl ether or hexane) while stirring.

  • Purification: Collect the precipitated polymer by filtration and wash it with the non-solvent to remove unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Characterization: Characterize the polymer's molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Determine the monomer conversion using techniques like ¹H NMR spectroscopy or gravimetry.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Add Monomer, Initiator, & Solvent to Flask purge 2. Deoxygenate with Inert Gas reagents->purge react 3. Heat and Stir for a Set Time purge->react terminate 4. Cool and Terminate Reaction react->terminate precipitate 5. Precipitate Polymer in Non-Solvent terminate->precipitate purify 6. Filter and Wash Polymer precipitate->purify dry 7. Dry Under Vacuum purify->dry analyze 8. Characterize (GPC, NMR) dry->analyze

Caption: Workflow for the free-radical solution polymerization of this compound.

logical_relationship initiator_conc Initiator Concentration radical_conc Free Radical Concentration initiator_conc->radical_conc increases polymerization_rate Polymerization Rate radical_conc->polymerization_rate increases num_chains Number of Polymer Chains radical_conc->num_chains increases molecular_weight Average Molecular Weight num_chains->molecular_weight decreases

Caption: Impact of initiator concentration on polymerization kinetics and molecular weight.

References

storage and handling best practices for m-PEG12-2-methylacrylate to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of m-PEG12-2-methylacrylate to prevent degradation, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, helping you to identify potential causes related to the quality and handling of the reagent.

Observed Problem Potential Cause Related to Reagent Recommended Action
Failed or low-yield bioconjugation (e.g., in PROTAC synthesis) Degradation of the acrylate (B77674) group via hydrolysis.Verify the integrity of the acrylate group using ¹H NMR spectroscopy. Ensure the reagent is stored under dry conditions and consider using fresh stock.
Premature polymerization of the reagent.Check for visible signs of polymerization (e.g., increased viscosity, gel formation). Confirm purity with HPLC analysis.
Inconsistent results between experimental batches Inconsistent quality or degradation of the this compound stock.Aliquot the reagent upon receipt to minimize freeze-thaw cycles and exposure to moisture and air. Re-qualify older batches of the reagent before use.
Depletion of the polymerization inhibitor (MEHQ).If the inhibitor has been removed, use the reagent immediately. For long-term storage, ensure the presence of an inhibitor and store under an air headspace.
Unexpected side products in the reaction mixture Presence of impurities or degradation byproducts in the reagent.Characterize the impurities using LC-MS. Purify the reagent using column chromatography if necessary.
Formation of insoluble gel in the reagent vial or reaction Spontaneous, uncontrolled polymerization.Discard the reagent. Review storage and handling procedures to prevent exposure to heat, light, and contaminants.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: To ensure stability and prevent degradation, this compound should be stored at -20°C , protected from light, and kept under a dry, inert atmosphere such as argon or nitrogen. It is crucial to prevent moisture ingress. For long-term stability, storing the product as a dry powder is recommended.

Q2: How should I handle the reagent upon removal from storage?

A2: Before opening the vial, it is essential to allow it to equilibrate to room temperature. This prevents the condensation of moisture from the air onto the cold product, which can lead to hydrolysis of the acrylate group. After use, flush the vial with a dry, inert gas before resealing and returning to -20°C storage.

Q3: The product contains a polymerization inhibitor (MEHQ). Do I need to remove it before my experiment?

A3: For many applications, such as bioconjugation, the low concentration of MEHQ (typically 10-110 ppm) does not interfere with the reaction and does not need to be removed. However, if your application is sensitive to inhibitors (e.g., in some polymerization reactions), it may need to be removed.

Q4: If I need to remove the inhibitor, what is the recommended procedure?

A4: The inhibitor can be removed by passing the reagent through a column of basic alumina. It is critical to use the inhibitor-free monomer immediately, as it will be highly susceptible to spontaneous polymerization.

Degradation and Stability

Q5: What are the primary degradation pathways for this compound?

A5: The two main degradation pathways are:

  • Spontaneous Polymerization: The acrylate group can undergo free-radical polymerization if not properly inhibited, especially when exposed to heat, light, or contaminants.

  • Hydrolysis: The ester linkage of the acrylate group is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH, which results in the loss of the reactive acrylate functionality.

Q6: How can I detect degradation in my this compound sample?

A6: Degradation can be detected through several analytical methods:

  • Visual Inspection: An increase in viscosity or the presence of a gel-like substance indicates polymerization.

  • ¹H NMR Spectroscopy: The disappearance or reduction of the characteristic acrylate proton signals (typically in the 5.8-6.4 ppm range) can indicate hydrolysis or other reactions of the double bond.

  • HPLC Analysis: A purity assessment by HPLC can reveal the presence of impurities or degradation products. A broadened or shifted main peak, or the appearance of new peaks, can signify degradation.

Q7: My experiment requires the use of an aqueous buffer. How can I minimize hydrolysis?

A7: If the reaction must be performed in an aqueous buffer, prepare the solution immediately before use and proceed with the reaction as quickly as possible. Use a buffer at or near neutral pH and maintain a low temperature if the reaction conditions allow.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Typical Storage and Handling Parameters

ParameterValueReference
Recommended Storage Temperature-20°CBroadPharm, MedKoo
Short-term Storage (days to weeks)0 - 4°C, dry and darkMedKoo
Shipping ConditionAmbient temperatureBroadPharm, MedKoo
AtmosphereDry, inert gas (Argon or Nitrogen)JenKem Technology

Table 2: Typical Inhibitor Concentrations in Methacrylate (B99206) Monomers

InhibitorTypical Concentration Range (ppm)Reference
MEHQ (Monomethyl ether hydroquinone)10 - 110Acros Organics
MEHQ in Methyl Methacrylate≤30Sigma-Aldrich[1]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

1. Materials and Equipment:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound sample

  • 0.22 µm syringe filter

2. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition to a concentration of 1-5 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 10-20 µL

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: UV at 210 nm or ELSD.

4. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Integrate all peaks and calculate the area percentage to determine the purity. The presence of significant additional peaks may indicate impurities or degradation.

Protocol 2: Integrity Verification by ¹H NMR Spectroscopy

This protocol is used to confirm the presence of the acrylate group, which is essential for its reactivity.

1. Materials and Equipment:

  • NMR spectrometer (300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • This compound sample

2. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

3. NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum.

4. Data Analysis:

  • Identify the characteristic signals for the vinyl protons of the acrylate group, which are typically found in the chemical shift range of 5.8 to 6.4 ppm.

  • The presence and correct integration of these peaks confirm the integrity of the acrylate moiety. A diminished or absent signal in this region suggests degradation.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Experiments start Experiment Fails (e.g., low yield, no product) check_reagent Is this compound a potential issue? start->check_reagent check_storage Review Storage & Handling: - Stored at -20°C? - Protected from light/moisture? - Warmed to RT before opening? check_reagent->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No analyze_reagent Analyze Reagent Integrity storage_ok->analyze_reagent correct_storage Action: Correct storage and handling procedures. Use fresh aliquot. storage_bad->correct_storage hplc Perform HPLC Analysis (Protocol 1) analyze_reagent->hplc nmr Perform ¹H NMR Analysis (Protocol 2) analyze_reagent->nmr purity_ok Purity >95%? hplc->purity_ok acrylate_ok Acrylate peaks present? nmr->acrylate_ok reagent_good Reagent is likely not the issue. Investigate other experimental parameters. purity_ok->reagent_good Yes reagent_bad_purity Low Purity Detected purity_ok->reagent_bad_purity No acrylate_ok->reagent_good Yes reagent_bad_acrylate Acrylate Degraded acrylate_ok->reagent_bad_acrylate No action_bad_reagent Action: Discard old reagent. Source new, high-purity This compound. reagent_bad_purity->action_bad_reagent reagent_bad_acrylate->action_bad_reagent degradation_pathway Degradation Pathways of this compound start This compound (Stable) polymerization Spontaneous Polymerization start->polymerization hydrolysis Hydrolysis start->hydrolysis trigger_poly Triggers: - Heat - Light - Contaminants - Inhibitor Removal trigger_poly->polymerization trigger_hydrolysis Triggers: - Moisture - Non-neutral pH trigger_hydrolysis->hydrolysis product_poly Poly(this compound) (Inactive Gel) polymerization->product_poly product_hydrolysis m-PEG12-OH + Poly(acrylic acid) salt (Inactive) hydrolysis->product_hydrolysis

References

Technical Support Center: m-PEG12-2-methylacrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize polydispersity in m-PEG12-2-methylacrylate polymers.

Frequently Asked Questions (FAQs)

Q1: What is a typical polydispersity index (PDI) for this compound polymers?

A1: For this compound and similar oligo(ethylene glycol) methacrylate (B99206) (OEGMA) polymers, the target polydispersity index (PDI, or Đ) should ideally be below 1.3 for applications requiring well-defined polymers.[1][2][3] Using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, it is possible to achieve PDIs in the range of 1.1 to 1.3.[1][4] Conventional free radical polymerization will typically result in much higher PDI values.

Q2: What are the key factors influencing PDI during the polymerization of this compound?

A2: The primary factors influencing PDI are the choice of polymerization technique, the ratio of monomer to initiator and chain transfer agent (in RAFT), the purity of reagents, the reaction temperature, and the solvent. Controlled radical polymerization methods like ATRP and RAFT are essential for achieving low PDI.[1][5] In these methods, maintaining a constant concentration of active radical species is crucial. Oxygen is a potent inhibitor of radical polymerizations and must be rigorously excluded.[6]

Q3: Which controlled polymerization technique is better for this compound, ATRP or RAFT?

A3: Both ATRP and RAFT are highly effective for polymerizing methacrylates like this compound to achieve low PDI.[1][5]

  • ATRP often uses a copper catalyst with a ligand and an alkyl halide initiator. It is well-established and provides excellent control.[1][7][8] However, the catalyst can be sensitive to impurities and may require removal from the final product.

  • RAFT employs a chain transfer agent (CTA) to control the polymerization. It is known for its versatility with a wide range of monomers and solvents.[9][10][11] The choice between ATRP and RAFT may depend on the specific functional groups desired in the final polymer and the available laboratory resources.

Q4: How can I accurately measure the PDI of my poly(this compound)?

A4: The most common and effective method for determining the molecular weight distribution and PDI of polymers is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC).[12][13][14] This technique separates polymer chains based on their hydrodynamic volume in solution. To obtain accurate results, it is crucial to use a column and mobile phase that are compatible with your polymer and to calibrate the instrument with appropriate polymer standards, such as narrow PDI polyethylene (B3416737) glycol (PEG) or poly(methyl methacrylate) (PMMA) standards.[12][15]

Troubleshooting Guide: High Polydispersity

High PDI is a common issue in the polymerization of this compound. The following table outlines potential causes and recommended solutions.

ProblemPotential CauseRecommended Solution
High PDI (> 1.5) Inadequate deoxygenation: Oxygen inhibits the polymerization, leading to a loss of control.[6]Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period.[6]
Impure monomer, initiator, or solvent: Impurities can interfere with the catalyst (in ATRP) or the chain transfer agent (in RAFT).Purify the monomer by passing it through a column of basic alumina (B75360) to remove inhibitors.[16] Use high-purity, dry solvents. Recrystallize the initiator if necessary.
Incorrect initiator/catalyst/ligand ratios (ATRP): An imbalance in these components can lead to uncontrolled polymerization.[4]Carefully optimize the molar ratios of initiator, copper catalyst, and ligand. A common starting point is a 1:1:2 ratio of initiator:Cu(I):ligand.
Inappropriate Chain Transfer Agent (CTA) (RAFT): The choice of CTA is critical for controlling the polymerization of methacrylates.[3]For methacrylates, trithiocarbonates are generally effective CTAs.[3] Ensure the CTA is appropriate for the monomer and reaction conditions.
High reaction temperature: Elevated temperatures can increase the rate of termination reactions, leading to a broader molecular weight distribution.[6]Optimize the reaction temperature. For many OEGMA polymerizations via ATRP or RAFT, temperatures between 20°C and 70°C are used.[16][17]
Bimodal or multimodal GPC trace Slow initiation: If the initiation is slower than the propagation, new chains are formed throughout the reaction, leading to a broader PDI and potentially multiple peaks.Ensure a fast and efficient initiation by selecting an appropriate initiator for the chosen polymerization technique and monomer. For ATRP, an alkyl halide initiator is typically used. For RAFT, a thermal initiator like AIBN or ACVA is common.[10]
Chain transfer to solvent or monomer: This can lead to the formation of new polymer chains with different molecular weights.Choose a solvent with a low chain transfer constant. For OEGMA, solvents like anisole (B1667542), 1,4-dioxane (B91453), or water (for aqueous polymerization) are often used.[9][16][17]
Presence of a high molecular weight shoulder: This can be caused by termination reactions, particularly at high monomer conversions.[18]Stop the polymerization at a lower monomer conversion (e.g., < 90%) to minimize termination reactions. The unreacted monomer can be removed during purification.
Presence of a low molecular weight shoulder: This may indicate inefficient initiation or the presence of impurities that act as chain transfer agents.Re-evaluate the purity of all reagents. Increase the initiator concentration slightly if initiation is suspected to be inefficient.

Experimental Protocols

Below are detailed, exemplary protocols for ATRP and RAFT polymerization of an oligo(ethylene glycol) methacrylate. These should be considered as starting points and may require optimization for this compound.

Protocol 1: Atom Transfer Radical Polymerization (ATRP)

This protocol is adapted for a generic oligo(ethylene glycol) methacrylate (OEGMA) and should be optimized for this compound.

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (EBiB, initiator)

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anisole (solvent)

  • Inhibitor removal columns (basic alumina)

  • Syringes, Schlenk flask, and other standard glassware for air-sensitive reactions.

Procedure:

  • Monomer Purification: Pass the this compound monomer through a column of basic alumina to remove any inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.05 mmol).

  • Seal the flask, and alternate between vacuum and argon/nitrogen backfill three times to remove oxygen.

  • In a separate, dry flask, prepare a solution of the purified monomer (e.g., 10 mmol), EBiB initiator (e.g., 0.1 mmol, for a target DP of 100), PMDETA ligand (e.g., 0.1 mmol), and anisole (e.g., 10 mL).

  • Deoxygenation: Deoxygenate this solution by bubbling with argon or nitrogen for at least 30 minutes.

  • Initiation: Using a degassed syringe, transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.

  • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60°C).

  • Monitoring: Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them by ¹H NMR (for conversion) and GPC (for molecular weight and PDI).

  • Termination: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent like THF.

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like cold hexane (B92381) or diethyl ether. Repeat the dissolution-precipitation cycle two more times. Dry the final polymer under vacuum.

Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

This protocol is a general guide for OEGMA polymerization and should be adapted for this compound.

Materials:

  • This compound (monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD, RAFT agent/CTA)

  • 2,2'-Azobis(isobutyronitrile) (AIBN, initiator)

  • 1,4-Dioxane (solvent)

  • Inhibitor removal columns (basic alumina)

  • Standard glassware for polymerization.

Procedure:

  • Monomer and Initiator Purification: Purify the this compound monomer as described in the ATRP protocol. Recrystallize AIBN from methanol (B129727) if necessary.

  • Reaction Setup: In a reaction flask, dissolve the monomer (e.g., 10 mmol), CPAD (e.g., 0.1 mmol, for a target DP of 100), and AIBN (e.g., 0.02 mmol, for a CTA:initiator ratio of 5:1) in 1,4-dioxane (e.g., 10 mL).[16]

  • Deoxygenation: Deoxygenate the solution by purging with argon or nitrogen for at least 30 minutes.

  • Initiation: Place the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 70°C).[16]

  • Monitoring: Track the polymerization by taking periodic samples for ¹H NMR and GPC analysis.

  • Termination: To stop the reaction, cool the flask in an ice bath and expose the contents to air.[16]

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like cold hexane. Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate. Repeat this process two to three times. For more rigorous purification, dialysis against a suitable solvent can be performed.[16] Dry the purified polymer under vacuum.

Data Presentation

The following tables provide exemplary data for controlled polymerization of OEGMA, which can serve as a reference for experiments with this compound.

Table 1: Exemplary Reaction Conditions for ATRP of OEGMA

ParameterValueReference
MonomerOEGMA (Mₙ ≈ 475 g/mol )[17]
InitiatorEthyl α-bromoisobutyrate (EBiB)[17]
CatalystCopper(I) bromide (CuBr)[17]
Ligand2,2'-bipyridine (bpy)[17]
SolventWater[17]
Temperature20 °C[17]
[Monomer]:[Initiator]:[Catalyst]:[Ligand]33:1:1:2[17]
Conversion~90% in 20 minutes[17]
Final PDI1.15 - 1.30[17]

Table 2: Exemplary Reaction Conditions for RAFT of OEGMA

ParameterValueReference
MonomerOEGMA (Mₙ ≈ 475 g/mol )[16]
Initiator2,2'-Azobis(isobutyronitrile) (AIBN)[16]
Chain Transfer Agent (CTA)4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)[16]
Solvent1,4-Dioxane[16]
Temperature70 °C[16]
[CTA]:[Initiator]5:1[16]
Reaction Time24 hours[16]
PurificationPrecipitation in n-hexane[16]

Visualizations

Experimental Workflow for Controlled Polymerization

G Workflow for Controlled Polymerization of this compound cluster_prep Preparation cluster_poly Polymerization cluster_purify Purification & Analysis Monomer_Purification Monomer Purification (remove inhibitor) Reagent_Prep Prepare Initiator, Catalyst/CTA, Ligand, and Solvent Monomer_Purification->Reagent_Prep Deoxygenation Deoxygenate Reaction Mixture (e.g., Freeze-Pump-Thaw) Reagent_Prep->Deoxygenation Initiation Initiate Polymerization (e.g., heating) Deoxygenation->Initiation Monitoring Monitor Reaction (NMR for conversion, GPC for PDI) Initiation->Monitoring Termination Terminate Reaction (e.g., expose to air) Monitoring->Termination Catalyst_Removal Catalyst Removal (for ATRP) Termination->Catalyst_Removal Precipitation Precipitation in Non-solvent Catalyst_Removal->Precipitation Drying Dry Polymer under Vacuum Precipitation->Drying Analysis Final Analysis (GPC for Mn, Mw, PDI) Drying->Analysis

Caption: A general workflow for controlled radical polymerization.

Troubleshooting Logic for High Polydispersity

G Troubleshooting High PDI High_PDI High PDI Observed in GPC Check_Deoxygenation Verify Deoxygenation Technique High_PDI->Check_Deoxygenation Check_Purity Check Reagent Purity Check_Deoxygenation->Check_Purity Adequate Improve_Deoxygenation Improve Deoxygenation Protocol Check_Deoxygenation->Improve_Deoxygenation Inadequate Check_Ratios Review Stoichiometric Ratios Check_Purity->Check_Ratios High Purity Purify_Reagents Purify Monomer, Solvent, Initiator Check_Purity->Purify_Reagents Questionable Check_Temp Evaluate Reaction Temperature Check_Ratios->Check_Temp Correct Adjust_Ratios Adjust [M]:[I]:[CTA] or [M]:[I]:[Cat]:[L] Ratios Check_Ratios->Adjust_Ratios Incorrect Optimize_Temp Lower Reaction Temperature Check_Temp->Optimize_Temp Too High

Caption: A logical flowchart for troubleshooting high PDI.

References

Technical Support Center: Enhancing Biocompatibility of m-PEG12-2-methylacrylate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with m-PEG12-2-methylacrylate (PEGMA) hydrogels. Our goal is to help you enhance the biocompatibility of your hydrogel systems for successful experimental outcomes.

Troubleshooting Guides & FAQs

This section is designed to provide quick answers and solutions to common problems encountered during the formulation and application of PEGMA hydrogels.

FAQ 1: Cell Viability and Apoptosis

Question: We are observing low cell viability and high apoptosis rates after encapsulating cells within our PEGMA hydrogels. What are the potential causes and how can we troubleshoot this issue?

Answer:

Low cell viability in PEGMA hydrogels is a frequent challenge that can stem from several factors during the hydrogel preparation and cell encapsulation process. Here are the primary causes and corresponding troubleshooting strategies:

  • Cytotoxicity from Unreacted Monomers or Photoinitiator:

    • Problem: Residual unreacted methacrylate (B99206) monomers or cytotoxic photoinitiator fragments can leach out and induce cell death.

    • Solution: Ensure complete polymerization by optimizing UV exposure time and intensity. Perform thorough washing steps with sterile phosphate-buffered saline (PBS) or cell culture medium after polymerization to remove any unreacted components. Consider using a lower concentration of a highly efficient and biocompatible photoinitiator.

  • Mechanical Stress on Cells:

    • Problem: High hydrogel stiffness can exert excessive mechanical stress on encapsulated cells, leading to apoptosis.

    • Solution: Adjust the mechanical properties of your hydrogel by tuning the PEGMA concentration or the molecular weight of the PEG precursor.[1] Lowering the polymer concentration or using a higher molecular weight PEG can result in a softer hydrogel, which may be more favorable for cell survival.[1]

  • Nutrient and Oxygen Diffusion Limitations:

    • Problem: Dense hydrogel networks can impede the diffusion of essential nutrients and oxygen to the encapsulated cells, particularly in the core of the hydrogel.

    • Solution: Decrease the crosslinking density by reducing the PEGMA concentration to increase the mesh size of the hydrogel network, thereby improving diffusion. For larger hydrogel constructs, consider engineering microchannels or using a perfusion bioreactor system to enhance nutrient and waste exchange.

  • Lack of Cell Adhesion Signals:

    • Problem: PEG is inherently bio-inert, meaning it resists protein adsorption and cell adhesion.[2] Without adhesive cues, many cell types will undergo anoikis, a form of programmed cell death.

    • Solution: Incorporate cell-adhesive ligands into your hydrogel network. The most common approach is to copolymerize PEGMA with a PEG-RGD (Arginine-Glycine-Aspartic acid) peptide sequence, which mimics the natural extracellular matrix (ECM) and promotes integrin-mediated cell adhesion and survival.[3]

FAQ 2: Poor Cell Adhesion and Spreading

Question: Our cells are remaining rounded and are not adhering to or spreading on the surface of our RGD-modified PEGMA hydrogels. What could be the issue?

Answer:

Even with the inclusion of RGD, suboptimal cell adhesion and spreading can occur. Here’s how to troubleshoot this problem:

  • Insufficient RGD Concentration or Accessibility:

    • Problem: The concentration of RGD peptides may be too low, or the peptides may be sterically hindered within the dense polymer network, preventing efficient binding to cell surface integrins.

    • Solution: Increase the molar concentration of the RGD-functionalized monomer in your prepolymer solution. Additionally, using a longer PEG spacer between the RGD peptide and the methacrylate group can improve its accessibility to cell receptors.

  • Inappropriate Hydrogel Stiffness:

    • Problem: The mechanical stiffness of the hydrogel plays a crucial role in cell adhesion and spreading. A mismatch between the hydrogel stiffness and the optimal stiffness for the specific cell type can inhibit proper cell attachment.[4]

    • Solution: Systematically vary the hydrogel stiffness by adjusting the PEGMA concentration and observe the effect on cell adhesion. Different cell types have different preferences for substrate stiffness.

  • Cell Type-Specific Adhesion Requirements:

    • Problem: While RGD is a widely used adhesion ligand, some cell types may require other specific ECM protein-derived sequences for optimal adhesion.

    • Solution: If RGD modification is not yielding the desired results, consider incorporating other adhesion peptides such as IKVAV (from laminin) or YIGSR (from laminin). Alternatively, incorporating natural polymers like gelatin methacrylate (GelMA), which contains multiple cell-binding domains, can significantly enhance cell adhesion.[5]

FAQ 3: Inflammatory Response to Hydrogels

Question: We are observing an inflammatory response in our in vivo or in vitro co-culture models. How can we minimize the inflammatory potential of our PEGMA hydrogels?

Answer:

Minimizing the inflammatory response is critical for the in vivo success of any biomaterial. Here are key strategies:

  • Purity of Hydrogel Components:

    • Problem: Impurities in the PEGMA monomer or photoinitiator can trigger an inflammatory reaction.

    • Solution: Use high-purity, low-endotoxin grade reagents for your hydrogel synthesis. Purification of synthesized PEGMA macromers is highly recommended.

  • Hydrogel Degradation Products:

    • Problem: The degradation byproducts of certain crosslinkers or the polymer backbone can be inflammatory.

    • Solution: If using a degradable hydrogel, ensure that the degradation products are non-toxic and non-inflammatory. For instance, hydrogels that degrade via hydrolysis of ester bonds are common, but the local decrease in pH due to acidic byproducts can be a concern.

  • Surface Properties:

    • Problem: The surface chemistry and topography of the hydrogel can influence protein adsorption and subsequent inflammatory cell attachment.[2]

    • Solution: The inherent protein resistance of PEG is advantageous in minimizing inflammatory cell adhesion.[2] Ensure a high density of PEG chains at the hydrogel surface.

  • Sterilization Method:

    • Problem: The chosen sterilization method can alter the chemical and physical properties of the hydrogel, potentially leading to an inflammatory response.

    • Solution: Ethylene oxide (EtO) sterilization has been shown to have a minimal effect on the bulk properties of PEG hydrogels compared to methods like gamma irradiation, which can cause chain scission and the generation of free radicals.[6][7][8]

Quantitative Data Summary

Table 1: Effect of PEGDA Concentration and Molecular Weight on Mechanical Properties
PEGDA MW (kDa)PEGDA Conc. (wt%)Compressive Modulus (kPa)Swelling RatioReference
3.420~400~10[1]
3.440~1600~5[1]
1010~25~20[9]
1020~100~12[9]
2010~15~30[9]
2020~60~18[9]

Note: Values are approximate and can vary based on specific experimental conditions such as photoinitiator concentration and UV exposure.

Table 2: Influence of Sterilization Method on PEG Hydrogel Properties
Sterilization MethodEffect on Molecular WeightEffect on Swelling RatioEffect on Surface RoughnessGeneration of Free RadicalsReference
Ethylene Oxide (EtO) Minimal changeSmall decrease (≤5%)No significant changeLow[6][7]
Gamma Irradiation Significant decrease (chain scission)Significant decreaseSignificant decreaseHigh[8][10]
Electron Beam Significant decreaseVariableNot widely reportedHigh[10]
Vaporized H2O2 Can cause degradationDecreaseSignificant decreaseHigh[8][10]
Autoclave (Steam) Not suitable (hydrolysis)N/AN/AN/A[11]

Experimental Protocols

Protocol 1: Live/Dead Viability/Cytotoxicity Assay for 3D Hydrogel Cultures

This protocol is adapted for staining cells encapsulated within PEGMA hydrogels.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific, containing Calcein AM and Ethidium homodimer-1)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Confocal microscope or fluorescence microscope with appropriate filters

Procedure:

  • Prepare Staining Solution:

    • Prepare a 2x working solution of Calcein AM and Ethidium homodimer-1 in sterile PBS according to the manufacturer's instructions. A common starting concentration is 2 µM Calcein AM and 4 µM Ethidium homodimer-1.[12]

  • Sample Preparation:

    • Gently wash the cell-laden hydrogels twice with sterile PBS or serum-free culture medium to remove any residual phenol (B47542) red and serum esterases that may interfere with the assay.

  • Staining:

    • Add a sufficient volume of the 2x staining solution to completely cover the hydrogels.

    • Incubate for 30-60 minutes at 37°C, protected from light. The incubation time may need to be optimized depending on the thickness and density of the hydrogel to allow for dye penetration.[12][13]

  • Washing:

    • Carefully remove the staining solution.

    • Wash the hydrogels twice with sterile PBS to reduce background fluorescence.[12]

  • Imaging:

    • Immediately image the hydrogels using a confocal or fluorescence microscope.

    • Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

    • Acquire z-stack images to visualize cells throughout the 3D hydrogel volume.

Troubleshooting:

  • High Background: Increase the number of washing steps or image in fresh PBS.

  • Weak Staining: Increase the incubation time or the dye concentration (e.g., 4x to 10x for thick hydrogels).[14] Ensure the Calcein AM stock has been stored properly to prevent hydrolysis.

  • No Dead Cells Visible (even in control): Ensure the Ethidium homodimer-1 is not expired and that the red channel on the microscope is set up correctly.

Protocol 2: Quantification of Cell Adhesion using Crystal Violet Staining

This protocol is for quantifying cell adhesion on the surface of 2D hydrogel substrates.

Materials:

  • Crystal Violet solution (0.5% w/v in 20% methanol)

  • Sterile PBS

  • 100% Methanol (B129727) (ice-cold)

  • Solubilization buffer (e.g., 10% acetic acid or 100% methanol)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Fabricate PEGMA hydrogels at the bottom of a multi-well plate.

    • Seed cells onto the hydrogel surfaces at a desired density and allow them to adhere for a specific time period (e.g., 4-24 hours).

  • Removal of Non-Adherent Cells:

    • Gently wash the hydrogel surfaces three times with sterile PBS to remove non-adherent cells.

  • Fixation:

    • Fix the adherent cells by adding ice-cold 100% methanol to each well and incubating for 15 minutes at room temperature.[15]

  • Staining:

    • Aspirate the methanol and allow the wells to dry completely.

    • Add the crystal violet solution to each well, ensuring the hydrogel surface is fully covered.

    • Incubate for 20 minutes at room temperature.[15][16]

  • Washing:

    • Carefully remove the crystal violet solution.

    • Wash the wells thoroughly with deionized water until no excess stain is visible in the wash water.

  • Solubilization:

    • Allow the wells to dry completely.

    • Add a fixed volume of solubilization buffer to each well to dissolve the stain from the adherent cells.

    • Incubate for 15-20 minutes on a plate shaker to ensure complete solubilization.

  • Quantification:

    • Transfer the solubilized stain to a new 96-well plate.

    • Measure the absorbance at 570-590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.[15][16]

Protocol 3: TUNEL Assay for Apoptosis Detection in 3D Hydrogels

This protocol is a general guideline and may need optimization based on the specific TUNEL kit and hydrogel system.

Materials:

  • TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit (e.g., from Roche, Promega, or Abcam)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)

  • DNase I (for positive control)

  • DAPI or Hoechst for nuclear counterstaining

  • Confocal microscope

Procedure:

  • Fixation:

    • Fix the cell-laden hydrogels in 4% PFA for 1-2 hours at room temperature.

  • Washing:

    • Wash the hydrogels three times with PBS for 15 minutes each.

  • Permeabilization:

    • Incubate the hydrogels in permeabilization solution for 15-30 minutes. This step is crucial for allowing the TdT enzyme to access the cell nuclei within the hydrogel.

  • TUNEL Reaction:

    • Wash the hydrogels again with PBS.

    • Prepare the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) according to the manufacturer's protocol.

    • Incubate the hydrogels with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[11]

  • Washing and Counterstaining:

    • Stop the reaction by washing the hydrogels three times with PBS.

    • Incubate with a nuclear counterstain like DAPI or Hoechst for 15-30 minutes.

  • Imaging:

    • Wash the hydrogels to remove excess counterstain.

    • Image using a confocal microscope. Apoptotic cells will show fluorescence from the incorporated labeled nucleotides.

Visualizations

Diagram 1: Experimental Workflow for Biocompatibility Assessment

Biocompatibility_Workflow cluster_prep Hydrogel Preparation & Sterilization cluster_fabrication Hydrogel Fabrication & Cell Encapsulation cluster_analysis Biocompatibility Analysis A 1. Synthesize & Purify This compound B 2. Prepare Pre-polymer Solution (with photoinitiator) A->B C 3. Sterilize via Filtration (0.22 µm filter) B->C D 4. Mix with Cell Suspension C->D E 5. Photopolymerize (UV exposure) D->E F 6. Wash Hydrogels (remove unreacted components) E->F G 7. In Vitro Culture F->G H Live/Dead Staining (Viability) G->H I TUNEL Assay (Apoptosis) G->I J Cell Adhesion Assay (Crystal Violet) G->J K ELISA (Inflammatory Cytokines) G->K

Caption: Workflow for assessing the biocompatibility of PEGMA hydrogels.

Diagram 2: Integrin-Mediated Cell Adhesion Signaling Pathway

Cell_Adhesion_Signaling cluster_ecm Hydrogel ECM cluster_cell Cell RGD RGD Peptide Integrin Integrin Receptor (αvβ3) RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Clustering & Activation Src Src Kinase FAK->Src Paxillin Paxillin FAK->Paxillin Phosphorylation Src->FAK Vinculin Vinculin Paxillin->Vinculin Actin Actin Cytoskeleton Vinculin->Actin Linkage & Remodeling Spreading Cell Spreading & Survival Actin->Spreading

Caption: Simplified signaling pathway for RGD-integrin mediated cell adhesion.

References

Validation & Comparative

Confirming m-PEG12-2-methylacrylate Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of m-PEG12-2-methylacrylate into polymers or onto surfaces is a critical step that requires robust analytical confirmation. This guide provides a detailed comparison of Fourier-Transform Infrared (FTIR) spectroscopy with alternative methods for this purpose, supported by experimental data and protocols.

Introduction to Analytical Approaches

The covalent incorporation of this compound is typically achieved through the polymerization of its vinyl group. Confirmation of this reaction involves identifying the characteristic chemical bonds of the molecule while verifying the consumption of the reactive acrylate (B77674) group. FTIR spectroscopy is a widely used technique for this purpose due to its speed, simplicity, and ability to directly probe the vibrational modes of chemical bonds. However, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary and, in some cases, more detailed structural information. This guide will compare these methods to assist researchers in selecting the most appropriate technique for their needs.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the experiment, including the level of detail required, sample availability, and throughput needs. Below is a summary of the key performance characteristics of FTIR, NMR, and Mass Spectrometry for confirming this compound incorporation.

FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry (MALDI/ESI)
Primary Information Presence of functional groupsDetailed molecular structure, connectivityMolecular weight, mass distribution
Confirmation of Incorporation Disappearance of C=C stretch, appearance of polymer backbone signalsShift in proton/carbon signals adjacent to the acrylateIncrease in mass corresponding to the this compound unit
Sample Requirement Typically mg range, can be as low as µg with ATRmg rangeµg to ng range
Measurement Time Minutes per sampleMinutes to hours per sampleMinutes per sample
Quantitative Analysis Possible with calibrationExcellent for determining purity and molar ratiosCan provide relative quantification of species
Instrumentation Cost Low to moderateHighHigh
Expertise Required Low to moderateHighModerate to high

FTIR Analysis for this compound Incorporation

FTIR spectroscopy is a powerful and accessible method for confirming the successful polymerization of this compound. The key is to monitor the disappearance of the characteristic vibrational peak of the carbon-carbon double bond (C=C) of the methacrylate (B99206) group and the retention or appearance of other characteristic peaks.

Key Spectral Features:

  • Disappearance of the C=C Stretch: The most direct evidence of successful polymerization is the disappearance of the peak corresponding to the C=C stretching vibration of the methacrylate group, typically found around 1636 cm⁻¹[1][2][3].

  • Presence of the C=O Stretch: The strong carbonyl (C=O) stretching vibration of the ester group in methylacrylate is a prominent feature and should be present in the spectrum, typically around 1712-1730 cm⁻¹[4][5].

  • Presence of the C-O-C Stretch: The ether linkages of the PEG chain exhibit a strong, characteristic C-O-C stretching band, which is typically observed around 1111 cm⁻¹[4].

  • Presence of C-H Stretches: The alkane C-H stretching vibrations from the PEG backbone and the methyl group will be visible in the 2850-3000 cm⁻¹ region[4][6].

By comparing the FTIR spectrum of the starting material (this compound monomer) with the spectrum of the final product, the disappearance of the 1636 cm⁻¹ peak provides strong evidence of incorporation.

Experimental Protocol: FTIR Analysis

This protocol outlines the steps for analyzing a sample to confirm the incorporation of this compound using an Attenuated Total Reflectance (ATR)-FTIR spectrometer.

  • Sample Preparation:

    • Ensure the sample is dry and free of solvent, as solvents like water can have strong IR absorbances that may interfere with the spectrum.

    • If the sample is a solid, it can be analyzed directly. If it is a liquid or gel, a small amount can be placed on the ATR crystal.

  • Background Collection:

    • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum. This will subtract the absorbance of the atmosphere (e.g., CO₂, water vapor) and the ATR crystal from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the sample onto the ATR crystal, ensuring good contact.

    • Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Interpretation:

    • Process the spectrum to correct the baseline if necessary.

    • Identify the key characteristic peaks as listed in the "Key Spectral Features" section.

    • Compare the spectrum of the product with the spectrum of the this compound monomer to confirm the absence of the C=C stretching peak around 1636 cm⁻¹.

Alternative Methodologies

While FTIR is a valuable tool, NMR and Mass Spectrometry provide more detailed structural and molecular weight information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide unambiguous confirmation of the covalent incorporation of the this compound unit.

  • ¹H NMR: The protons of the vinyl group in the monomer have characteristic chemical shifts. Upon polymerization, these signals will disappear, and new signals corresponding to the polymer backbone will appear. The distinct signals of the PEG chain and the methyl ester group will remain, though their chemical environment may cause slight shifts.

  • ¹³C NMR: Similar to ¹H NMR, the signals of the vinyl carbons will disappear upon polymerization, providing clear evidence of the reaction.

NMR is particularly powerful for determining the degree of polymerization and for characterizing the microstructure of the resulting polymer. However, it requires more sample and has a higher instrument cost compared to FTIR.

Mass Spectrometry (MS)

Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) Mass Spectrometry are used to determine the molecular weight of the resulting polymer or modified molecule.

  • Successful incorporation of this compound will result in a mass increase corresponding to the molecular weight of the monomer unit.

  • MS can reveal the distribution of polymer chain lengths or the number of PEG units attached to a surface or molecule.

MS is highly sensitive but may not be suitable for analyzing insoluble polymers. It provides information on the overall mass rather than the specific chemical bonds present.

Visualization of Experimental Workflow and Confirmation Logic

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow for FTIR analysis and the logical pathway for confirming incorporation.

experimental_workflow FTIR Experimental Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Sample Sample Dry Dry Sample Sample->Dry Ensure solvent-free Background Collect Background Spectrum Analyze Analyze Sample on ATR Background->Analyze Place sample on crystal Process Process Spectrum Analyze->Process Obtain raw spectrum Compare Compare with Monomer Spectrum Process->Compare Identify key peaks Confirm Confirm Incorporation Compare->Confirm Check for C=C peak disappearance

Caption: A flowchart of the experimental workflow for FTIR analysis.

confirmation_logic Confirmation Logic for Incorporation Start Analyze Product Spectrum Peak_1636 Is C=C peak (~1636 cm⁻¹) absent? Start->Peak_1636 Peak_1720 Is C=O peak (~1720 cm⁻¹) present? Peak_1636->Peak_1720 Yes Failure Incorporation Not Confirmed Peak_1636->Failure No Peak_1111 Is C-O-C peak (~1111 cm⁻¹) present? Peak_1720->Peak_1111 Yes Peak_1720->Failure No Success Incorporation Confirmed Peak_1111->Success Yes Peak_1111->Failure No

Caption: A decision tree illustrating the logic for confirming incorporation using FTIR.

Conclusion

FTIR spectroscopy is a rapid, reliable, and cost-effective technique for the initial confirmation of this compound incorporation. The disappearance of the C=C stretching vibration provides a clear indication of successful polymerization. For more in-depth structural elucidation and quantitative analysis, complementary techniques such as NMR and Mass Spectrometry are recommended. The choice of methodology should be guided by the specific analytical question and the resources available.

References

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis Featuring m-PEG12-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of PEG linkers of varying lengths, with a special focus on the characteristics of m-PEG12-2-methylacrylate, and their impact on PROTAC performance, supported by experimental data from published studies.

The Role of the Linker in PROTAC Efficacy

The length and composition of the linker are crucial for the formation of a stable and productive ternary complex, a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short can lead to steric hindrance, preventing the ternary complex from forming. Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Therefore, optimizing the linker length is a key step in the development of potent PROTACs.

Comparative Efficacy of PEG Linkers in PROTACs

Systematic studies have demonstrated a clear relationship between PEG linker length and PROTAC efficacy. The optimal linker length is target-dependent, and empirical testing is often required to identify the most effective linker for a given target and E3 ligase pair.

Case Study: BRD4 Degraders

The bromodomain and extra-terminal domain (BET) protein BRD4 is a well-studied target for PROTAC-mediated degradation. Several studies have explored the impact of PEG linker length on the efficacy of BRD4-targeting PROTACs that utilize the von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ligases.

LinkerTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG3 BRD4VHL5585[1]
PEG4 BRD4VHL2095[1]
PEG5 BRD4VHL15>98[1]
PEG6 BRD4VHL3092[1]
1 PEG unit BRD4CRBN>5000-[2]
2 PEG units BRD4CRBN>5000-[2]
4 PEG units BRD4CRBN<500-[2]
5 PEG units BRD4CRBN<500-[2]

Note: The data presented is compiled from multiple sources and may involve different experimental conditions. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficacy.

As the table illustrates, for VHL-recruiting BRD4 PROTACs, a PEG5 linker appears to be optimal, with shorter and longer linkers showing reduced efficacy.[1] For CRBN-recruiting PROTACs, a clear length-dependent increase in potency is observed, with longer PEG chains being more effective.[2]

Case Study: BCR-ABL Degraders

Similar trends have been observed in PROTACs targeting the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML). A study exploring single amino acid-based PROTACs with varying PEG linker lengths found that a shorter linker was more effective.

LinkerTarget ProteinE3 Ligase PathwayIC50 (nM)Reference
1 PEG unit BCR-ABLN-end rule0.3595[3]
2 PEG units BCR-ABLN-end rule~0.4[3]
3 PEG units BCR-ABLN-end rule~0.5[3]
4 PEG units BCR-ABLN-end rule0.5304[3]

Note: In this study, the N-end rule pathway is utilized for degradation, and IC50 (half-maximal inhibitory concentration) in a cell proliferation assay was used as a proxy for degradation efficacy.

These findings underscore the importance of fine-tuning the linker length for each specific PROTAC design.[3]

A Closer Look at this compound

  • m-PEG12 : The "m" indicates a methoxy (B1213986) group capping one end of the PEG chain, which can prevent unwanted side reactions. The "PEG12" signifies a chain of twelve ethylene (B1197577) glycol units, providing a significant length and high degree of hydrophilicity. This extended length could be advantageous for spanning larger distances between a target protein and an E3 ligase or for targets with less accessible binding pockets. However, as seen in some studies, very long linkers can sometimes lead to a decrease in efficacy.

  • 2-methylacrylate : This functional group is a Michael acceptor, meaning it can react with nucleophiles such as the thiol group of cysteine residues on a protein. This reactive nature could be leveraged to create covalent PROTACs that form a permanent bond with the target protein. Covalent PROTACs can offer advantages in terms of potency and duration of action. However, the reactivity of the methylacrylate group would need to be carefully considered to avoid off-target reactions and potential toxicity.

Based on the trends observed with other PEG linkers, a hypothetical PROTAC utilizing a PEG12 linker might exhibit lower efficacy compared to an optimal shorter linker for some target/E3 ligase pairs. However, for others, this extended length might be precisely what is needed to achieve a productive ternary complex. The inclusion of the reactive methylacrylate "warhead" adds another layer of complexity and potential for creating a highly potent, covalent degrader.

Experimental Protocols

To facilitate the comparison of different PROTAC linkers, standardized and robust experimental protocols are essential.

Western Blotting for Protein Degradation Analysis

Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTACs to be tested for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA or similar protein assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

5. Detection and Quantification:

  • Visualize protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

  • Calculate DC50 and Dmax values by plotting the percentage of remaining protein against the log of the PROTAC concentration.

Mass Spectrometry for Proteome-Wide Analysis

Mass spectrometry-based proteomics can provide a more comprehensive view of PROTAC activity, confirming on-target degradation and identifying potential off-target effects.

1. Sample Preparation:

  • Treat cells with the PROTAC of interest and a vehicle control.

  • Lyse the cells and digest the proteins into peptides using trypsin.

2. Isobaric Labeling (e.g., TMT):

  • Label the peptide samples from each condition with tandem mass tags.

3. LC-MS/MS Analysis:

  • Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry.

4. Data Analysis:

  • Process the raw data to identify and quantify proteins.

  • Determine the relative abundance of each protein in the PROTAC-treated samples compared to the control to identify significantly downregulated proteins.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the PROTAC-mediated degradation pathway and a general experimental workflow.

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis western_blot Western Blot lysis->western_blot ms_analysis Mass Spectrometry lysis->ms_analysis data_analysis Data Analysis (DC50, Dmax, Off-targets) western_blot->data_analysis ms_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

General workflow for evaluating PROTAC efficacy.

Conclusion

The linker is a critical component of a PROTAC molecule, and its length and composition significantly impact degradation efficacy. While a universal "best" linker does not exist, systematic variation of PEG linker length is a proven strategy for optimizing PROTAC performance. The available data suggests that an optimal PEG linker length exists for specific target-E3 ligase pairs, with both shorter and longer linkers often leading to reduced activity.

The this compound linker, with its extended length and reactive methylacrylate group, presents an interesting option for PROTAC design, particularly for targeting proteins that require a longer linker to form a productive ternary complex or for the development of covalent degraders. However, further experimental studies are needed to directly compare its efficacy against other linkers in a systematic manner. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, enabling the rational design of next-generation protein degraders.

References

A Comparative Performance Analysis of m-PEG12-2-methylacrylate and Alginate Hydrogels for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomaterials for drug delivery and tissue engineering, both synthetic and natural polymers offer unique advantages. This guide provides an objective comparison of the performance of a synthetic polyethylene (B3416737) glycol (PEG)-based hydrogel, specifically m-PEG12-2-methylacrylate, and a natural polysaccharide-based hydrogel, alginate. This analysis is supported by a synthesis of experimental data from various studies to aid researchers in selecting the appropriate material for their specific application.

Executive Summary

Poly(ethylene glycol) (PEG)-based hydrogels, such as those derived from this compound (PEGMA), are synthetic materials known for their high degree of tunability, biocompatibility, and low protein adhesion.[1] Alginate, a natural polymer extracted from brown seaweed, is also highly biocompatible and widely used for cell encapsulation and drug delivery due to its gentle, ionic crosslinking mechanism.[2]

The choice between PEGMA and alginate hydrogels depends critically on the desired mechanical properties, degradation kinetics, and the specific biological interactions required for the intended application. PEGMA hydrogels offer precise control over properties through the modification of PEG chain length and concentration, while alginate properties are largely influenced by the type of crosslinking ion and the polymer's molecular weight.[3][4]

Performance Comparison: this compound vs. Alginate Hydrogels

The following tables summarize the key performance characteristics of this compound and alginate hydrogels based on available experimental data. It is important to note that direct comparative studies for this compound are limited; therefore, data for similar PEG-diacrylate (PEGDA) hydrogels are used as a proxy to provide a general performance overview.

Table 1: Mechanical Properties
Propertym-PEG-methacrylate (PEGDA proxy)AlginateKey Considerations
Compressive Modulus 0.01 - 2.46 MPa (dependent on PEG MW and concentration)[3]Generally lower, can be enhanced with different crosslinking ions.PEGMA offers a wider and more tunable range of stiffness.[3]
Tensile Modulus 0.02 - 3.5 MPa (dependent on PEG MW and concentration)[3]Typically lower and more brittle.PEGMA hydrogels can be engineered for higher tensile strength.[3]
Crosslinking Mechanism Covalent (photopolymerization)Ionic (e.g., Ca²⁺, Ba²⁺)[2]Covalent crosslinking in PEGMA provides greater stability compared to the reversible ionic crosslinks in alginate.
Table 2: Biocompatibility and Cellular Interactions
Propertym-PEG-methacrylateAlginateKey Considerations
Biocompatibility Generally high, low immunogenicity.[1]High, but impurities can trigger an immune response.[5]Both are considered highly biocompatible, but purification of alginate is crucial.[5]
Cell Adhesion Inherently low, requires modification with adhesion ligands (e.g., RGD).[1]Also low, can be modified to improve cell attachment.For applications requiring cell adhesion, both hydrogels need to be functionalized.[1]
Cell Encapsulation Viability High, with appropriate photoinitiator concentrations.High, due to gentle ionic gelation.[2]Alginate's gentle crosslinking is often preferred for encapsulating sensitive cells.
Table 3: Drug Release and Degradation
Propertym-PEG-methacrylateAlginateKey Considerations
Drug Release Mechanism Primarily diffusion-controlled, dependent on mesh size.Diffusion and degradation-controlled, sensitive to ion exchange.The stability of PEGMA's covalent network allows for more predictable diffusion-based release.
Degradation Slow hydrolysis of ester linkages, can be engineered with degradable crosslinkers.[6]Uncontrolled dissolution via ion exchange in physiological media. Can be modified for controlled degradation.[7]PEGMA offers more tunable and predictable degradation profiles.[6]
Degradation Products Non-toxic, easily cleared by the body.Non-toxic saccharide units.Both materials have safe degradation byproducts.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of hydrogel performance.

Rheological Characterization for Mechanical Properties

This protocol outlines the steps to determine the viscoelastic properties of hydrogels using a rheometer.[8][9][10][11][12]

Objective: To measure the storage modulus (G') and loss modulus (G'') which represent the elastic and viscous components of the hydrogel, respectively.

Methodology:

  • Sample Preparation: Prepare hydrogel precursor solutions of both this compound and alginate.

  • Instrumentation: Use a rotational rheometer with a parallel plate geometry.

  • Time Sweep: Monitor the evolution of G' and G'' over time during gelation to determine the gelation point. For photo-crosslinked PEGMA, this is done under UV light. For alginate, this starts upon the addition of the crosslinking solution.

  • Frequency Sweep: Once the hydrogel is fully formed, apply a range of oscillation frequencies at a constant strain to determine the frequency-dependent behavior of the material.

  • Strain Sweep: Apply a range of strain amplitudes at a constant frequency to identify the linear viscoelastic region (LVER), where G' and G'' are independent of strain.

  • Data Analysis: Report the storage modulus (G') in the LVER as a measure of hydrogel stiffness.

In Vitro Biocompatibility - Cytotoxicity Assay (Based on ISO 10993-5)

This protocol assesses the potential cytotoxic effects of the hydrogels on cells.[13][14][15]

Objective: To determine if the hydrogel or its extracts cause cell death or inhibit cell growth.

Methodology:

  • Hydrogel Preparation: Prepare sterile discs of both this compound and alginate hydrogels.

  • Extract Preparation: Incubate the hydrogel discs in a cell culture medium for 24-72 hours to create an extract.

  • Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and allow them to attach.

  • Exposure: Replace the culture medium with the prepared hydrogel extracts. Include positive (e.g., cytotoxic material) and negative (e.g., fresh medium) controls.

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Use a quantitative assay such as MTT or PrestoBlue to measure cell viability.

  • Data Analysis: Compare the viability of cells exposed to the hydrogel extracts to the negative control. A significant reduction in viability indicates cytotoxicity.

In Vitro Drug Release Study

This protocol measures the rate at which a model drug is released from the hydrogel.

Objective: To characterize the drug release kinetics from each hydrogel type.

Methodology:

  • Drug Loading: Incorporate a model drug (e.g., a fluorescently labeled dextran (B179266) or a relevant small molecule drug) into the hydrogel precursor solution before crosslinking.

  • Hydrogel Formation: Form drug-loaded hydrogel discs of a standardized size.

  • Release Study: Place each hydrogel disc in a known volume of a release medium (e.g., phosphate-buffered saline, PBS) at 37°C with gentle agitation.

  • Sampling: At predetermined time points, collect a small aliquot of the release medium and replace it with fresh medium.

  • Quantification: Measure the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.

Visualizing Molecular Interactions and Experimental Processes

Signaling Pathways

The interaction of cells with hydrogel scaffolds is often mediated by integrin signaling. For both PEGMA and alginate hydrogels, which are typically bio-inert, surface modification with peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence is a common strategy to promote cell adhesion. This adhesion triggers downstream signaling cascades that influence cell behavior such as proliferation, differentiation, and migration.[1][16][17]

IntegrinSignaling cluster_hydrogel Hydrogel Surface cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling Hydrogel m-PEG-methacrylate or Alginate RGD RGD Peptide Hydrogel->RGD functionalization Integrin Integrin Receptor (e.g., αvβ3) RGD->Integrin binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK activation Src Src Kinase FAK->Src recruits & activates Actin Actin Cytoskeleton Src->Actin reorganization CellResponse Cellular Responses (Adhesion, Proliferation, Differentiation) Actin->CellResponse

Caption: Integrin-mediated cell signaling on a functionalized hydrogel surface.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the performance of the two hydrogel systems.

HydrogelComparisonWorkflow cluster_synthesis Hydrogel Synthesis cluster_fabrication Hydrogel Fabrication cluster_characterization Performance Characterization cluster_analysis Data Analysis & Comparison PEGMA_Prep This compound Precursor Solution PEGMA_Gel Photocrosslinking (UV) PEGMA_Prep->PEGMA_Gel Alginate_Prep Alginate Precursor Solution Alginate_Gel Ionic Crosslinking (e.g., CaCl2) Alginate_Prep->Alginate_Gel Mechanical Mechanical Testing (Rheology, Tensile) PEGMA_Gel->Mechanical Biocompatibility Biocompatibility (Cytotoxicity) PEGMA_Gel->Biocompatibility Drug_Release Drug Release Kinetics PEGMA_Gel->Drug_Release Degradation Degradation Study PEGMA_Gel->Degradation Alginate_Gel->Mechanical Alginate_Gel->Biocompatibility Alginate_Gel->Drug_Release Alginate_Gel->Degradation Comparison Comparative Analysis Mechanical->Comparison Biocompatibility->Comparison Drug_Release->Comparison Degradation->Comparison

Caption: Experimental workflow for comparative analysis of hydrogels.

Conclusion

Both this compound and alginate hydrogels are valuable materials in the fields of drug development and tissue engineering. PEGMA hydrogels offer a high degree of control over their mechanical and degradation properties, making them suitable for applications where precise tuning is required. Alginate hydrogels, with their gentle gelation process, are an excellent choice for cell encapsulation. The selection between these two materials should be guided by the specific requirements of the intended application, with careful consideration of the trade-offs between tunability, stability, and the biological response. Further research involving direct, head-to-head comparisons of these materials under identical experimental conditions will continue to refine our understanding and guide the development of next-generation biomaterials.

References

A Comparative Guide to the Validation of Protein Degradation Induced by m-PEG12-2-methylacrylate PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of PROTACs utilizing a 12-unit PEG linker, exemplified by the conceptual m-PEG12-2-methylacrylate linker, against alternatives with varying polyethylene (B3416737) glycol (PEG) chain lengths. The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is critically influenced by the nature of its linker, which connects the target protein-binding ligand to the E3 ligase recruiter. The length and flexibility of this linker are paramount in dictating the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately governs the efficiency of target protein degradation.

While direct experimental data for a PROTAC specifically employing an "this compound" linker is not publicly available, this guide synthesizes data from various studies on PEG-based PROTACs to provide a robust comparative framework. The data presented herein illustrates the well-established principle that optimal linker length is target-dependent and requires empirical validation.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This is achieved by bringing the target protein into close proximity with an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Performance Comparison of PEG-Based PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies on PROTACs with varying PEG linker lengths targeting different proteins. This data highlights that a 12-unit PEG linker can be highly effective, but the optimal length is target-specific.

Table 1: Degradation Efficiency of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
PROTAC LinkerTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
4-PEGBRD4HeLa15>95Fictionalized Data
8-PEGBRD4HeLa5>98Fictionalized Data
12-PEG BRD4 HeLa 8 >95 Fictionalized Data
16-PEGBRD4HeLa25~90Fictionalized Data

This data is representative and compiled for illustrative purposes based on trends observed in published literature.

Table 2: Degradation Efficiency of BTK-Targeting PROTACs with Varying PEG Linker Lengths
PROTAC LinkerTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
2-PEGBTKMOLM-14>1000<20Fictionalized Data
5-PEGBTKMOLM-1450~80Fictionalized Data
9-PEG BTK MOLM-14 5.9 >90 [1]
12-PEGBTKMOLM-1420~85Fictionalized Data

This data illustrates a case where a 9-unit PEG linker was found to be optimal.

Experimental Protocols for Validation of Protein Degradation

Accurate validation of PROTAC-induced protein degradation requires a multi-pronged approach, employing orthogonal methods to confirm the on-target activity and assess off-target effects.

Experimental Workflow for PROTAC Validation

experimental_workflow cluster_workflow PROTAC Validation Workflow A PROTAC Synthesis (e.g., with this compound linker) B Cell Treatment with PROTAC (Dose- and Time-Response) A->B C Western Blot Analysis (Determine DC50 and Dmax) B->C D Target Engagement Assay (e.g., NanoBRET) B->D E Quantitative Proteomics (Assess Selectivity and Off-Target Effects) B->E F Phenotypic Assays (e.g., Cell Viability, Apoptosis) C->F

A typical workflow for the validation of PROTACs.

Detailed Methodologies

1. Western Blot Analysis for Quantifying Protein Degradation

Objective: To determine the DC50 and Dmax of a PROTAC by quantifying the levels of the target protein after treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest (e.g., with this compound linker)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations and run the lysates on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.

2. NanoBRET™ Target Engagement Assay

Objective: To confirm that the PROTAC engages the target protein within live cells.

Materials:

  • HEK293 cells

  • Plasmid encoding the target protein fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ tracer specific for the target protein

  • PROTAC of interest

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Protocol:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-target protein fusion plasmid.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Treatment: Treat the cells with the PROTAC at various concentrations, along with the NanoBRET™ tracer.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the luminescence and fluorescence signals using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing PROTAC concentration indicates competitive binding and target engagement.

3. Quantitative Proteomics for Selectivity Profiling

Objective: To assess the selectivity of the PROTAC by quantifying changes in the abundance of proteins across the entire proteome.

Materials:

  • Cell line of interest

  • PROTAC of interest

  • Lysis buffer for mass spectrometry

  • Trypsin for protein digestion

  • Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein. Lyse the cells and extract the proteins.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Peptide Labeling (Optional): Label the peptides from different treatment conditions with TMT reagents.

  • LC-MS/MS Analysis: Analyze the peptide mixture using LC-MS/MS.

  • Data Analysis: Use specialized software to identify and quantify the proteins. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly downregulated. This will confirm on-target degradation and reveal any potential off-target effects.

Conclusion

The validation of protein degradation induced by PROTACs is a multifaceted process that requires rigorous experimental evaluation. While a PROTAC with a 12-unit PEG linker, such as one conceptually based on this compound, can be highly effective, the optimal linker length is not universal. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the rational design and validation of novel PROTACs. A systematic approach to linker optimization, coupled with a comprehensive validation strategy employing orthogonal assays, is crucial for the development of potent and selective protein degraders for therapeutic applications.

References

In Vitro Cytotoxicity of m-PEG12-2-methylacrylate-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of materials based on methoxy (B1213986) poly(ethylene glycol) (12) 2-methylacrylate (m-PEG12-2-methylacrylate). It is designed to assist researchers in selecting appropriate materials for biomedical applications by offering a side-by-side comparison with relevant alternatives, supported by experimental data and detailed protocols. While direct cytotoxic data for this compound is limited in publicly available literature, this guide utilizes data from closely related mPEG-methacrylates with varying PEG chain lengths as a proxy to provide a substantive comparison.

Executive Summary

Poly(ethylene glycol) (PEG) derivatives are widely utilized in the biomedical field due to their biocompatibility and hydrophilicity. However, studies have indicated that PEG-based monomers, including methacrylates, can exhibit a degree of in vitro cytotoxicity.[1][2] This guide compares the cytotoxic profile of mPEG-methacrylates with two promising alternatives: poly(2-ethyl-2-oxazoline) and polysarcosine. The presented data suggests that while mPEG-methacrylates may show some level of toxicity, particularly at higher concentrations, poly(2-ethyl-2-oxazoline) and polysarcosine generally demonstrate higher biocompatibility, positioning them as viable alternatives in sensitive drug delivery and tissue engineering applications.[3]

Comparative Cytotoxicity Data

The following tables summarize the available quantitative data on the in vitro cytotoxicity of mPEG-methacrylates and their alternatives. It is important to note that the cytotoxicity of these materials can be cell-line dependent and influenced by the molecular weight of the polymer.

Table 1: In Vitro Cytotoxicity of mPEG-Methacrylates

MaterialCell LineAssayEndpointResultReference(s)
mPEG-methacrylate (mPEGMA-500)HeLaCCK-8IC504.7 mg/mL[4]
L929CCK-8IC505.3 mg/mL[4]
mPEG-methacrylate (mPEGMA-950)HeLaCCK-8IC50> 20 mg/mL[4]
L929CCK-8IC5017.5 mg/mL[4]
Poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMEMA) based hydrogelsATDC5MTTViabilityNo potential toxicity observed for homopolymeric hydrogels.[5]

Table 2: In Vitro Cytotoxicity of Alternative Materials

MaterialCell LineAssayEndpointResultReference(s)
Poly(2-ethyl-2-oxazoline) (PEtOx)Not specifiedNot specifiedGeneral FindingWell tolerated even at high concentrations in short-term treatments.[6]
L929 & Caco2MTT & Trypan BlueIC50Not cytotoxic at tested concentrations.[7]
Polysarcosine (pSar)Not specifiedNot specifiedGeneral FindingNo reported cytotoxicity and immunogenicity.[8][3]
4T1Not specifiedGeneral FindingHighly biocompatible.[9]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity and mechanistic assays are provided below.

Cell Viability Assessment: Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay is a colorimetric assay used to determine the number of viable cells in a sample. It is an improved version of the MTT assay.

Materials:

  • 96-well cell culture plates

  • Target cells (e.g., HeLa, L929)

  • Complete cell culture medium

  • Test material (this compound or alternatives)

  • CCK-8 solution

  • Microplate reader

Procedure:

  • Seed 100 µL of cell suspension (approximately 5,000 cells/well) into a 96-well plate.

  • Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Add 10 µL of various concentrations of the test material to the wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours in the incubator.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Mechanistic Assessment: Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the generation of intracellular ROS, a key indicator of oxidative stress, which is a common mechanism of methacrylate-induced cytotoxicity.

Materials:

  • 24-well cell culture plates

  • Target cells

  • Complete cell culture medium

  • Test material

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with serum-free medium.

  • Add the DCFH-DA working solution (typically 10 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add fresh culture medium containing various concentrations of the test material to the wells.

  • Incubate for the desired period.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

  • Normalize the fluorescence intensity to the cell number if necessary.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_material Add Test Material incubation_24h->add_material incubation_exp Incubate for 24/48/72h add_material->incubation_exp add_cck8 Add CCK-8 Solution incubation_exp->add_cck8 incubation_assay Incubate for 1-4h add_cck8->incubation_assay measure_abs Measure Absorbance (450nm) incubation_assay->measure_abs calc_viability Calculate Cell Viability (%) measure_abs->calc_viability

Caption: Workflow for in vitro cytotoxicity assessment using the CCK-8 assay.

signaling_pathway_ros material Methacrylate-based Material cell Cell material->cell ros Increased Intracellular ROS cell->ros gsh Glutathione (GSH) Depletion cell->gsh ox_stress Oxidative Stress ros->ox_stress gsh->ox_stress mito Mitochondrial Dysfunction ox_stress->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for methacrylate-induced cytotoxicity.

Conclusion

The in vitro cytotoxicity of this compound and related materials is a critical consideration for their use in biomedical applications. While PEG-based methacrylates offer beneficial properties, their potential for cytotoxicity, particularly as monomers, necessitates careful evaluation. The data suggests that as the PEG chain length increases in mPEG-methacrylates, the cytotoxicity tends to decrease. Alternative materials such as poly(2-ethyl-2-oxazoline) and polysarcosine present as highly biocompatible options with minimal to no reported in vitro toxicity. Researchers and drug development professionals are encouraged to consider these alternatives, especially for applications requiring high levels of biocompatibility. The provided experimental protocols and workflow diagrams serve as a resource for conducting standardized and reproducible cytotoxicity assessments.

References

Alkyl vs. PEG Linkers for PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a groundbreaking strategy in drug discovery, enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target protein ligand to the E3 ligase ligand. The choice of linker—its composition, length, and flexibility—profoundly influences a PROTAC's efficacy and drug-like properties. Among the most utilized linker types are alkyl chains and polyethylene (B3416737) glycol (PEG) chains. This guide provides an objective comparison of alkyl and PEG linkers, supported by experimental data, to inform rational PROTAC design.

At a Glance: Alkyl vs. PEG Linkers

FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chains.[1]Repeating ethylene (B1197577) glycol units.[1]
Solubility Generally lower aqueous solubility due to hydrophobicity.[2][]Higher aqueous solubility due to the hydrophilic nature of the ether oxygens.[1][2]
Permeability Can enhance membrane permeability by reducing polar surface area.[]Permeability is complex; can be enhanced by shielding polar groups through folded conformations.[4]
Metabolic Stability Generally considered to have good metabolic stability.[2][]May have reduced metabolic stability in vivo.[1]
Flexibility High degree of conformational flexibility.[5]Flexible nature can facilitate productive ternary complex formation.[2]
Synthesis Synthetically accessible and chemically stable.[1]Can be more challenging and costly to synthesize compared to alkyl linkers.[1]

Quantitative Performance Comparison

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize quantitative data from various studies, offering insights into how linker choice can impact these key parameters, as well as physicochemical properties like permeability and solubility.

Table 1: Impact of Linker Composition on PROTAC Degradation Efficacy

PROTACTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
PROTAC ABRD4CRBNAlkyl (9-atom)15>95[6]
PROTAC BBRD4CRBNPEG (3-unit)50~80[6]
PROTAC CAndrogen ReceptorVHLAlkyl (8-carbon)1033[7]
PROTAC DAndrogen ReceptorVHLPEG-like>1000Inactive[7]

Table 2: Comparative Physicochemical Properties of PROTACs with Alkyl vs. PEG Linkers

PROTACLinker TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Aqueous Solubility (µg/mL)Reference
PROTAC XAlkyl1.4<10[7]
PROTAC YPEG40.850[8]
PROTAC ZPEG82.5>100[9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of evaluating PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for comparing linker performance.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis Synthesize_Alkyl Synthesize PROTAC with Alkyl Linker Permeability Permeability Assay (e.g., PAMPA) Synthesize_Alkyl->Permeability Solubility Solubility Assay Synthesize_Alkyl->Solubility Degradation Degradation Assay (Western Blot) Synthesize_Alkyl->Degradation Synthesize_PEG Synthesize PROTAC with PEG Linker Synthesize_PEG->Permeability Synthesize_PEG->Solubility Synthesize_PEG->Degradation Compare_Data Compare DC50, Dmax, Permeability, Solubility Permeability->Compare_Data Solubility->Compare_Data Degradation->Compare_Data Select_Linker Select Optimal Linker Compare_Data->Select_Linker

Workflow for comparing alkyl and PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines of key experimental protocols.

Western Blot Analysis for Protein Degradation

This assay is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.[10][11]

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTACs (with alkyl and PEG linkers) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).[12]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).[2]

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

  • Separate the proteins by molecular weight on an SDS-PAGE gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

4. Immunoblotting and Detection:

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein, and a loading control antibody (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[11]

5. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control.

  • Normalize the target protein intensity to the loading control intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay is used to predict the passive permeability of a compound.[6][8]

1. Plate Preparation:

  • Prepare an artificial membrane by coating a 96-well filter plate with a lipid solution (e.g., lecithin (B1663433) in dodecane).[8]

2. Compound Preparation:

  • Prepare donor solutions by diluting the PROTAC stock solutions in a suitable buffer to the desired final concentration.

3. Assay Assembly and Incubation:

  • Add the donor solution to the wells of the filter plate.

  • Place the filter plate into a 96-well acceptor plate containing buffer.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).[13]

4. Quantification:

  • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[6]

5. Permeability Calculation:

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Aqueous Solubility Assay

This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.[14]

1. Compound Preparation:

  • Prepare a stock solution of the PROTAC in an organic solvent (e.g., DMSO).

  • Add an excess amount of the PROTAC to a buffered aqueous solution (e.g., PBS, pH 7.4).

2. Equilibration:

  • Shake or stir the suspension at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).[14]

3. Separation of Undissolved Compound:

  • Centrifuge or filter the suspension to remove any undissolved solid.

4. Quantification:

  • Determine the concentration of the dissolved PROTAC in the supernatant or filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

5. Data Analysis:

  • The measured concentration represents the thermodynamic solubility of the PROTAC under the specified conditions.

Conclusion

The selection of a linker is a critical decision in PROTAC design, with both alkyl and PEG linkers offering distinct advantages and disadvantages. Alkyl linkers often provide enhanced metabolic stability and can improve cell permeability by reducing the polar surface area.[] Conversely, PEG linkers are known to increase aqueous solubility, which can be beneficial for formulation and bioavailability.[1] The flexibility of PEG linkers may also facilitate the formation of a productive ternary complex.[2]

Ultimately, the optimal linker choice is target- and system-dependent, and empirical testing is essential. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying linker compositions and lengths, is crucial for identifying the optimal candidate with the desired degradation efficacy and drug-like properties. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of different linker types will undoubtedly lead to the development of more potent and effective therapeutics.

References

A Comparative Guide to Biocompatible Surface Coatings: Evaluating m-PEG12-2-methylacrylate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate biocompatible surface coating is a critical determinant in the success of implantable devices, drug delivery systems, and in vitro cell culture platforms. An ideal coating minimizes non-specific protein adsorption, prevents cellular adhesion, and elicits a minimal inflammatory response. This guide provides a comparative analysis of m-PEG12-2-methylacrylate surface coatings and two common alternatives: zwitterionic polymers and poly(2-hydroxyethyl methacrylate) (PHEMA), supported by experimental data and detailed protocols.

Performance Comparison of Biocompatible Coatings

To facilitate a clear comparison, the following tables summarize the performance of PEG-methacrylate, zwitterionic, and PHEMA coatings in key biocompatibility assays. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Protein Adsorption on Various Biocompatible Coatings
Coating Material Protein Tested Adsorbed Protein (ng/cm²)
Oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA)Fibrinogen~7[1]
Zwitterionic (Phosphorylcholine)Bovine Serum Albumin (BSA)Lower than PEG at very thin layers (~1nm)[2]
Poly(ethylene glycol) (PEG)Bovine Serum Albumin (BSA)More effective than zwitterionic at thicker layers (1.5-3.3nm)[2]
Zwitterionic (Sulfobetaine) on SiliconProtein89% reduction compared to bare silicon
Table 2: Cell Adhesion on Various Biocompatible Coatings
Coating Material Cell Type Adherent Cell Density (cells/mm²)
Zwitterionic (poly(sulfobetaine methacrylate))Fibroblasts37-39 (compared to 260 on bare silicon)
Poly(2-hydroxyethyl methacrylate) (PHEMA)Human Lung FibroblastsWeaker adhesion, cells remain spherical[3]
Table 3: Inflammatory Response to Various Biocompatible Coatings
Coating Material Cell Type/Model Inflammatory Marker Expression
2-hydroxyethyl methacrylate (HEMA)Human Gingival FibroblastsIncreased TNF-α gene expression[4][5]
Zwitterionic CoatingsIn vivo (mouse brain)Suppressed acute inflammatory tissue response
PEG-vinyl sulfoneIn vivoLower immune response compared to PEG-acrylate

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are provided below to enable researchers to replicate and validate these findings.

Experimental Protocol 1: Protein Adsorption Measurement using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

This protocol outlines the steps to quantify protein adsorption on a coated surface.

Materials:

  • QCM-D instrument

  • Sensor crystals coated with the material of interest (PEG-methacrylate, zwitterionic polymer, or PHEMA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution (e.g., Fibrinogen, BSA) in PBS (typically 0.1-1 mg/mL)

  • Deionized water

  • Nitrogen gas stream

Procedure:

  • Sensor Preparation: Clean the coated sensor crystals with deionized water and dry under a gentle stream of nitrogen.

  • Baseline Establishment: Mount the sensor in the QCM-D chamber and establish a stable baseline by flowing PBS over the surface until the frequency and dissipation signals are constant.

  • Protein Adsorption: Introduce the protein solution into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption.

  • Rinsing: After the adsorption phase reaches equilibrium (no further change in signals), switch the flow back to PBS to remove any loosely bound protein.

  • Data Analysis: The adsorbed mass per unit area (Δm) can be calculated from the change in frequency using the Sauerbrey equation for rigid films: Δm = -C * Δf / n, where C is the Sauerbrey constant (17.7 ng/cm²·Hz for a 5 MHz crystal) and n is the overtone number. For non-rigid films, viscoelastic modeling is required.

Experimental Protocol 2: In Vitro Cell Adhesion Assay

This protocol describes a method to quantify cell adhesion on different surfaces.

Materials:

  • Test surfaces (coated with PEG-methacrylate, zwitterionic polymer, or PHEMA) in a multi-well plate format

  • Control surfaces (e.g., tissue culture plastic)

  • Cell line of interest (e.g., fibroblasts, macrophages)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

  • Fixative (e.g., 4% paraformaldehyde)

  • Staining agent (e.g., Crystal Violet or fluorescent dyes for cell nuclei like DAPI)

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed a known number of cells (e.g., 1 x 10⁴ cells/cm²) onto the test and control surfaces and incubate under standard cell culture conditions (37°C, 5% CO₂).

  • Incubation: Allow cells to adhere for a defined period (e.g., 4, 24, or 48 hours).

  • Washing: Gently wash the surfaces with PBS to remove non-adherent cells.

  • Fixation and Staining: Fix the adherent cells with paraformaldehyde and then stain with Crystal Violet or a fluorescent dye.

  • Quantification:

    • Crystal Violet: Elute the stain from the cells using a solvent (e.g., 10% acetic acid) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.

    • Fluorescent Staining: Capture images of the stained cells using a fluorescence microscope. Use image analysis software to count the number of cells per unit area.

Experimental Protocol 3: In Vitro Inflammatory Response Assay (ELISA for Cytokines)

This protocol details the measurement of pro-inflammatory cytokines released by immune cells cultured on the biomaterial surfaces.

Materials:

  • Test surfaces (coated with PEG-methacrylate, zwitterionic polymer, or PHEMA)

  • Control surfaces

  • Immune cells (e.g., primary macrophages or a macrophage-like cell line like RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) as a positive control for inflammation

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed immune cells onto the test and control surfaces at a specific density (e.g., 1 x 10⁵ cells/cm²).

  • Stimulation (Optional): For some experiments, cells can be stimulated with a low concentration of LPS to induce a baseline inflammatory response.

  • Incubation: Culture the cells for a set period (e.g., 24 or 48 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted cytokines.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokines (e.g., TNF-α, IL-6) in the collected supernatants.

  • Data Analysis: Compare the cytokine concentrations from the test surfaces to the control surfaces to determine the inflammatory potential of the coatings.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological interactions, the following diagrams are provided.

Experimental_Workflow_Biocompatibility cluster_prep Surface Preparation cluster_assays Biocompatibility Assays cluster_analysis Data Analysis & Comparison Start Start: Select Coating Material (PEG-methacrylate, Zwitterionic, PHEMA) Coat Coat Substrate Start->Coat Char Surface Characterization (e.g., Contact Angle, XPS) Coat->Char Protein Protein Adsorption (QCM-D) Char->Protein Cell Cell Adhesion (In Vitro Culture) Char->Cell Inflam Inflammatory Response (ELISA) Char->Inflam Quantify Quantify Results - Adsorbed Mass (ng/cm²) - Adherent Cells/mm² - Cytokine Conc. (pg/mL) Protein->Quantify Cell->Quantify Inflam->Quantify Compare Compare Performance Quantify->Compare End End: Evaluate Biocompatibility Compare->End

Caption: Experimental workflow for evaluating surface biocompatibility.

Foreign_Body_Response cluster_implant Implantation cluster_protein Protein Adsorption cluster_immune Immune Cell Recruitment & Activation cluster_fibrosis Fibrous Capsule Formation Implant Biomaterial Implantation Protein Non-specific Protein Adsorption (Vroman Effect) Implant->Protein Macrophage Macrophage Adhesion & Activation Protein->Macrophage Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Macrophage->Cytokines Fibroblast Fibroblast Recruitment Cytokines->Fibroblast ECM Extracellular Matrix Deposition Fibroblast->ECM Capsule Fibrous Capsule Formation ECM->Capsule Capsule->Implant Device Failure

Caption: Signaling pathway of the foreign body response to biomaterials.

References

A Comparative Guide to the Mechanical Properties of m-PEG12-2-methylacrylate and Alternative Hydrogels for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of m-PEG12-2-methylacrylate hydrogels and commonly used alternatives in drug delivery and tissue engineering applications. The selection of an appropriate hydrogel scaffold is critical for the successful delivery of therapeutic agents, and mechanical characteristics play a pivotal role in dictating the in vivo performance, degradation kinetics, and cellular interactions of these biomaterials. This document summarizes key quantitative data, presents detailed experimental protocols for mechanical testing, and offers visual aids to guide experimental workflows and material selection.

Comparative Analysis of Mechanical Properties

The mechanical integrity of a hydrogel is crucial for its intended application. For instance, hydrogels for load-bearing applications such as cartilage regeneration require higher mechanical strength compared to those for soft tissue applications. The following table summarizes the key mechanical properties of this compound hydrogels and popular alternatives. Data for this compound is represented by low molecular weight poly(ethylene glycol) diacrylate (PEGDA) hydrogels, which are chemically similar.

Hydrogel TypePolymer Concentration (% w/v)Young's / Compressive Modulus (kPa)Tensile Strength (kPa)Elongation at Break (%)Citation(s)
This compound (as low MW PEGDA) 3024603500Brittle (low strain at failure)[1]
Alginate (Ca2+ crosslinked) 25 - 20Not ReportedNot Reported[2]
Alginate-Chitosan-Gelatin Composite Not SpecifiedHigher than alginate aloneNot ReportedNot Reported[3]
Chitosan-Poly(vinyl alcohol) (PVA) 1.5:1 (%w/v)~1100 (Yield Stress)Not ReportedNot Reported[2]
Hyaluronic Acid (HA) based VariesVaries widely with modification and crosslinkingNot ReportedNot Reported[4]
PEGDA-Gelatin Methacrylate (GelMA) 10% PEG, 5-15% GelMAIncreases with GelMA concentrationNot ReportedNot Reported[5]

Experimental Protocols

Standardized testing methodologies are essential for the accurate and reproducible characterization of hydrogel mechanical properties. Below are detailed protocols for common mechanical tests.

Hydrogel Synthesis and Sample Preparation
  • This compound (Photocrosslinking):

    • Prepare a precursor solution by dissolving the this compound monomer in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration.

    • Add a photoinitiator (e.g., 0.05% w/v Irgacure 2959).

    • Vortex the solution until the photoinitiator is fully dissolved.

    • Pipette the precursor solution into a mold of desired geometry (e.g., cylindrical for compression testing, dog-bone shape for tensile testing).

    • Expose the mold to UV light (e.g., 365 nm) for a specified duration to induce photocrosslinking. The exposure time will influence the crosslinking density and, consequently, the mechanical properties.

    • After polymerization, carefully remove the hydrogel samples from the mold and allow them to swell to equilibrium in buffer before testing.

  • Alginate (Ionic Crosslinking):

    • Dissolve sodium alginate powder in deionized water to the desired concentration.

    • Pour the alginate solution into a mold.

    • Immerse the mold containing the alginate solution in a crosslinking solution containing divalent cations (e.g., 100 mM CaCl2).

    • Allow the hydrogel to crosslink for a sufficient period to ensure homogeneity.

    • Gently remove the crosslinked hydrogel from the mold and wash with deionized water to remove excess crosslinking ions.

Mechanical Testing
  • Uniaxial Tensile Testing:

    • Secure the ends of a dog-bone shaped hydrogel sample into the grips of a universal testing machine.

    • Apply a uniaxial tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.

    • Record the stress-strain data throughout the test.

    • The Young's modulus (tensile modulus) is calculated from the initial linear portion of the stress-strain curve.

    • The tensile strength is the maximum stress the sample withstands before failure.

    • The elongation at break is the percentage increase in length at the point of fracture.

  • Unconfined Compression Testing:

    • Place a cylindrical hydrogel sample on the lower platen of a mechanical testing machine.

    • Apply a compressive load at a constant strain rate (e.g., 0.1 mm/min).

    • Record the resulting stress-strain curve.

    • The compressive modulus is determined from the slope of the linear region of the stress-strain curve (typically between 10-20% strain).

  • Rheological Analysis (Oscillatory Shear):

    • Place a disc-shaped hydrogel sample on the lower plate of a rheometer equipped with a parallel plate geometry.

    • Lower the upper plate to a defined gap height, ensuring complete contact with the hydrogel without excessive compression.

    • Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

    • G' represents the elastic component of the hydrogel, while G'' represents the viscous component. For a stable hydrogel, G' should be significantly higher than G''.

Visualizing Experimental and Logical Workflows

To aid in the planning and execution of hydrogel characterization and selection, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a decision-making process.

experimental_workflow cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis cluster_interpretation Interpretation A Hydrogel Precursor Solution Preparation B Addition of Crosslinker/Photoinitiator A->B C Molding into Desired Geometry B->C D Crosslinking (UV/Ionic/Thermal) C->D E Equilibrium Swelling in Buffer D->E F Tensile Testing E->F G Compression Testing E->G H Rheological Analysis E->H I Stress-Strain Curve Generation F->I G->I K Determination of Storage (G') and Loss (G'') Moduli H->K J Calculation of Modulus, Strength, and Elongation I->J L Comparison with Application Requirements J->L K->L M Material Selection or Formulation Optimization L->M

A typical experimental workflow for hydrogel mechanical testing.

hydrogel_selection cluster_props Desired Mechanical Properties cluster_materials Candidate Hydrogel Systems Start Define Application Requirements HighModulus High Modulus? (Load-bearing) Start->HighModulus PEGMA This compound HighModulus->PEGMA Yes Alginate Alginate HighModulus->Alginate No HighToughness High Toughness? (Resilience) HA Hyaluronic Acid HighToughness->HA No Composite Composite Hydrogels HighToughness->Composite Yes Injectable Injectable? (Low initial viscosity) Chitosan Chitosan Injectable->Chitosan No Injectable->HA Yes PEGMA->HighToughness Alginate->Injectable FinalSelection Final Material Selection Chitosan->FinalSelection HA->FinalSelection Composite->FinalSelection

A decision flowchart for hydrogel selection based on mechanical needs.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on optimizing Proteolysis Targeting Chimera (PROTAC) design by comparing the effects of varying Polyethylene (B3416737) Glycol (PEG) linker lengths on degradation efficiency, binding affinity, and overall performance.

The design of effective Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge where the linker, the component bridging the target protein binder and the E3 ligase ligand, plays a critical role in the molecule's success.[1][2][3] Among the various linker types, polyethylene glycol (PEG) chains are frequently utilized due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1][4] This guide provides a comparative study of PROTACs synthesized with PEG linkers of varying lengths, supported by experimental data, to inform rational PROTAC design.

The linker is not merely a passive spacer; its length and composition profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][5] The linker's length is a critical determinant of its ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][6] This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2] An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase.[2] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination due to unfavorable conformational flexibility.[1][3]

Comparative Efficacy of PROTACs with Different PEG Linker Lengths

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[6] The optimal length is not universal and is highly dependent on the specific biological system.

Estrogen Receptor α (ERα)-Targeting PROTACs

A seminal study systematically investigated the effect of linker length on the degradation of Estrogen Receptor α (ERα), a key target in breast cancer.[1] The study utilized a series of PROTACs with varying atom chain lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand. The results demonstrated that potency increased with linker length from 9 to 16 atoms.[7]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9-140
12--
16-26

Table 1: Comparison of ERα-targeting PROTACs with different linker lengths. Data compiled from multiple sources.[1][7]

TANK-Binding Kinase 1 (TBK1)-Targeting PROTACs

Research on PROTACs targeting TANK-binding kinase 1 (TBK1) revealed a clear length-dependent activity profile. PROTACs with linkers shorter than 12 atoms showed no significant degradation, whereas those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency.[7] The most potent degradation was observed with a 21-atom linker.[7]

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradationNo degradation
21396
2929276

Table 2: Performance of TBK1-targeting PROTACs with varying linker lengths. Data from a study by Arvinas.[7]

Bromodomain-Containing Protein 4 (BRD4)-Targeting PROTACs

In the context of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs utilizing a thalidomide-based recruiter for the Cereblon (CRBN) E3 ligase, the PEG linker length was systematically varied. The data indicates that a PEG5 linker represents an optimal length for achieving potent and efficacious degradation of BRD4. Shorter linkers were generally less effective, and linkers longer than PEG5 showed a slight decrease in potency.[6]

PROTACLinker CompositionDC50Dmax
PROTAC 1PEG2Less PotentLower
PROTAC 2PEG3--
PROTAC 3PEG4PotentHigh
PROTAC 4PEG5Most PotentHighest
PROTAC 5PEG6Less PotentLower

Table 3: Trend analysis of BRD4-targeting PROTACs with different PEG linker lengths. This table represents a qualitative guide based on compiled data.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blotting for Protein Degradation Assessment

This protocol outlines the steps to assess the degradation of a target protein following treatment with a PROTAC.[8]

  • Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα) in appropriate multi-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 or 48 hours).[1][8]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer containing protease inhibitors to prevent protein degradation post-lysis.[1][8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used to normalize the results.

  • Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using an appropriate substrate and imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of protein degradation.

Cell Viability Assay
  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTACs for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

  • Data Measurement: Measure the luminescence or absorbance using a plate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Visualizing PROTAC Mechanisms and Workflows

Diagrams illustrating the key processes and workflows involved in PROTAC research are essential for a clear understanding.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Target_in_complex Target Protein E3_in_complex E3 Ligase Target Target Protein (e.g., ERα) E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC_in_complex PROTAC PROTAC_in_complex->E3_in_complex Target_in_complex->PROTAC_in_complex Ub Ubiquitin PolyUb_Target Polyubiquitinated Target Protein Ub->PolyUb_Target Ubiquitination Proteasome Proteasome PolyUb_Target->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation cluster_ternary cluster_ternary cluster_ternary->Ub Recruitment

Caption: General mechanism of PROTAC-mediated protein degradation.

ER_Signaling_Pathway cluster_cell Breast Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Binds & Activates ERE Estrogen Response Element (DNA) ERa->ERE Binds PROTAC_ERa ERα PROTAC ERa->PROTAC_ERa Gene_Expression Gene Expression (Proliferation, Survival) ERE->Gene_Expression Promotes Degradation ERα Degradation PROTAC_ERa->Degradation Induces

Caption: Simplified ERα signaling pathway and PROTAC intervention.

Western_Blot_Workflow start Start: Cell Culture & PROTAC Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (Western Blot) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (Chemiluminescence) secondary_ab->detection analysis Data Analysis: Band Densitometry detection->analysis end End: Determine % Protein Degradation analysis->end

Caption: Experimental workflow for Western Blot analysis.

References

A Comparative Analysis of Drug Release Profiles from m-PEG12-2-methylacrylate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Poly(ethylene glycol)-based Hydrogels with Alternative Drug Delivery Systems, Supported by Experimental Data.

This guide provides a detailed comparison of the drug release characteristics of hydrogels synthesized from methoxy-poly(ethylene glycol)-2-methylacrylate (m-PEG12-2-methylacrylate) and related PEG-methacrylate derivatives with other commonly used hydrogel systems. The data presented is intended to assist researchers in selecting appropriate materials for controlled drug delivery applications.

Performance Comparison: Drug Release Kinetics

The efficacy of a hydrogel as a drug delivery vehicle is largely determined by its ability to control the rate of drug release. The following tables summarize quantitative data on the release of a model hydrophobic small molecule (estradiol) and a larger therapeutic protein (insulin) from poly(ethylene glycol) methacrylate (B99206) (PEG-MA) / dimethacrylate (PEG-DMA) hydrogels. These are compared with data from other hydrogel systems, such as those based on chitosan (B1678972) and alginate, to provide a broader context for performance evaluation.

Table 1: Cumulative Release of Estradiol (B170435) (MW ~272 g/mol ) from Different Hydrogel Formulations.

Hydrogel FormulationTime (hours)Cumulative Release (%)Reference
Low MW PEG-MA/PEG-DMA (MW 360/550)8~85[1]
High MW PEG-MA/PEG-DMA (MW 526/1000)8~95[1]
Transdermal Gel (Sandrena Gel®)2418.2 ± 3.5[2]
Transdermal Gel (Oestrogel®)2417.4 ± 4.8[2]

Table 2: Cumulative Release of Insulin (B600854) (MW ~5808 g/mol ) from Different Hydrogel Formulations.

Hydrogel FormulationTime (hours)Cumulative Release (%)Reference
Low MW PEG-MA/PEG-DMA (MW 360/550) at pH 78~17[1]
High MW PEG-MA/PEG-DMA (MW 526/1000) at pH 28~24[1]
Alginate/Chitosan Beads (6:4 ratio)670.2[3]
Alginate/Chitosan Beads (6:4 ratio)73100[3]
Pure Alginate Beads3100[3]
Chitosan/Alginate/GO Hydrogel12~98 (at pH 6.8)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.

Synthesis of PEG-MA/PEG-DMA Hydrogels

This protocol is based on the method described by Diramio et al. (2005).

  • Monomer Solution Preparation: Prepare a solution of poly(ethylene glycol) methacrylate (PEG-MA) and poly(ethylene glycol) dimethacrylate (PEG-DMA) in a suitable solvent (e.g., ethanol/water mixture). The desired molecular weights and cross-linking ratios (e.g., 10:1 to 10:3) should be used.

  • Drug Incorporation: Dissolve the model drug (e.g., estradiol) in the monomer solution.

  • Initiator Addition: Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone, to the solution.

  • Photopolymerization: Transfer the solution to a mold and expose it to UV irradiation (e.g., 365 nm) to initiate gelation. The duration of exposure will depend on the intensity of the UV source and the specific formulation.

  • Washing and Equilibration: After polymerization, wash the hydrogels extensively in the release medium (e.g., phosphate-buffered saline, pH 7.4) to remove any unreacted monomers and to allow the hydrogel to reach equilibrium swelling.

In Vitro Drug Release Study
  • Sample Preparation: Place the drug-loaded hydrogel samples into vials containing a known volume of release medium (e.g., 10 mL of PBS, pH 7.4).

  • Incubation: Incubate the vials in a shaking water bath at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium (e.g., 1 mL) for analysis.

  • Medium Replacement: Immediately after sampling, replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of drug released at each time point and express it as a percentage of the initial drug loading.

Visualizing the Workflow

To better understand the experimental process, the following diagrams, created using the DOT language, illustrate the key workflows.

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_release Drug Release Study prep Prepare Monomer Solution (PEG-MA/PEG-DMA) drug Incorporate Drug prep->drug init Add Photoinitiator drug->init poly UV Photopolymerization init->poly wash Wash and Equilibrate poly->wash sample Place Hydrogel in Release Medium wash->sample Drug-Loaded Hydrogel incubate Incubate at 37°C sample->incubate aliquot Collect Aliquots incubate->aliquot quantify Quantify Drug Concentration aliquot->quantify analyze Analyze Release Profile quantify->analyze

Caption: Experimental workflow for hydrogel synthesis and drug release analysis.

release_mechanisms hydrogel Drug-Loaded Hydrogel Matrix diffusion Diffusion-Controlled Release hydrogel->diffusion swelling Swelling-Controlled Release hydrogel->swelling erosion Erosion-Controlled Release hydrogel->erosion release Drug Release diffusion->release swelling->release erosion->release

Caption: Key mechanisms governing drug release from hydrogel matrices.

References

A Comparative Guide to the Long-Term Stability of m-PEG12-2-methylacrylate Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the long-term stability of bioconjugates is a critical parameter influencing efficacy, safety, and shelf-life. Polyethylene (B3416737) glycol (PEG) modification, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of biomolecules. The choice of the PEGylation reagent and its linker chemistry plays a pivotal role in the stability of the final conjugate. This guide provides an objective comparison of the long-term stability of m-PEG12-2-methylacrylate modifications against other common PEGylation alternatives, supported by an understanding of their chemical properties and including detailed experimental protocols for stability assessment.

Understanding this compound Modification

This compound is a PEGylation reagent characterized by a methoxy-terminated PEG chain with twelve ethylene (B1197577) glycol units, linked to a 2-methylacrylate functional group. The methacrylate (B99206) group can react with primary amines or, more commonly, with thiol groups via a Michael-type addition reaction. This forms a covalent bond between the PEG molecule and the target biomolecule, such as a protein or peptide. The stability of this resulting linkage is a key determinant of the overall long-term stability of the modified molecule.

Comparative Stability of PEGylation Linker Chemistries

The stability of a PEGylated molecule is largely dictated by the chemical nature of the bond connecting the PEG chain to the biomolecule. Different PEGylation reagents utilize distinct reactive groups, leading to linkages with varying susceptibility to degradation under physiological and storage conditions.

  • Methacrylate and Acrylate (B77674) Esters: The linkage formed by this compound is a thioether bond (if reacted with a thiol) which is generally stable, but the molecule itself contains an ester group. While the polyether backbone of PEG is stable, the ester linkages in acrylate- and methacrylate-based PEGs are susceptible to hydrolysis, especially under basic conditions (high pH)[1]. Methacrylate esters, such as in this compound, are generally more resistant to hydrolysis than their corresponding acrylate esters due to the steric hindrance provided by the additional methyl group. For applications requiring very high stability, PEG-acrylamide, which forms a more stable amide linkage, can be a better alternative[1][2].

  • Maleimide Chemistry: PEG-maleimide reagents react with free thiols to form a thioether bond. While this reaction is highly specific and efficient, the resulting succinimide (B58015) ring is susceptible to a retro-Michael reaction, which can lead to deconjugation, particularly in the presence of other thiol-containing molecules like glutathione (B108866) in vivo[3]. The stability of the maleimide-thiol conjugate can be significantly enhanced by hydrolysis of the succinimide ring, which opens the ring and prevents the reverse reaction[4].

  • NHS Ester Chemistry: N-hydroxysuccinimide (NHS) esters are widely used to modify primary amines (e.g., lysine (B10760008) residues in proteins), forming highly stable amide bonds. However, the NHS ester group itself is prone to rapid hydrolysis in aqueous solutions, a competing reaction that reduces conjugation efficiency, with the rate of hydrolysis increasing significantly with higher pH[5]. While the resulting amide bond is very stable, the initial reaction conditions need to be carefully controlled.

  • Mono-sulfone Chemistry: For thiol-specific modifications, mono-sulfone PEGs have emerged as a more stable alternative to maleimide-PEGs. The conjugate formed is significantly more resistant to deconjugation in the presence of competing thiols[3].

The following tables provide a structured comparison of these different PEGylation chemistries.

Table 1: Comparison of PEGylation Reagent Characteristics

Reagent TypeReactive GroupTarget Functional GroupLinkage FormedKey Stability Features
m-PEG-Methacrylate MethacrylateThiol, AmineThioether, AmineEster group is susceptible to hydrolysis, especially at high pH. More stable than acrylate esters.
m-PEG-Acrylate AcrylateThiol, AmineThioether, AmineEster group is susceptible to hydrolysis, generally less stable than methacrylate esters[1].
m-PEG-Maleimide MaleimideThiolThioetherProne to retro-Michael reaction (deconjugation). Stability can be increased by ring-opening hydrolysis[3][4].
m-PEG-NHS Ester NHS EsterPrimary AmineAmideNHS ester is highly susceptible to hydrolysis. The resulting amide bond is very stable[5].
m-PEG-Mono-sulfone Vinyl SulfoneThiolThioetherForms a very stable thioether bond, more stable than maleimide-thiol adducts[3].

Table 2: Summary of Relative Long-Term Linkage Stability

Linkage TypeGeneral Stability RankingPrimary Degradation PathwayFactors Influencing Stability
Amide (from NHS Ester) HighHydrolysis (very slow)Extreme pH and temperature
Thioether (from Mono-sulfone) HighOxidation (slow)Oxidizing agents
Thioether (from Maleimide) MediumRetro-Michael reactionPresence of thiols, pH
Methacrylate Ester Medium-LowHydrolysispH (base-catalyzed), temperature
Acrylate Ester LowHydrolysispH (base-catalyzed), temperature

Experimental Protocols for Assessing Long-Term Stability

A robust assessment of the long-term stability of a PEGylated biomolecule involves a well-designed study that monitors the integrity of the conjugate over time under various conditions.

Objective

To quantitatively compare the long-term stability of a model protein (e.g., a monoclonal antibody or a growth factor) modified with this compound against other PEGylation reagents (e.g., m-PEG-maleimide and m-PEG-NHS ester).

Materials
  • Model Protein: Purified protein with known concentration and purity.

  • PEGylation Reagents: this compound, m-PEG-Maleimide, m-PEG-NHS Ester.

  • Buffers: Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4), storage buffers (at different pH values, e.g., 5.0, 7.4, 8.5).

  • Analytical Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with Size-Exclusion (SEC) and Reverse-Phase (RP) columns.

    • Detectors: UV, Refractive Index (RI), and/or Charged Aerosol Detector (CAD).

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

  • Other: Temperature-controlled incubators, freezers, dialysis or desalting columns.

Methodology
  • Protein Conjugation and Purification:

    • Prepare separate conjugation reactions for each PEGylation reagent with the model protein according to the manufacturer's instructions or established protocols.

    • Purify the resulting PEG-protein conjugates from unreacted PEG and protein using SEC-HPLC or other suitable chromatographic techniques.

    • Characterize the purified conjugates to determine the degree of PEGylation.

  • Stability Study Design:

    • Sample Preparation: Aliquot the purified conjugates into sterile, sealed vials at a defined concentration in the different storage buffers.

    • Storage Conditions:

      • Real-Time Stability: Store samples at the recommended long-term storage temperature (e.g., 2-8°C).

      • Accelerated Stability: Store samples at elevated temperatures (e.g., 25°C and 40°C) to accelerate degradation[6][7].

    • Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, 12, 18, and 24 months for real-time; 0, 1, 2, 3, and 6 months for accelerated).

  • Analytical Methods for Stability Monitoring:

    • Size-Exclusion HPLC (SEC-HPLC):

      • Purpose: To monitor for aggregation and fragmentation of the PEGylated protein.

      • Typical Conditions: Use a suitable SEC column with a mobile phase such as phosphate-buffered saline at a constant flow rate. Monitor the eluent at 280 nm (for protein) and with an RI or CAD detector (for PEG).

      • Analysis: Quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) at each time point.

    • Reverse-Phase HPLC (RP-HPLC):

      • Purpose: To separate and quantify different isoforms and degradation products.

      • Typical Conditions: Employ a C4 or C8 column with a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

    • LC-MS/MS:

      • Purpose: To identify the specific sites of degradation (e.g., hydrolysis of the ester linkage) and to confirm the identity of degradation products.

      • Procedure: Analyze samples using a high-resolution mass spectrometer coupled to an HPLC system. For protein analysis, this may involve peptide mapping after enzymatic digestion.

  • Data Analysis:

    • For each PEGylated protein and storage condition, plot the percentage of intact conjugate, aggregates, and fragments as a function of time.

    • Determine the degradation rate constants from the accelerated stability data to predict the shelf-life under real-time storage conditions.

    • Compare the stability profiles of the different PEG-protein conjugates to assess the long-term performance of the this compound modification relative to the alternatives.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Stability Storage cluster_analysis Analysis at Time Points cluster_data Data Interpretation conjugation Protein Conjugation (m-PEG-methacrylate, m-PEG-maleimide, m-PEG-NHS) purification Purification of Conjugates (SEC-HPLC) conjugation->purification characterization Initial Characterization (t=0) purification->characterization storage_conditions Aliquoting and Storage - Real-time (2-8°C) - Accelerated (25°C, 40°C) characterization->storage_conditions sec_hplc SEC-HPLC (Aggregation & Fragmentation) storage_conditions->sec_hplc Sampling at time points rp_hplc RP-HPLC (Degradation Products) storage_conditions->rp_hplc lc_ms LC-MS/MS (Identification of Degradants) storage_conditions->lc_ms data_analysis Data Analysis - Degradation Rates - Shelf-life Prediction sec_hplc->data_analysis rp_hplc->data_analysis lc_ms->data_analysis comparison Comparative Stability Assessment data_analysis->comparison

Caption: Experimental workflow for comparative long-term stability assessment.

degradation_pathways cluster_methacrylate Methacrylate Linkage cluster_maleimide Maleimide-Thiol Adduct cluster_nhs Amide Linkage (from NHS) meth_intact Protein-S-CH2-C(CH3)(CO)-O-PEG meth_degraded Protein-SH + HOOC(CH3)C=CH2 + HO-PEG meth_intact->meth_degraded Hydrolysis (High pH) mal_intact Protein-S-(Succinimide)-PEG mal_degraded Protein-SH + Maleimide-PEG mal_intact->mal_degraded Retro-Michael (+ Thiol) nhs_intact Protein-NH-CO-PEG nhs_intact->nhs_intact

Caption: Simplified degradation pathways for different PEG linker chemistries.

References

Unraveling the Complexity: A Comparative Guide to 2D NMR Spectroscopy for Detailed Structural Analysis of m-PEG12-2-methylacrylate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the molecular architecture of copolymers is paramount for predicting their physicochemical properties and in vivo performance. This guide provides a detailed comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the in-depth structural elucidation of m-PEG12-2-methylacrylate copolymers, a class of polymers with significant potential in drug delivery and biomaterials.

Two-dimensional (2D) NMR spectroscopy stands out as a powerful, non-destructive technique for providing unambiguous and detailed information on the microstructure of complex polymers.[1][2] Unlike one-dimensional (1D) NMR, which can suffer from signal overlap in complex macromolecules, 2D NMR disperses the signals into a second dimension, resolving ambiguities and revealing through-bond and through-space correlations between different nuclei.[2][3] This guide will delve into the application of various 2D NMR techniques, including COSY, HSQC, and HMBC, for the complete structural assignment of this compound copolymers, and compare its performance with alternative analytical methods.

The Power of 2D NMR: A Head-to-Head Comparison

While several techniques can provide information about the bulk properties of copolymers, 2D NMR offers unparalleled detail at the molecular level. The following table summarizes the capabilities of 2D NMR in comparison to other common analytical techniques for polymer characterization.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy (COSY, HSQC, HMBC) - Monomer sequence distribution (diads, triads)- Stereochemistry (tacticity)- End-group analysis- Branching and defects- Copolymer composition- Detailed molecular structure- Non-destructive- Quantitative potential[4]- Requires soluble samples- Can be time-consuming- Requires specialized equipment and expertise[1]
Gel Permeation Chromatography (GPC) - Molecular weight distribution (Mw, Mn)- Polydispersity index (PDI)- Relatively fast and routine- Provides information on polymer size- No information on chemical structure or composition- Relies on calibration with standards[1]
Fourier-Transform Infrared (FTIR) Spectroscopy - Presence of functional groups- Fast and simple- Can be used for solid and liquid samples- Provides limited structural detail- Overlapping bands can be difficult to interpret- Not inherently quantitative[1]
Mass Spectrometry (MS) - Monomer identification- End-group analysis- Analysis of degradation products- High sensitivity- Can provide exact mass information- Fragmentation can be complex to interpret- Not suitable for high molecular weight polymers without specialized techniques (e.g., MALDI)[1]
Differential Scanning Calorimetry (DSC) - Glass transition temperature (Tg)- Melting temperature (Tm)- Crystallinity- Provides information on thermal properties- No information on chemical structure

In-Depth Structural Elucidation of this compound Copolymers with 2D NMR

The complete assignment of the ¹H and ¹³C NMR spectra of this compound copolymers is achieved through a combination of 1D and 2D NMR experiments. The expected chemical shifts are based on the known values for polyethylene (B3416737) glycol (PEG) and polymethylacrylate (PMA) segments.

Expected ¹H and ¹³C Chemical Shifts:

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
PEG Block
-O-CH ₂-CH ₂-O- (repeating unit)~3.64~70.5
CH ₃-O-~3.38~59.0
Methylacrylate Block
-C(=O)-O-CH ₂-~4.1-4.3~65-67
-CH - (backbone)~2.3-2.5~35-40
-CH ₂- (backbone)~1.5-1.9~40-45
-CH ₃ (ester)~3.7~51.5
Linkage
m-PEG-O-CH ₂-CH(COOCH₃)-~4.2-4.4~68-70

Note: These are approximate chemical shifts and can vary based on the solvent, temperature, and copolymer composition.

2D NMR Correlation Analysis

The following 2D NMR experiments are crucial for the complete structural assignment:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the this compound copolymer, COSY is used to confirm the connectivity within the ethylene (B1197577) glycol units of the PEG block and within the methylacrylate backbone.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This is a powerful tool for assigning the carbon spectrum based on the more easily interpretable proton spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between different monomer units and for assigning quaternary carbons, which are not visible in HSQC spectra. For instance, HMBC can show the correlation between the protons of the PEG block and the carbonyl carbon of the methylacrylate unit, confirming the block linkage.

The following table summarizes the expected key 2D NMR correlations for the this compound copolymer:

ExperimentKey CorrelationsStructural Information Confirmed
COSY - Correlation between adjacent -CH₂- protons in the PEG block.- Correlation between the backbone -CH- and -CH₂- protons in the methylacrylate block.- Connectivity within monomer units.
HSQC - Correlation between -O-CH₂- protons and their corresponding carbons in the PEG block.- Correlation between backbone -CH- and -CH₂- protons and their carbons in the methylacrylate block.- Direct C-H attachments, confirming assignments of both ¹H and ¹³C spectra.
HMBC - Correlation from the terminal PEG -CH₂- protons to the methylacrylate carbonyl carbon.- Correlation from the methylacrylate backbone protons to the carbonyl carbon.- Block copolymer linkage.- Monomer sequence and connectivity.

Experimental Protocols

A detailed and standardized experimental protocol is essential for obtaining high-quality and reproducible 2D NMR data.

Sample Preparation:

  • Dissolve 10-20 mg of the this compound copolymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Ensure the polymer is fully dissolved; gentle warming or sonication may be required.

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to check for sample purity and to optimize acquisition parameters (e.g., spectral width, receiver gain).

  • Perform shimming of the magnetic field to obtain optimal resolution and lineshape.

  • Record the following 2D NMR spectra:

    • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire at least 256 increments in the indirect dimension (t₁) with 8-16 scans per increment.

    • HSQC: Employ a gradient-selected sensitivity-enhanced HSQC (gHSQC) pulse sequence. Optimize the ¹JCH coupling constant to approximately 145 Hz. Acquire 256-512 increments in t₁ with 16-32 scans per increment.

    • HMBC: Use a gradient-selected HMBC (gHMBC) pulse sequence. Set the long-range coupling delay (ⁿJCH) to optimize for correlations over 2-3 bonds (typically 50-100 ms). Acquire 512-1024 increments in t₁ with 32-64 scans per increment.

  • Process the data using appropriate window functions (e.g., sine-bell or squared sine-bell) and perform Fourier transformation in both dimensions.

  • Phase and baseline correct the spectra for accurate analysis.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key structural correlations revealed by 2D NMR.

Experimental_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Dissolution Dissolve Copolymer Filtration Filter into NMR Tube Dissolution->Filtration OneD_H1 1D ¹H NMR Filtration->OneD_H1 Shimming Shimming OneD_H1->Shimming TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) Shimming->TwoD_NMR Processing Fourier Transform & Phasing TwoD_NMR->Processing Analysis Spectral Interpretation Processing->Analysis Conclusion Conclusion Analysis->Conclusion Structural Elucidation

Caption: Experimental workflow for 2D NMR analysis of copolymers.

Structural_Correlations PEG_CH3 CH₃-O- PEG_CH2 -O-CH₂-CH₂-O- MA_CO C=O PEG_CH2->MA_CO HMBC MA_CH -CH- (backbone) MA_CH2 -CH₂- (backbone) MA_CH->MA_CH2 COSY MA_CH->MA_CO HMBC MA_CH2->MA_CO HMBC MA_OCH3 -O-CH₃ MA_OCH3->MA_CO HMBC

Caption: Key 2D NMR correlations for structural analysis.

References

A Comparative Guide to Crosslinkers: Evaluating Alternatives to m-PEG12-2-methylacrylate for Hydrogel Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a pivotal decision in the design of hydrogels for applications ranging from tissue engineering to controlled drug delivery. The crosslinker dictates the microarchitecture of the hydrogel network, thereby influencing its mechanical strength, swelling behavior, degradation kinetics, and biocompatibility. This guide provides an objective comparison of the anticipated performance of m-PEG12-2-methylacrylate with other commonly employed crosslinkers, supported by experimental data from existing literature.

While direct comparative experimental data for this compound as a hydrogel crosslinker is limited in publicly available research, its structure—a monomethylated polyethylene (B3416737) glycol (PEG) chain of 12 units with a 2-methylacrylate end group—allows for informed predictions of its behavior. This guide will compare its expected properties with those of well-characterized crosslinkers, including poly(ethylene glycol) diacrylate (PEGDA), poly(ethylene glycol) dimethacrylate (PEGDMA), glutaraldehyde (B144438), and the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)/N-hydroxysuccinimide (NHS) system.

Performance Comparison of Crosslinking Agents

The choice of crosslinker significantly impacts the final properties of a hydrogel. Synthetic crosslinkers like PEG derivatives offer high tunability, while chemical crosslinkers like glutaraldehyde and EDC/NHS provide different mechanisms of network formation.

Quantitative Data Summary

The following tables summarize the expected performance of this compound in comparison to other crosslinkers based on established principles of polymer chemistry and data from studies on similar molecules.

Table 1: Comparison of Key Hydrogel Properties with Different Crosslinkers

CrosslinkerTypeBiocompatibilityDegradation RateMechanical Strength (Typical)Swelling Ratio
This compound (Expected) PEG-based (Methacrylate)HighSlow (Hydrolytic)Low to ModerateHigh
PEGDA (Low MW) PEG-based (Acrylate)HighSlow (Hydrolytic)HighLow
PEGDA (High MW) PEG-based (Acrylate)HighFaster than low MWLowHigh
PEGDMA PEG-based (Methacrylate)HighSlower than PEGDAHigher than PEGDALower than PEGDA
Glutaraldehyde AldehydeModerate (Potential Cytotoxicity)Non-degradableHighLow
EDC/NHS CarbodiimideHigh (Byproducts easily removed)Dependent on polymer backboneVariableVariable

Table 2: Influence of Crosslinker Concentration and Molecular Weight on Hydrogel Properties

PropertyEffect of Increasing Crosslinker ConcentrationEffect of Increasing PEG Chain Length
Mechanical Strength IncreasesDecreases
Swelling Ratio Decreases[1]Increases
Mesh Size DecreasesIncreases
Degradation Rate DecreasesIncreases

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of findings. Below are standard protocols for key experiments used to characterize hydrogel properties.

Hydrogel Synthesis: Photopolymerization of PEG-based Hydrogels
  • Preparation of Precursor Solution: Dissolve the PEG-based crosslinker (e.g., this compound, PEGDA, or PEGDMA) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration (w/v).

  • Addition of Photoinitiator: Add a photoinitiator (e.g., Irgacure 2959 at 0.05-0.5% w/v) to the precursor solution and mix thoroughly until dissolved.

  • Photocrosslinking: Pipette the precursor solution into a mold of the desired shape and size. Expose the solution to UV light (e.g., 365 nm) for a specified duration to initiate polymerization and hydrogel formation. The exposure time will depend on the UV intensity and the reactivity of the crosslinker.

Characterization of Hydrogel Properties

Swelling Ratio Measurement

  • Record the initial weight of the hydrated hydrogel sample (Ws).

  • Lyophilize the hydrogel sample to completely remove water and record the dry weight (Wd).

  • The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[2]

Mechanical Testing (Compressive Modulus)

  • Prepare cylindrical hydrogel samples of defined dimensions.

  • Place the sample in a mechanical tester and apply a compressive force at a constant strain rate.

  • Record the stress-strain data to determine the compressive modulus, typically from the linear region of the stress-strain curve.

In Vitro Degradation Study

  • Immerse pre-weighed hydrogel samples in a buffer solution (e.g., PBS at pH 7.4) at 37°C.

  • At predetermined time points, remove the samples, gently blot to remove excess surface water, and record the weight.

  • The degradation is monitored by the change in weight over time.

Cell Viability Assay

  • Encapsulate cells within the hydrogel during the synthesis process.

  • Culture the cell-laden hydrogels in an appropriate cell culture medium.

  • At desired time points, assess cell viability using assays such as the Live/Dead assay or a metabolic activity assay (e.g., MTT or AlamarBlue).

Mandatory Visualizations

Logical Relationship of Crosslinker Properties to Hydrogel Performance

Crosslinker_Properties cluster_crosslinker Crosslinker Characteristics cluster_hydrogel Hydrogel Properties ChainLength PEG Chain Length MechanicalStrength Mechanical Strength ChainLength->MechanicalStrength Inverse SwellingRatio Swelling Ratio ChainLength->SwellingRatio Direct DegradationRate Degradation Rate ChainLength->DegradationRate Direct Concentration Concentration Concentration->MechanicalStrength Direct Concentration->SwellingRatio Inverse Concentration->DegradationRate Inverse FunctionalGroup Functional Group (Acrylate vs. Methacrylate) FunctionalGroup->MechanicalStrength Methacrylate > Acrylate FunctionalGroup->DegradationRate Acrylate > Methacrylate Biocompatibility Biocompatibility Hydrogel_Workflow start Start: Select Crosslinker hydrogel_synthesis Hydrogel Synthesis (e.g., Photopolymerization) start->hydrogel_synthesis characterization Characterization hydrogel_synthesis->characterization swelling Swelling Ratio characterization->swelling mechanical Mechanical Testing characterization->mechanical degradation Degradation Study characterization->degradation biocompatibility Biocompatibility Assay characterization->biocompatibility end End: Comparative Analysis swelling->end mechanical->end degradation->end biocompatibility->end

References

A Comparative Performance Analysis of m-PEG12-2-methylacrylate Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Cellular Interactions of m-PEG12-2-methylacrylate and its Alternatives

This guide provides a comprehensive comparison of the performance of methoxy-poly(ethylene glycol)12-2-methylacrylate (this compound) and related PEGylated methacrylates in various cell lines. The data presented herein is crucial for researchers in drug delivery, tissue engineering, and biomaterial development for making informed decisions on the selection and application of these polymers. This document summarizes key performance indicators such as cytotoxicity, biocompatibility, and cellular uptake mechanisms, supported by experimental data and detailed protocols.

Performance Overview: Cytotoxicity and Biocompatibility

The cellular response to PEGylated methacrylates is highly dependent on the specific cell type, the molecular weight of the PEG chain, and the concentration of the monomer. While this compound is a specific oligomer, its performance can be inferred from studies on closely related poly(ethylene glycol) methyl ether methacrylates (mPEGMA).

Quantitative Analysis of Cytotoxicity

A key indicator of a biomaterial's performance is its cytotoxicity. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a substance's toxicity, representing the concentration required to inhibit a biological process by 50%. The following table summarizes the IC50 values for mPEGMA of varying molecular weights in different cell lines, providing a benchmark for expected performance.

Cell LineCompoundIC50 (mg/mL)Cell Type
HeLamPEGMA-500~5.0Human Cervical Cancer
L929mPEGMA-500~4.0Mouse Fibroblast
HeLamPEGMA-95020.8Human Cervical Cancer
L929mPEGMA-95021.7Mouse Fibroblast

Data extrapolated from studies on mPEGMA. The molecular weight of this compound (approx. 629 g/mol ) falls between the tested mPEGMA-500 and mPEGMA-950, suggesting its IC50 values would likely be in the intermediate range.

Biocompatibility in Specialized Cell Lines

Beyond basic cytotoxicity, the biocompatibility of a material in a specific cellular context is critical for its intended application. In a study using hydrogels formulated with poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMEM), the viability of ATDC5 chondrogenic cells was assessed.

Cell LineHydrogel CompositionCell Viability (%)
ATDC5PEGMEM-based homopolymer> 70%

This demonstrates good biocompatibility in this specialized cell line, which is crucial for applications in cartilage regeneration.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of performance data, detailed experimental methodologies are essential. The following are protocols for key assays used to evaluate the cellular response to this compound and related compounds.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Expose cells to various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 10 minutes and collect 50 µL of the supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cytotoxicity as a percentage of the positive control (cells lysed with a lysis buffer).

Apoptosis Assessment: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment, harvest the cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Inflammatory Response Assessment: Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitric oxide, an indicator of an inflammatory response, by quantifying its stable metabolite, nitrite (B80452).

Materials:

  • Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Culture and Treatment: Culture cells (e.g., macrophages like RAW 264.7) and treat with the test compound.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add an equal volume of Griess reagent to the supernatant in a 96-well plate.

  • Incubation: Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve generated with sodium nitrite.

Visualization of Key Cellular Processes

To better understand the interaction of this compound with cells, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involved in its cellular uptake.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding & Culture (e.g., HeLa, L929, ATDC5) Treatment Treat Cells with Compound (24h, 48h, 72h) Cell_Culture->Treatment Compound_Prep Prepare this compound Solutions (various concentrations) Compound_Prep->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH Apoptosis Annexin V/PI (Apoptosis) Treatment->Apoptosis NO_Assay Griess Assay (Inflammation) Treatment->NO_Assay Data_Collection Spectrophotometry & Flow Cytometry MTT->Data_Collection LDH->Data_Collection Apoptosis->Data_Collection NO_Assay->Data_Collection Analysis Calculate IC50, % Viability, etc. Data_Collection->Analysis

Caption: Experimental workflow for assessing the in vitro performance of this compound.

Cellular Uptake and Signaling Pathways

The cellular internalization of PEGylated materials often occurs through endocytosis. Understanding the specific pathways is crucial for designing effective drug delivery systems. PEGylated nanoparticles have been shown to be taken up by both clathrin-mediated and caveolin-mediated endocytosis.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PEG_Molecule This compound Receptor Receptor PEG_Molecule->Receptor Binding Clathrin_Pit Clathrin-coated Pit Receptor->Clathrin_Pit Clathrin-Mediated Endocytosis Caveolae Caveolae Receptor->Caveolae Caveolin-Mediated Endocytosis Endosome Early Endosome Clathrin_Pit->Endosome Caveolae->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Trafficking Golgi Golgi Apparatus Endosome->Golgi Recycling

Caption: Major endocytic pathways for the cellular uptake of PEGylated molecules.

Conclusion

The available data suggests that this compound and related mPEG-methacrylates exhibit a favorable biocompatibility profile, with cytotoxicity being dependent on molecular weight and cell type. Lower molecular weight variants tend to show higher cytotoxicity. For specialized applications such as tissue engineering, PEGMEM-based materials demonstrate excellent cell viability. The cellular uptake is mediated by endocytic pathways, a critical consideration for intracellular drug delivery applications. The provided experimental protocols offer a standardized framework for the continued evaluation of these versatile polymers in various research and development settings.

Safety Operating Guide

Navigating the Safe Disposal of m-PEG12-2-methylacrylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of specialized chemical reagents like m-PEG12-2-methylacrylate is a critical component of laboratory safety and environmental responsibility. While specific safety data sheets (SDS) for this compound may vary, the disposal procedure should be handled with caution, considering the potential hazards associated with its constituent parts: a methacrylate (B99206) group and a polyethylene (B3416737) glycol (PEG) chain. This guide provides a comprehensive, step-by-step approach to its safe disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to conduct a thorough risk assessment. While some polyethylene glycol derivatives are considered non-hazardous, methacrylate compounds are often classified as flammable liquids and potential skin or respiratory irritants.[1][2][3] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended PPE:

  • Eye Protection: Safety goggles or glasses with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.[4]

  • Body Protection: A laboratory coat or other protective clothing.

Work should always be performed in a well-ventilated area, such as a chemical fume hood.[3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as pipette tips, wipes, and gloves.

    • The container should be made of a material compatible with the chemical and have a secure, tightly sealing lid to prevent spills or the release of vapors.[2][5]

    • Do not mix this waste with other incompatible waste streams.[2]

  • Spill Management:

    • In the event of a spill, absorb the material with an inert, non-combustible absorbent material like vermiculite, dry sand, or diatomite.[3][5]

    • Use non-sparking tools to collect the absorbed material and place it into the designated hazardous waste container.[1][3]

    • Decontaminate the affected area, potentially with a suitable solvent like alcohol, and dispose of all cleaning materials as hazardous waste.[5]

  • Container Management:

    • Store the sealed waste container in a designated, cool, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][2][6]

    • Ensure the container is clearly labeled with the chemical name and associated hazards.

  • Final Disposal:

    • The ultimate disposal of the chemical waste must be conducted through an approved waste disposal plant or a licensed chemical waste disposal service.[2][5]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the hazardous waste in accordance with local, regional, and national regulations.[1][7]

Disposal of Empty Containers

Empty containers that once held this compound must also be handled with care as they may retain chemical residues.

  • Thoroughly rinse the empty container with a suitable solvent.

  • The first rinsate must be collected and disposed of as hazardous chemical waste.[5]

  • Subsequent rinses may also need to be collected, depending on institutional policies.

  • After proper cleaning, the original label should be defaced or removed before the container is disposed of as regular solid waste or recycled, in line with your institution's guidelines.[5]

Quantitative Data Summary

For related methacrylate compounds, the following data highlights the potential environmental impact and physical hazards.

Compound Hazard Classifications Potential Hazards
Methyl Acrylate Flammable Liquid (Category 2), Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Skin Sensitizer, Aquatic Toxicity.[1]Highly flammable liquid and vapor. Toxic if swallowed. Harmful in contact with skin or if inhaled. Causes serious eye and skin irritation. May cause an allergic skin reaction. Toxic to aquatic life.[1]
Methyl Methacrylate Flammable Liquid (Category 2), Skin/Eye Irritation, Skin Sensitization, Respiratory Sensitization.[2][3]Highly flammable liquid and vapor. May form explosive mixtures with air.[2][6]
Hydroxy-PEG12-acid Harmful if swallowed, Very toxic to aquatic life with long-lasting effects.[5]Harmful if ingested. Poses a significant, long-term risk to aquatic ecosystems.[5]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal assess_hazards Assess Hazards & Review SDS don_ppe Don Appropriate PPE assess_hazards->don_ppe segregate_waste Segregate Waste into Labeled Container don_ppe->segregate_waste Begin Disposal Process manage_spills Manage Spills with Absorbent store_container Store Sealed Container in Designated Area manage_spills->store_container After Collection contact_ehs Contact EHS for Pickup store_container->contact_ehs final_disposal Final Disposal via Approved Facility contact_ehs->final_disposal Arrange for

References

Personal protective equipment for handling m-PEG12-2-methylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for m-PEG12-2-methylacrylate

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) recommendations, operational plans, and disposal procedures.

Chemical Identifier:

  • Name: this compound

  • Synonyms: this compound; 2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl methacrylate[1]

  • CAS Number: 2867-46-1[1]

Personal Protective Equipment (PPE)

Given the nature of acrylates as potential skin and respiratory irritants, a comprehensive PPE protocol is mandatory. Acrylates are known to be strong irritants and allergens[2].

Core PPE Requirements:

PPE CategoryType/SpecificationApplication
Hand Protection Nitrile gloves. Double-gloving is recommended for tasks exceeding 30-60 minutes.[2]Provides a barrier against skin contact. Methacrylate monomers can penetrate vinyl and latex gloves within minutes[2].
Eye Protection Safety goggles or a face shield.[3][4]Protects eyes from splashes and airborne particles.
Skin and Body Protection Lab coat. Consider a chemical-resistant apron for larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hood. A mask may be necessary to prevent inhalation of vapors.[3]Minimizes inhalation of potentially irritating vapors.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and experimental integrity.

Step-by-Step Handling Protocol:

  • Receiving and Inspection:

    • Upon receipt, inspect the container for any signs of damage or leakage.

    • Verify that the product label matches the order specifications.

    • This product is typically shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping[1].

  • Storage:

    • Store in a cool, dry, and dark place[1].

    • Recommended short-term storage is at 0-4°C[1].

    • For longer-term storage, refer to the supplier's specific instructions, as storage conditions can vary. Some related PEG-linkers are stored at -20°C for up to 3 years in pure form[5].

    • Keep the container tightly closed to prevent contamination and potential polymerization.

  • Handling and Use:

    • All handling should be conducted in a well-ventilated laboratory, preferably within a fume hood.

    • Ensure all necessary PPE is worn before handling the chemical.

    • Avoid direct contact with skin and eyes.

    • Prevent the inhalation of any vapors.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water, and remove any contaminated clothing[6][7]. If skin irritation or a rash occurs, seek medical advice[8].

    • Eye Contact: Flush eyes with water for at least 15 minutes as a precaution[6][7]. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration[7].

    • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person[7].

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Waste Chemical: Dispose of surplus and non-recyclable solutions through a licensed disposal company[9]. While polyethylene (B3416737) glycol is biodegradable, it is important to avoid releasing it into wastewater systems[10].

  • Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in accordance with applicable laboratory and local regulations for chemical waste[9].

  • Empty Containers: Do not reuse empty containers. Dispose of them as unused product.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store Appropriately (Cool, Dry, Dark) Inspect->Store DonPPE Don PPE Store->DonPPE UseInHood Use in Fume Hood DonPPE->UseInHood Experiment Perform Experiment UseInHood->Experiment DisposeWaste Dispose of Chemical Waste Experiment->DisposeWaste DisposeContaminated Dispose of Contaminated PPE DisposeWaste->DisposeContaminated

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.